N,N-Diethylcyclohexylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5313. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXSDMKDSYXUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021799 | |
| Record name | N,N-Diethylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanamine, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
91-65-6 | |
| Record name | N,N-Diethylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyldiethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethylcyclohexylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanamine, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyldiethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLDIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTV19LFB58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Diethylcyclohexylamine CAS number
An In-Depth Technical Guide to N,N-Diethylcyclohexylamine
Abstract
This technical guide provides a comprehensive overview of this compound, identified by the Chemical Abstracts Service (CAS) number 91-65-6 .[1][2][3][4] Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, spectroscopic signature, synthesis and purification protocols, key applications, and critical safety information. The guide is structured to provide not just data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the compound's behavior and utility.
Compound Identification and Physicochemical Properties
This compound is a tertiary amine characterized by a cyclohexane ring bonded to a diethylamino group.[5][6] This structure imparts specific physical and chemical properties that are crucial for its application in various chemical processes. Its identity is unequivocally established by its CAS number, 91-65-6.[1][2][3][4]
A summary of its core physicochemical properties is presented below for quick reference. These values are essential for designing experiments, particularly for reaction setup and purification procedures.
| Property | Value | Source |
| CAS Number | 91-65-6 | [1][2] |
| Molecular Formula | C₁₀H₂₁N | [1][2][4] |
| Molecular Weight | 155.29 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 193 °C | [2][7] |
| Flash Point | 57 °C | [2][7] |
| Density | 0.84 g/cm³ (at 20°C) | [2][4] |
| Refractive Index (n20/D) | 1.456 | [4][8][9] |
| Synonyms | Cyclohexyldiethylamine, Diethylcyclohexylamine, N,N-Diethylcyclohexanamine | [2][6] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.5,0.5!"]; C2 [label="C", pos="-2.5,0!"]; C3 [label="C", pos="-2.5,-1!"]; C4 [label="C", pos="-1.5,-1.5!"]; C5 [label="C", pos="-0.5,-1!"]; C_alpha [label="C", pos="-0.5,0.5!", shape=point, width=0];
// Ethyl groups C_ethyl1_1 [label="C", pos="1,0.8!"]; C_ethyl1_2 [label="C", pos="2,0.8!"]; C_ethyl2_1 [label="C", pos="1,-0.8!"]; C_ethyl2_2 [label="C", pos="2,-0.8!"];
// Edges for cyclohexane ring C_alpha -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C_alpha [len=1.5];
// Edges for N and connection to ring N -- C_alpha [len=1.5];
// Edges for ethyl groups N -- C_ethyl1_1 [len=1.5]; C_ethyl1_1 -- C_ethyl1_2 [len=1.5]; N -- C_ethyl2_1 [len=1.5]; C_ethyl2_1 -- C_ethyl2_2 [len=1.5];
// Add H atoms implicitly for clarity label = "this compound (C₁₀H₂₁N)"; labelloc = "b"; fontsize=14; }
Caption: Chemical structure of this compound.
Spectroscopic Profile for Structural Verification
In any research or development setting, verifying the identity and purity of a chemical is paramount. Spectroscopic methods provide a fingerprint of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the ethyl groups and the cyclohexyl ring. The ethyl groups will present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show unique signals for each chemically distinct carbon atom. One would expect to see signals for the two carbons of the ethyl group and multiple signals for the carbons of the cyclohexyl ring, with their chemical shifts confirming the aliphatic nature of the structure.[11]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify functional groups. For this molecule, key absorbances include C-H stretching vibrations from the alkyl chains and ring just below 3000 cm⁻¹ and C-N stretching vibrations, typically in the 1250-1020 cm⁻¹ region. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms its identity as a tertiary amine.[12]
Synthesis and Purification Protocol
A common and efficient method for synthesizing tertiary amines like this compound is through reductive amination . This protocol is a self-validating system as the progress and outcome can be reliably monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis via Reductive Amination
The causality of this experimental choice lies in its high efficiency and the ready availability of starting materials. The reaction proceeds by first forming an iminium ion intermediate from cyclohexanone and diethylamine, which is then reduced in situ to the final tertiary amine product.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq) and a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add diethylamine (1.1 eq) to the solution. The slight excess of the amine helps to drive the reaction towards iminium ion formation.
-
Reductant Addition: Cool the mixture in an ice bath (0 °C). Cautiously add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This specific reductant is chosen because it is mild and tolerant of the slightly acidic conditions that can facilitate iminium ion formation, thus preventing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS by observing the disappearance of the cyclohexanone starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the reaction mixture and decomposes any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Caption: General workflow for synthesis and purification.
Purification
The crude product obtained often contains unreacted starting materials or side products. Fractional distillation is the authoritative method for purifying liquids with different boiling points.
Protocol:
-
Dry the crude amine with a suitable drying agent like barium oxide (BaO).[4]
-
Set up a fractional distillation apparatus. The efficiency of the separation is dependent on the length and packing of the fractionating column.
-
Heat the distillation flask gently. Collect the fraction that distills at the boiling point of this compound (193 °C at atmospheric pressure).[2] This precise temperature control ensures high purity.
Field-Proven Applications
The utility of this compound stems from the properties of its tertiary amine functional group. The lone pair of electrons on the nitrogen atom makes it a moderately strong base and a competent nucleophile, defining its role in organic chemistry.
-
Catalyst in Polymer Chemistry: Analogous to the widely used N,N-Dimethylcyclohexylamine, this compound can function as a catalyst, particularly in the production of polyurethane (PU) foams.[13] It acts as a blowing catalyst, promoting the reaction that generates CO₂ gas, which is essential for foam expansion. The choice of catalyst influences reaction speed and the final physical properties of the foam.
-
Organic Synthesis Intermediate: It serves as a building block or a non-nucleophilic base in various organic reactions. Its basicity is used to scavenge acids produced during a reaction, driving the equilibrium towards the product side.
-
Industrial Applications: It is also used in the formulation of adhesives, sealant chemicals, paint additives, and as a viscosity adjustor.[6]
Caption: The dual role of the compound in industrial applications.
Safety and Handling
Authoritative safety protocols are non-negotiable when handling any chemical. This compound is classified as a hazardous substance.
Hazard Profile:
| Hazard Statement | Code | Classification | Source |
| Flammable liquid and vapor | H226 | Flammable Liquid, Cat. 3 | [3][14] |
| Causes severe skin burns and eye damage | H314 | Skin Corrosion, Cat. 1B | [3][14] |
| Harmful if swallowed | H302 | Acute Toxicity, Oral, Cat. 4 | [14][15] |
| Harmful in contact with skin | H312 | Acute Toxicity, Dermal, Cat. 4 | [14] |
| Harmful if inhaled | H332 | Acute Toxicity, Inhalation, Cat. 4 | [14] |
Mandatory Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof safety goggles, a face shield, and a lab coat.[15] Work should be conducted in a well-ventilated chemical fume hood.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][16] It is recommended to store under an inert gas as the compound can be air sensitive.[3]
-
Spill Management: In case of a spill, remove all ignition sources. Absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[16]
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[3][14]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[3][17]
-
Conclusion
This compound (CAS 91-65-6) is a valuable tertiary amine with well-defined physical and chemical properties. Its utility as a catalyst in polymer science and as a versatile intermediate in organic synthesis makes it a compound of interest for both academic and industrial researchers. Adherence to rigorous synthesis, purification, and safety protocols is essential for its effective and safe application. This guide serves as an authoritative resource to facilitate that purpose.
References
-
What are the key applications of N,N-Dimethylcyclohexylamine?. Merlinchem. [Link]
-
Safety Data Sheet: N,N-Dimethylcyclohexylamine. Carl ROTH. [Link]
-
This compound - Physico-chemical Properties. ChemBK. [Link]
-
Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Cheméo. [Link]
-
This compound - 1H NMR Spectrum. SpectraBase. [Link]
-
This compound - FTIR Spectrum. SpectraBase. [Link]
-
This compound - 13C NMR Chemical Shifts. SpectraBase. [Link]
- Preparation method of N, N-diethylhydroxylamine.
-
N,N-Dimethylcyclohexylamine | C8H17N. PubChem. [Link]
-
Cyclohexyldiethylamine | C10H21N. PubChem. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 91-65-6 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 91-65-6 [chemicalbook.com]
- 5. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound(91-65-6) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. What are the key applications of N,N-Dimethylcyclohexylamine? [merlinchem.com]
- 14. echemi.com [echemi.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to N,N-Diethylcyclohexylamine: Physicochemical Properties, Synthesis, and Handling
Abstract
This technical guide provides a comprehensive overview of N,N-Diethylcyclohexylamine (CAS No. 91-65-6), a tertiary aliphatic amine of significant interest in chemical synthesis and research. The document begins by establishing the core molecular profile of the compound, with a primary focus on its molecular weight of 155.28 g/mol , a fundamental parameter for all stoichiometric and analytical considerations.[1][2][3][4][5][6] Subsequent sections offer an in-depth exploration of its synthesis via reductive amination, detailed purification protocols, and modern analytical characterization techniques. Furthermore, this guide discusses its applications as a laboratory reagent and explores its potential in catalysis, grounded in its structural relation to industrial catalysts. The document concludes with a critical summary of safety, handling, and disposal protocols, providing researchers, scientists, and drug development professionals with the necessary information for its safe and effective utilization.
Core Molecular Profile of this compound
A thorough understanding of a chemical compound begins with its fundamental molecular and physical properties. This section details the identity, structure, and key physicochemical parameters of this compound.
Chemical Identity and Structure
This compound is a tertiary amine characterized by a cyclohexyl group and two ethyl groups attached to a central nitrogen atom. Its unambiguous structure is a key determinant of its chemical behavior, including its basicity, nucleophilicity, and steric profile.
-
IUPAC Name: N,N-Diethylcyclohexanamine
-
Synonyms: Cyclohexyldiethylamine, Diethylcyclohexylamine[2][5]
-
CAS Number: 91-65-6[1]
Sources
- 1. This compound | 91-65-6 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. Cyclohexanamine, N,N-diethyl- (CAS 91-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
N,N-Diethylcyclohexylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of N,N-Diethylcyclohexylamine
Introduction
This compound (DECHA), with CAS number 91-65-6, is a tertiary aliphatic amine characterized by a cyclohexyl ring and two ethyl groups attached to the nitrogen atom. It presents as a colorless to light yellow clear liquid.[1] This compound serves as a critical component in various chemical manufacturing processes, most notably as a catalyst in the production of polyurethane foams and as a chemical intermediate for rubber accelerators and dyes.[2][3] Its utility stems from the inherent basicity of its tertiary amine group and the steric bulk provided by the cyclohexyl and ethyl substituents. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed for professionals in chemical research and development.
Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its handling, application, and behavior in chemical systems. These properties have been determined through various experimental and computational methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N | [4] |
| Molecular Weight | 155.28 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Odor | Musky, ammonia-like | [2] |
| Density | 0.84 g/cm³ | [1] |
| Boiling Point | 193 °C | [5] |
| Melting Point | 172 °C | [5] |
| Flash Point | 57 °C (135 °F) | [1] |
| Vapor Pressure | 0.351 mmHg at 25°C | [1] |
| Refractive Index (n20/D) | 1.4562 (lit.) | [1][6] |
| pKa | 10.69 ± 0.20 (Predicted) | [1] |
| Water Solubility | Soluble | [2] |
Synthesis and Manufacturing
The industrial production of this compound is typically achieved through one of two primary synthetic routes. The choice of method is often dictated by raw material availability, cost, and desired purity.
2.1 Reductive Amination of Cyclohexanone
This is a highly efficient and common industrial method. It involves the reaction of cyclohexanone with diethylamine in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst such as palladium, platinum, or nickel.
Experimental Protocol: Catalytic Reductive Amination
-
A high-pressure reactor is charged with cyclohexanone, diethylamine (in stoichiometric excess), a suitable solvent (e.g., ethanol), and a heterogeneous catalyst (e.g., 5% Pd/C).
-
The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (typically 5-10 atm).
-
The reaction mixture is heated (usually to 80-120°C) and stirred vigorously to ensure efficient mixing and mass transfer.
-
The reaction is monitored by gas chromatography (GC) for the disappearance of the cyclohexanone starting material.
-
Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration.
-
The solvent and excess diethylamine are removed under reduced pressure.
-
The crude this compound is then purified by fractional distillation to yield the final product.
The causality behind this protocol lies in forming an intermediate enamine or iminium ion from the condensation of cyclohexanone and diethylamine. This intermediate is then rapidly and irreversibly reduced by the catalytic hydrogenation process to form the stable tertiary amine.
Caption: Reductive amination pathway for this compound synthesis.
2.2 Alkylation of Cyclohexylamine
An alternative route involves the direct alkylation of cyclohexylamine with an ethylating agent, such as ethyl bromide or ethyl iodide. This method proceeds via a nucleophilic substitution mechanism but can be more difficult to control, often resulting in a mixture of mono-, di-alkylated products and quaternary ammonium salts, necessitating more rigorous purification.
Chemical Reactivity and Stability
3.1 Basicity and Salt Formation As a tertiary amine, this compound is a moderately strong base (predicted pKa of the conjugate acid is ~10.7).[1] It readily reacts with acids in exothermic reactions to form the corresponding diethylcyclohexylammonium salts.[2] This basicity is the cornerstone of its catalytic activity, particularly in polyurethane chemistry where it catalyzes the reaction between isocyanates and polyols.
3.2 Quaternization The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.[6] This reaction is a definitive test for tertiary amines. The resulting methiodide salt has a reported melting point of 224°C.[6]
Caption: Key reactions of this compound.
3.3 Stability and Incompatibilities The compound is stable under normal storage conditions, typically in a dry, room-temperature environment.[1] However, it is incompatible with strong oxidizing agents and acids. It is also a flammable liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[7] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: As a tertiary amine, the most significant feature in its IR spectrum is the absence of N-H stretching absorptions typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[8] The spectrum will be dominated by C-H stretching absorptions from the cyclohexyl and ethyl groups (around 2850-2950 cm⁻¹) and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the ethyl groups—a quartet for the methylene protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃). The protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets further upfield. The protons on the carbons directly attached to the nitrogen (the α-protons) will be deshielded and appear further downfield.[8]
-
¹³C NMR: The carbon atoms bonded directly to the electron-withdrawing nitrogen atom are deshielded and will resonate at a lower field compared to other carbons in the cyclohexyl ring.[8] Spectra recorded in chloroform-d typically use TMS as a reference.[9]
-
-
Mass Spectrometry (MS): In accordance with the nitrogen rule, this compound, having one nitrogen atom, will exhibit an odd-numbered molecular ion peak (M⁺) at m/z = 155.[8] The fragmentation pattern will likely involve the loss of ethyl groups and fragmentation of the cyclohexyl ring.
Safety and Toxicology
This compound is a hazardous chemical that requires careful handling.
-
GHS Classification: It is classified as a flammable liquid (Category 3) and causes severe skin burns and eye damage (Category 1).[10] It is also harmful if swallowed, in contact with skin, or if inhaled.[1][10]
-
Handling Precautions: Due to its corrosive and flammable nature, appropriate personal protective equipment (PPE) is mandatory. This includes impervious gloves, protective clothing, and eye/face protection.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11] All ignition sources must be eliminated, and measures to prevent static discharge should be implemented.
-
Toxicological Data: The acute inhalation toxicity has been reported with a Lowest Published Lethal Concentration (LCLo) in rats of 679 mg/m³. In case of exposure, immediate medical attention is required.[12]
Applications
The primary industrial applications of this compound leverage its properties as a tertiary amine catalyst and a synthetic building block.
-
Polyurethane Catalyst: It is used as a catalyst in the production of polyurethane foams.[2] Its basic nature allows it to accelerate the gelling reaction between polyols and isocyanates, influencing the foam's formation rate and final physical properties.
-
Chemical Intermediate: It serves as a precursor in the synthesis of other valuable chemicals, including rubber accelerators and various dyes.[2][3]
-
Other Uses: The compound also finds application in adhesives, sealant chemicals, paint additives, and as a viscosity adjustor.[10]
Purification Protocol
For applications requiring high purity, residual water or other impurities must be removed.
Experimental Protocol: Laboratory-Scale Purification
-
Drying: Place the crude this compound in a round-bottom flask. Add a suitable drying agent, such as anhydrous barium oxide (BaO), and allow it to stand for several hours with occasional swirling.[6]
-
Decantation/Filtration: Carefully decant or filter the amine away from the drying agent into a clean, dry distillation flask.
-
Fractional Distillation: Equip the flask for fractional distillation. Heat the flask gently.
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the main fraction that distills at a constant temperature corresponding to the literature boiling point (193°C at atmospheric pressure).[6]
-
Storage: Store the purified, clear liquid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture ingress and oxidation.
This self-validating protocol relies on the distinct boiling point of the target compound to separate it from less volatile impurities (left in the distillation pot) and more volatile impurities (removed in the forerun). The final product's purity can be confirmed by GC and spectroscopic analysis.
References
-
This compound - ChemBK. (2024). ChemBK. [Link]
-
Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). (n.d.). Cheméo. [Link]
-
Safety Data Sheet: N,N-Dimethylcyclohexylamine. (n.d.). Carl ROTH. [Link]
-
Laboratory Chemicals, this compound, 25mL, Each. (n.d.). CP Lab Safety. [Link]
-
This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
N,N-Dimethylcyclohexylamine | C8H17N | CID 7415. (n.d.). PubChem. [Link]
-
24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Cyclohexyldiethylamine | C10H21N | CID 61571. (n.d.). PubChem. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]
- 3. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanamine, N,N-diethyl- (CAS 91-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 91-65-6 [chemicalbook.com]
- 7. This compound | 91-65-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
Introduction: The Imperative for Unambiguous Structural Verification
An In-depth Technical Guide to the Structure Elucidation of N,N-Diethylcyclohexylamine
This compound is a tertiary amine characterized by a cyclohexyl ring and two ethyl groups attached to a central nitrogen atom.[1][2] As with many substituted amines, it serves as a valuable intermediate and building block in the synthesis of more complex molecules in pharmaceutical and materials science research. The precise arrangement of its constituent atoms dictates its reactivity, physical properties, and biological activity. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for any meaningful research or development application.
This guide, prepared from the perspective of a Senior Application Scientist, eschews a simple recitation of data. Instead, it presents an integrated analytical workflow for the complete structure elucidation of this compound. We will explore how complementary spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—are synergistically employed to build a cohesive and self-validating structural model. The causality behind instrumental choices and the interpretation of the resulting data will be emphasized, providing a robust framework for researchers and drug development professionals.
Chapter 1: Foundational Physicochemical Characteristics
Before delving into spectroscopic analysis, a summary of the fundamental physicochemical properties of the target molecule provides a necessary foundation. This data is crucial for sample handling, purification, and selecting appropriate analytical solvents and conditions.[3]
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₂₁N | - | [4][5] |
| Molecular Weight | 155.28 | g/mol | [1][4] |
| Monoisotopic Mass | 155.1674 | g/mol | [2][5] |
| Boiling Point | ~193 | °C | [2][4] |
| Density | ~0.84 | g/cm³ | [2][4] |
| Refractive Index (n20/D) | ~1.456 | - | [3][4] |
Chapter 2: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For a molecule like this compound, Electron Ionization (EI) is a robust choice. It provides not only the molecular ion (M⁺˙) but also a reproducible fragmentation pattern that acts as a structural fingerprint, offering vital clues about the connectivity of the alkyl groups.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ensures the elution of the analyte as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Ionization: The eluting compound enters the EI source, where it is bombarded with a 70 eV electron beam.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Data Interpretation: Decoding the Fragmentation Pathway
The primary goal is to identify the molecular ion peak and then rationalize the major fragment ions.
-
Molecular Ion (M⁺˙): The expected molecular ion peak will appear at a mass-to-charge ratio (m/z) of 155, corresponding to the molecular weight of the compound.[5]
-
Fragmentation Analysis: The most characteristic fragmentation mechanism for tertiary amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This occurs to stabilize the resulting positive charge on the nitrogen.
Two primary α-cleavage pathways are predicted:
-
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the nitrogen and one of the ethyl groups' methylene carbons, followed by the loss of the terminal methyl group, results in a stable iminium ion. This is typically the most favorable fragmentation.
-
M⁺˙ (m/z 155) → [M - CH₃]⁺ (m/z 140)
-
-
Ring-related fragmentation: Cleavage of the bond between the nitrogen and the cyclohexyl ring can initiate ring-opening or cleavage, leading to a prominent ion from the loss of an ethyl group.
-
M⁺˙ (m/z 155) → [M - CH₂CH₃]⁺ (m/z 126) is less likely. A more common fragmentation involves cleavage of the N-ethyl bond to lose an ethyl radical, giving a base peak. A key fragment is often the diethyl iminium ion itself. A significant fragment is expected at m/z 84, resulting from the cleavage of the cyclohexyl ring.
-
Caption: Predicted EI-MS fragmentation pathway.
Expected Data Summary: MS
| m/z Value | Proposed Fragment Identity | Rationale |
| 155 | [C₁₀H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 140 | [C₉H₁₈N]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |
| 98 | [C₆H₁₂N]⁺ | Loss of a butyl radical from the ring |
| 86 | [C₅H₁₂N]⁺ | Diethyl iminium ion fragment |
Chapter 3: Nuclear Magnetic Resonance (NMR) for Definitive Structural Mapping
Expertise & Rationale: While MS provides the molecular formula and fragmentation clues, NMR spectroscopy offers the definitive map of the molecular skeleton. ¹H NMR reveals the number of distinct proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, with its overlapping alkyl signals, a combination of 1D and 2D NMR techniques is essential for unambiguous assignment.
¹H NMR Spectroscopy: Proton Environment Analysis
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
Data Interpretation: The structure suggests four distinct proton environments. Based on known chemical shifts for alkyl amines, we can predict the spectrum.[6]
-
-N-CH(CH₂)₂- (1H, cyclohexyl): This single proton on the carbon directly attached to the nitrogen will be the most downfield of the alkyl protons due to the inductive effect of the nitrogen. It will appear as a multiplet due to coupling with the adjacent methylene protons on the ring.
-
-N-CH₂-CH₃ (4H, ethyl): These four methylene protons are adjacent to the nitrogen and will appear as a quartet due to coupling with the three protons of the methyl group.
-
-CH₂- (8H, cyclohexyl): The remaining methylene protons on the cyclohexyl ring will produce complex, overlapping multiplets in the typical aliphatic region.
-
-CH₂-CH₃ (6H, ethyl): These six methyl protons will appear as a triplet, coupled to the adjacent methylene protons.
Predicted Data Summary: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5-2.7 | Multiplet | 1H | Cyclohexyl CH -N |
| ~2.5 | Quartet | 4H | -N-CH₂ -CH₃ |
| ~1.0-1.8 | Multiplet | 10H | Cyclohexyl ring -CH₂ - |
| ~1.0 | Triplet | 6H | -N-CH₂-CH₃ |
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A standard acquisition may require several hundred scans to achieve a good signal-to-noise ratio.
Data Interpretation: Due to symmetry, the molecule has 6 unique carbon atoms.
-
-N-C(CH₂)₂- (cyclohexyl): The carbon directly bonded to nitrogen will be the most downfield among the sp³ carbons.
-
-N-CH₂-CH₃ (ethyl): The methylene carbon of the ethyl group.
-
Cyclohexyl Carbons: Three distinct signals are expected for the remaining five carbons of the cyclohexyl ring (C2/C6, C3/C5, and C4).
-
-CH₂-CH₃ (ethyl): The methyl carbon of the ethyl group will be the most upfield signal.
Predicted Data Summary: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~55-60 | Cyclohexyl C -N |
| ~45-50 | -N-CH₂ -CH₃ |
| ~28-32 | Cyclohexyl C 2/C 6 |
| ~26-28 | Cyclohexyl C 3/C 5 |
| ~25-27 | Cyclohexyl C 4 |
| ~12-15 | -N-CH₂-CH₃ |
2D NMR for Unambiguous Signal Assignment
Expertise & Rationale: To resolve any ambiguity from overlapping signals in the 1D spectra, 2D NMR is the definitive tool. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the carbon signal to which it is directly attached, confirming C-H connectivity. A Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling networks, confirming which protons are neighbors.
Caption: Workflow for definitive NMR signal assignment.
Chapter 4: Infrared (IR) Spectroscopy for Functional Group Identification
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. For this compound, its primary diagnostic value is in confirming the presence of sp³ C-H and C-N bonds and, crucially, the absence of any N-H bonds, which definitively establishes it as a tertiary amine.[7]
Experimental Protocol:
-
Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Data Interpretation:
-
C-H Stretching: Strong, sharp peaks will be observed in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the ethyl and cyclohexyl groups.
-
C-N Stretching: A medium to weak absorption is expected in the 1000-1250 cm⁻¹ region, corresponding to the C-N bond stretch.
-
Absence of N-H Stretch: Critically, there will be no broad absorption band in the 3300-3500 cm⁻¹ region. The absence of this feature is conclusive evidence for a tertiary amine, as primary and secondary amines show distinct N-H stretching vibrations here.[7]
Expected Data Summary: IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2990 | Strong | Asymmetric sp³ C-H stretch |
| 2850-2870 | Strong | Symmetric sp³ C-H stretch |
| 1440-1470 | Medium | CH₂ scissoring |
| 1000-1250 | Medium-Weak | C-N stretch |
| 3300-3500 | Absent | No N-H stretch (Confirms Tertiary Amine) |
Chapter 5: Orthogonal Verification via Confirmatory Synthesis
Trustworthiness & Rationale: The most robust method for structural confirmation is to synthesize the compound through a known, reliable chemical pathway and demonstrate that the analytical data of the synthetic product is identical to that of the sample under investigation. Reductive amination is a classic and high-yielding method for preparing amines.[8] The reaction of cyclohexanone with diethylamine in the presence of a reducing agent provides a direct route to this compound.[9][10]
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and diethylamine (1.2 eq) in a suitable solvent like methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to yield pure this compound.
-
Confirmation: Subject the purified synthetic product to the same MS, NMR, and IR analyses described above. An exact match in all spectra provides unequivocal proof of structure.
Caption: Workflow for confirmatory synthesis and analysis.
Conclusion
The structure elucidation of this compound is a clear illustration of the power of an integrated analytical strategy. No single technique provides the complete picture. Mass spectrometry establishes the molecular weight and key fragments. Infrared spectroscopy rapidly confirms the tertiary amine functional group. Finally, a combination of 1D and 2D NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton. When this comprehensive spectroscopic dataset is matched with that of an authentic sample prepared by a logical synthesis, the structural assignment is placed beyond any reasonable doubt. This self-validating system of orthogonal techniques ensures the scientific integrity required for advanced research and development.
References
- EvitaChem. (n.d.). N,N-Diethyl-1-phenylcyclohexylamine.
-
ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]
-
Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of.... Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Unacademy. (n.d.). Identification of Primary, Secondary, and Tertiary Amines. Retrieved from [Link]
-
Vedantu. (n.d.). The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE. Retrieved from [Link]
-
Agilent. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanamine, N,N-diethyl-. Retrieved from [Link]
-
Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories. Retrieved from [Link]
-
MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
PubMed. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Retrieved from [Link]
-
NIH. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]
-
YouTube. (2024). Reaction of Cyclohexanone #Acidic Medium with Amine. Retrieved from [Link]
-
NIST. (n.d.). N,N-Diethylaniline. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
Sources
- 1. Cyclohexanamine, N,N-diethyl- (CAS 91-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 91-65-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. This compound(91-65-6) 1H NMR [m.chemicalbook.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 10. The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE [vedantu.com]
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of N,N-Diethylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N,N-Diethylcyclohexylamine, focusing on its key physical properties—boiling and melting points—along with a detailed, field-proven protocol for its synthesis. As a tertiary amine, this compound serves as a crucial building block in organic synthesis and as a catalyst in various chemical transformations. Understanding its physical characteristics and reliable methods for its preparation is paramount for its effective application in research and development.
Physicochemical Properties of this compound
This compound (CAS No. 91-65-6) is a colorless to light yellow liquid under standard conditions. Its fundamental physical properties are critical for its handling, purification, and application in chemical reactions.
Boiling Point
The boiling point of this compound is consistently reported to be 193 °C at atmospheric pressure.[1][2] This property is essential for its purification via distillation.
Melting Point: A Point of Clarification
There is a notable discrepancy in commercially available data regarding the melting point of this compound. Several chemical data aggregators list a melting point of 172 °C.[3][4][5] However, this is highly improbable for a compound with a boiling point of 193 °C and is inconsistent with its observed physical state. Reputable chemical suppliers, such as Tokyo Chemical Industry (TCI) and Fisher Scientific, describe the compound as a liquid at room temperature (20 °C).[1][6][7][8][9] Furthermore, the Safety Data Sheet (SDS) from TCI explicitly states "No data available" for the melting/freezing point. This strongly suggests that the actual melting point of this compound is below room temperature. The value of 172 °C is likely a typographical error in some databases. For practical purposes, researchers should treat this compound as a liquid under standard laboratory conditions.
Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 91-65-6 | [1][2] |
| Molecular Formula | C₁₀H₂₁N | [1] |
| Molecular Weight | 155.29 g/mol | [1][8] |
| Boiling Point | 193 °C | [1][2] |
| Melting Point | Below room temperature (See Section 1.2) | N/A |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 0.84 g/cm³ | [3] |
| Flash Point | 57 °C | [1] |
Synthesis of this compound via Reductive Amination
A robust and widely applicable method for the synthesis of tertiary amines such as this compound is the reductive amination of a ketone. This one-pot reaction involves the condensation of a ketone with a secondary amine to form an enamine or iminium ion intermediate, which is then reduced in situ to the target amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that is effective for the reductive amination of ketones.[5][10][11]
The synthesis of this compound can be reliably achieved through the reductive amination of cyclohexanone with diethylamine. The following protocol is adapted from a well-established procedure for a similar transformation.[12]
Reaction Scheme
Caption: Reductive amination of cyclohexanone with diethylamine.
Experimental Protocol
Materials and Reagents:
-
Cyclohexanone
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add diethylamine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to yield the pure product.
Purification Protocol:
-
Set up a fractional distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently and collect the fraction boiling at approximately 193 °C (at atmospheric pressure).
Characterization
The purity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Determination of Physical Properties
For novel compounds or for verification purposes, the experimental determination of boiling and melting points is a fundamental procedure in a research setting.
Boiling Point Determination
The boiling point of a liquid can be accurately determined using a distillation apparatus or a micro-boiling point method.
Caption: Workflow for boiling point determination by distillation.
Melting Point Determination
Since this compound is a liquid at room temperature, its melting point would be determined using a cooling method.
Caption: Workflow for low-temperature melting point determination.
Safety and Handling
This compound is a corrosive and flammable liquid.[7] It is essential to handle this chemical with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Fire Safety: Keep away from open flames and sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This guide has provided a detailed examination of the boiling and melting points of this compound, clarifying existing discrepancies in the literature. Furthermore, a reliable and adaptable protocol for its synthesis via reductive amination has been presented. By adhering to the methodologies and safety precautions outlined, researchers and drug development professionals can confidently synthesize, purify, and utilize this compound in their scientific endeavors.
References
-
ChemBK. This compound. [Link]
-
Organic Syntheses. N,N-Dimethylcyclohexylamine. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. Reductive Amination. [Link]
-
Tokyo Chemical Industry UK Ltd. This compound | 91-65-6. [Link]
-
SpectraBase. This compound. [Link]
-
Tokyo Chemical Industry UK Ltd. This compound | 91-65-6. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. This compound | 91-65-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 91-65-6 | TCI AMERICA [tcichemicals.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. This compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
N,N-Diethylcyclohexylamine density and physical state
An In-Depth Technical Guide to the Physical Properties of N,N-Diethylcyclohexylamine
Introduction
This compound (DECHA), identified by CAS Number 91-65-6, is a tertiary amine that serves as a versatile intermediate and reagent in various chemical syntheses.[1] Its molecular structure, consisting of a cyclohexyl ring and two ethyl groups attached to a nitrogen atom, imparts specific physical and chemical properties that are critical for its application in research, drug development, and industrial processes. Understanding these fundamental characteristics, particularly its physical state and density, is paramount for researchers and scientists to ensure accurate experimental design, safe handling, and successful outcomes.
This guide provides a detailed examination of the physical state and density of this compound, grounded in authoritative data. It is designed for professionals in the chemical and pharmaceutical sciences, offering not just data, but also the underlying context and experimental methodologies essential for practical application.
Physicochemical Identification and Logical Characterization Workflow
The initial step in working with any chemical compound is unambiguous identification and a systematic plan for characterizing its properties. The following diagram outlines the logical workflow for characterizing a liquid chemical like this compound.
Caption: Logical workflow for the physicochemical characterization of DECHA.
Part 1: Physical State and Appearance
At standard ambient temperature and pressure (SATP; 25 °C and 100 kPa), this compound exists as a liquid.[1] Its appearance is typically described as a colorless to light yellow clear liquid .[2] This characteristic is a primary identifier in a laboratory setting. Any significant deviation from this appearance, such as turbidity or dark coloration, could indicate impurity, degradation, or contamination, necessitating purification or disposal.
The compound is noted to be "Air Sensitive," and it is recommended to store it under an inert gas atmosphere to prevent potential reactions with atmospheric components, such as oxidation, which could alter its physical and chemical properties over time.[3]
Part 2: Density and Key Physical Parameters
Density is a critical intrinsic property that is indispensable for converting mass to volume, calculating molar concentrations, and designing fluid handling systems. The density of this compound is consistently reported in the range of 0.84 g/cm³ to 0.845 g/cm³ at ambient temperature.
A precise value is given as 0.8445 g/cm³ at 25 °C .[4] Another source reports a specific gravity of 0.84 at 20°C relative to water at 20°C. This slight variation underscores the importance of noting the temperature at which density is measured, as it is temperature-dependent. For high-precision work, it is advisable to measure the density of the specific batch being used under the exact experimental conditions.
Table of Core Physical Properties
For ease of reference, the key physical properties of this compound are summarized below.
| Property | Value | Conditions | Source(s) |
| Physical State | Liquid | 20 °C | [2] |
| Appearance | Colorless to Light yellow clear liquid | Ambient | [2] |
| Density | 0.84 g/cm³ | Not Specified | [5][6] |
| 0.8445 g/cm³ | 25 °C | [4] | |
| Specific Gravity | 0.84 | 20°C/20°C | |
| Boiling Point | 193 °C | 760 mmHg | [4][5][6] |
| Flash Point | 57 °C | Closed Cup | [4][5] |
| Molecular Formula | C₁₀H₂₁N | - | [5] |
| Molecular Weight | 155.28 g/mol | - | [4][5] |
Part 3: Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining the physical properties of liquid amines like DECHA.
Protocol 1: Determination of Density using a Pycnometer
This protocol describes a classic and highly accurate method for determining the density of a liquid. The principle relies on measuring the mass of a precise volume of liquid defined by the calibrated volume of a pycnometer.
Methodology:
-
Preparation: Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent (e.g., acetone), then rinse with deionized water and dry completely in an oven. Allow it to cool to ambient temperature in a desiccator.
-
Calibration (with Water):
-
Weigh the empty, dry pycnometer on an analytical balance (m_empty).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Ensure the liquid is free of air bubbles and the capillary of the stopper is filled.
-
Carefully wipe the outside of the pycnometer dry and weigh it (m_water).
-
The volume of the pycnometer (V) is calculated using the density of water (ρ_water) at that temperature: V = (m_water - m_empty) / ρ_water.
-
-
Sample Measurement:
-
Empty and dry the calibrated pycnometer.
-
Fill the pycnometer with this compound, ensuring it is at the same temperature as the water used for calibration.
-
Wipe the outside dry and weigh the filled pycnometer (m_sample).
-
-
Calculation:
-
The mass of the sample is m_sample - m_empty.
-
The density of the sample (ρ_sample) is calculated as: ρ_sample = (m_sample - m_empty) / V .
-
Trustworthiness: This method is self-validating. The calibration step with a standard (water) ensures the accuracy of the volume measurement. Repeating the measurement multiple times until consistent results are obtained establishes precision.
Protocol 2: Characterization of Physical State
This protocol outlines a standardized procedure for observing and recording the physical state of a chemical.
Methodology:
-
Sample Preparation: Place a small, representative sample (approx. 5-10 mL) of this compound into a clean, dry, and clear glass vial.
-
Temperature Control: Ensure the sample is at a standard, recorded temperature (e.g., 20 °C or 25 °C) by placing it in a temperature-controlled water bath for at least 15 minutes.
-
Visual Observation:
-
State: Observe and record whether the substance is a solid, liquid, or gas. For DECHA, this will be liquid.
-
Color: Place the vial against a white background and observe the color. Record as "colorless," "light yellow," etc.[2]
-
Clarity: Observe the clarity of the liquid and record as "clear," "turbid," "hazy," or if any particulate matter is present.
-
-
Olfactory Observation (with extreme caution):
-
If required and deemed safe by the Safety Data Sheet (SDS), cautiously smell the sample using the hand-wafting technique. Do not directly inhale the vapors. The SDS for related compounds often describes an amine or "fishlike" odor.[7]
-
-
Documentation: Record all observations, along with the date and temperature, in a laboratory notebook.
Part 4: Safety and Handling Considerations
The physical properties of this compound directly inform its handling procedures. As a flammable liquid with a flash point of 57 °C, it must be kept away from ignition sources.[8] Its classification as corrosive, causing severe skin burns and eye damage, mandates the use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, during handling.[5][8] All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a colorless to light yellow liquid with a density of approximately 0.84 g/cm³ at ambient temperature. These fundamental physical properties are the cornerstone of its practical use in scientific research and development. By employing standardized experimental protocols and adhering to rigorous safety standards informed by these properties, researchers can ensure the accuracy, reproducibility, and safety of their work. This guide serves as a technical resource to support the effective application of this important chemical intermediate.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N,N-diethyl aniline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N,N-Diethylaniline (CAS 91-66-7). Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethylhexylamine. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl cyclohexylamine. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexyldiethylamine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]
Sources
- 1. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 91-65-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. This compound | 91-65-6 | TCI AMERICA [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 8. echemi.com [echemi.com]
The Impact of Solvent Environments on the Basicity of N,N-Diethylcyclohexylamine: A Technical Guide to pKa Determination and Interpretation
An In-depth Technical Guide
Introduction
In the landscape of chemical synthesis and pharmaceutical development, the acid-dissociation constant (pKa) is a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates critical properties such as solubility, membrane permeability, protein binding, and reactivity. For researchers, scientists, and drug development professionals, a nuanced understanding of pKa is not merely academic—it is fundamental to designing effective experiments, predicting molecular behavior, and developing successful products.
This guide focuses on N,N-Diethylcyclohexylamine (DECHA), a tertiary amine utilized as a catalyst and chemical intermediate. We will explore the theoretical and practical aspects of its pKa, with a particular emphasis on how this value shifts across different solvent systems. While the aqueous pKa provides a standard reference, the reality of industrial and laboratory processes often involves non-aqueous environments. Understanding how solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) modulate the basicity of DECHA is crucial for optimizing reaction conditions and predicting its fate in various formulations.
This document moves beyond a simple recitation of values. It provides the causal framework for why pKa changes with the solvent, offers a field-proven, self-validating protocol for its experimental determination via potentiometric titration, and presents the data in a structured format for clear interpretation.
Theoretical Framework: Why Solvent Matters
The pKa of a base is formally defined by the equilibrium of its protonated form (conjugate acid, BH+) dissociating in a solvent. For this compound, this equilibrium is:
C₆H₁₁N(C₂H₅)₂H⁺ ⇌ C₆H₁₁N(C₂H₅)₂ + H⁺
The pKa is the negative logarithm of the acid dissociation constant (Ka) for this equilibrium. A higher pKa indicates that the conjugate acid is weaker, and consequently, the parent amine is a stronger base. The solvent is not a passive medium but an active participant in this equilibrium. Its properties dictate the stability of each species involved (BH+, B, and H+), thereby shifting the equilibrium and altering the pKa.
Key solvent properties influencing pKa include:
-
Dielectric Constant (ε): This property reflects the solvent's ability to separate charges. High-dielectric solvents like water (ε ≈ 80) are highly effective at stabilizing the charged conjugate acid (BH+) and the free proton (H+), favoring dissociation and thus making the parent amine appear weaker (lower pKa of the conjugate acid). In low-dielectric solvents, ion pairing becomes significant, complicating direct comparisons.[1]
-
Hydrogen Bonding Capacity: Solvents are classified as protic (can donate H-bonds, e.g., water) or aprotic (cannot donate H-bonds, e.g., DMSO, MeCN). Protic solvents can solvate both the neutral amine (as an H-bond acceptor) and the protonated amine (as an H-bond donor). Aprotic solvents, however, primarily solvate the cation (BH+) through dipole interactions, while their ability to solvate the neutral amine varies. This differential solvation significantly impacts the equilibrium.
-
Solvent Basicity/Acidity: The inherent acidity or basicity of the solvent itself can influence the proton transfer equilibrium.
The interplay of these factors means that a pKa value is only meaningful when the solvent is specified.
pKa Values of this compound (DECHA)
Accurate pKa values are best determined experimentally. While computational models can provide estimates, they must be validated. For this compound, there is a scarcity of published experimental pKa data across a range of solvents. The following tables summarize the available predicted data and the expected trends in common non-aqueous solvents based on established chemical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91-65-6 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₂₁N | [2][6][7] |
| Molecular Weight | 155.28 g/mol | [3] |
| Boiling Point | 193 °C | [3] |
| Density | 0.84 g/cm³ | [6] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
Table 2: pKa of this compound in Various Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | pKa Value | Rationale for Trend / Remarks |
| Water (H₂O) | Protic | ~80 | ~10.69 ± 0.20 (Predicted) | The high dielectric constant and hydrogen-bonding ability of water stabilize the protonated amine, serving as the standard reference.[2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | ~47 | Not Experimentally Determined | Expected Trend: Lower than in water. DMSO is a poor solvator of the neutral amine but effectively solvates the cation. This destabilizes the right side of the equilibrium (B + H⁺) relative to the left, favoring the neutral amine and thus making it a weaker base (lower pKa).[8] |
| Acetonitrile (MeCN) | Aprotic, Polar | ~37.5 | Not Experimentally Determined | Expected Trend: Significantly lower than in water. Acetonitrile is less basic than water and DMSO, making protonation less favorable. The pKa values of amines in MeCN are generally lower than in water.[8][9] |
Note: The pKa values for non-aqueous solvents are often reported as pKaH to denote the protonation of the base.
Visualizing the Acid-Base Equilibrium
The following diagram illustrates the protonation equilibrium of this compound and the external factors, primarily solvent effects, that govern its position.
Caption: Acid-base equilibrium of DECHA influenced by solvent properties.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[10] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the amine is 50% protonated.[11][12]
Causality Behind Experimental Choices
-
Choice of Titrant: For a basic analyte like DECHA, a strong acid (e.g., HCl) is used as the titrant to ensure a sharp and clear inflection point.
-
Inert Atmosphere: Purging the solution with nitrogen or argon is critical, especially in aqueous solutions, to displace dissolved CO₂.[11] Carbon dioxide can form carbonic acid, which introduces an unwanted acidic species and distorts the titration curve, leading to inaccurate pKa values.
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in activity coefficients during the titration, ensuring that the measured potential changes are due solely to changes in the concentration of H⁺.[11]
-
Electrode Calibration: Using a set of at least three standard pH buffers (e.g., pH 4, 7, and 10) ensures the pH electrode responds linearly and accurately across the entire titration range.[11]
-
Solvent Purity: For non-aqueous titrations, using anhydrous solvents is paramount. Even small amounts of water can significantly alter the solvent properties and affect the measured pKa.[1][13]
Step-by-Step Methodology
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~1 mM solution of this compound in the desired solvent (e.g., deionized water, anhydrous DMSO). For a 20 mL sample, this requires dissolving a precise quantity of the amine.[11][12]
-
Titrant: Prepare a standardized 0.1 M HCl solution. For titrating a base, a strong acid is used.[11]
-
Ionic Strength Adjuster: Prepare a 0.15 M KCl solution to maintain constant ionic strength.[11]
-
-
Instrumentation Setup:
-
Calibrate a pH meter and electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0).[11]
-
Set up a titration vessel on a magnetic stirrer.
-
Use a precision burette for the incremental addition of the titrant.
-
-
Titration Procedure:
-
Pipette 20 mL of the 1 mM analyte solution into the titration vessel.
-
If required, add the ionic strength adjuster.
-
Begin stirring the solution gently.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved CO₂.[11]
-
Record the initial pH of the solution.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[11]
-
Continue the titration well past the equivalence point to obtain a complete sigmoidal curve.
-
Perform a minimum of three replicate titrations to ensure data reliability.[11]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found by calculating the first derivative (ΔpH/ΔV) of the curve.
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2). At this point, [C₆H₁₁N(C₂H₅)₂] = [C₆H₁₁N(C₂H₅)₂H⁺].
-
Workflow Visualization
The following diagram outlines the complete workflow for the potentiometric determination of pKa.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
The pKa of this compound is not a fixed constant but a dynamic property highly sensitive to its solvent environment. While its predicted aqueous pKa is approximately 10.7, this value is expected to decrease in polar aprotic solvents like DMSO and acetonitrile due to differential solvation effects that favor the neutral amine over its protonated form. For professionals in research and drug development, this solvent-dependent behavior has profound implications for reaction kinetics, product stability, and formulation science.
Given the lack of extensive experimental data for this specific compound, this guide emphasizes the necessity of empirical determination. The provided potentiometric titration protocol offers a reliable, self-validating framework for obtaining precise pKa values. By understanding the causal chemical principles and adhering to a rigorous experimental methodology, scientists can accurately characterize the basicity of this compound in any solvent system relevant to their work, enabling more predictable and successful outcomes.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Bos, M., & Dahmen, E. A. M. F. (1973). Potentiometric Titrations in Aprotic Solvents. Analytica Chimica Acta, 63(1), 185-196.
-
MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
- Anslyn, E. V., et al. (2001). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Journal of the American Chemical Society, 123(5), 928-936.
-
ResearchGate. (n.d.). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Retrieved from [Link]
-
ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
-
ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]
- Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.
-
ResearchGate. (n.d.). pKa prediction in non-aqueous solvents. Retrieved from [Link]
-
ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
University of East Anglia. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Values in DMSO Compilation (by Reich and Bordwell). Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Acetonitrile. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chembk.com [chembk.com]
- 3. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 91-65-6 [amp.chemicalbook.com]
- 5. This compound | 91-65-6 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
An In-depth Technical Guide to the Solubility of N,N-Diethylcyclohexylamine in Organic Solvents
Introduction: Understanding the Role of N,N-Diethylcyclohexylamine in Scientific Applications
This compound is a tertiary amine featuring a cyclohexane ring substituted with a diethylamino group. This chemical structure imparts a unique combination of steric bulk and basicity, making it a valuable compound in various chemical syntheses and applications. Its utility as a catalyst, a scavenger for acidic byproducts, and a building block in the synthesis of more complex molecules is well-documented. The effectiveness of this compound in these roles is intrinsically linked to its behavior in solution, particularly its solubility in a diverse range of organic solvents.
This guide provides a comprehensive overview of the solubility of this compound, offering a blend of theoretical principles, practical guidance, and methodologies for its empirical determination. For researchers, scientists, and professionals in drug development, a thorough understanding of these solubility characteristics is paramount for optimizing reaction conditions, designing purification strategies, and ensuring the successful implementation of this versatile amine in their work.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility. These properties dictate the nature and strength of intermolecular interactions with solvent molecules.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N | [1] |
| Molecular Weight | 155.28 g/mol | [1] |
| Density | 0.84 g/cm³ | [1] |
| Boiling Point | 193 °C | [2] |
| Flash Point | 57 °C | [2] |
| Structure | A cyclohexane ring with a diethylamino substituent. | |
| Hydrogen Bond Acceptor | 1 | [2] |
| Hydrogen Bond Donor | 0 | [2] |
Qualitative Solubility Profile of this compound
While specific quantitative solubility data for this compound across a wide array of organic solvents is not extensively published, its solubility can be predicted based on the principle of "like dissolves like" and the general behavior of tertiary amines.[3] The large, nonpolar cyclohexyl and ethyl groups suggest good solubility in nonpolar and weakly polar solvents. The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents, potentially enhancing solubility in alcohols.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Miscible | The nonpolar alkyl and cycloalkyl groups of this compound interact favorably with nonpolar solvents through London dispersion forces.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate | Miscible | These solvents can engage in dipole-dipole interactions with the polar C-N bonds of the amine.[5] However, primary amines can react with ketones like acetone.[5] |
| Polar Protic | Ethanol, Methanol | Miscible | The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol, promoting miscibility.[6] |
Theoretical Framework: Intermolecular Forces Governing Solubility
The solubility of this compound is a direct consequence of the interplay of intermolecular forces between the solute and the solvent molecules.
-
London Dispersion Forces: These are the primary forces of attraction between the nonpolar cyclohexyl and ethyl groups of this compound and nonpolar solvents like hexane and toluene.[4] The large surface area of the molecule contributes to significant dispersion forces.
-
Dipole-Dipole Interactions: The polar carbon-nitrogen bonds in this compound create a molecular dipole. This allows for attractive interactions with other polar molecules, such as the carbonyl group in acetone or the ester group in ethyl acetate.
-
Hydrogen Bonding: As a tertiary amine, this compound lacks a hydrogen atom directly bonded to the nitrogen and therefore cannot act as a hydrogen bond donor.[6] However, the lone pair of electrons on the nitrogen atom can readily accept a hydrogen bond from a protic solvent like ethanol or methanol. This interaction is a key contributor to its solubility in alcohols.
Sources
- 1. N-Ethyl cyclohexylamine | C8H17N | CID 21609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-diethylhexylamine | C10H23N | CID 524224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. N,N-diethyl-3-methylcyclohexan-1-amine | C11H23N | CID 92018351 - PubChem [pubchem.ncbi.nlm.nih.gov]
N,N-Diethylcyclohexylamine synthesis pathways and precursors
An In-Depth Technical Guide to the Synthesis of N,N-Diethylcyclohexylamine: Pathways and Methodologies
Introduction
This compound (DECHA) is a tertiary amine with significant applications as a versatile building block in organic synthesis and as a catalyst in various industrial processes, notably in the production of polyurethane foams. Its unique combination of a bulky cyclohexyl group and two flexible ethyl substituents imparts specific steric and electronic properties that are crucial for its function. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers and process chemists. We will delve into the mechanistic underpinnings, compare methodologies, and provide detailed experimental protocols for the most prominent synthetic routes.
Physicochemical Properties of this compound
A foundational understanding of the target molecule's properties is essential before embarking on its synthesis.
| Property | Value | Reference |
| CAS Number | 91-65-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₂₁N | [1][2][3] |
| Molecular Weight | 155.28 g/mol | [1][2][3] |
| Boiling Point | 193 °C | [1][3] |
| Density | 0.84 g/cm³ | [1] |
| Flash Point | 57 °C | [1] |
| Appearance | Colorless to light yellow liquid | [1][4][6] |
Core Synthesis Pathways
The synthesis of this compound can be approached from several distinct precursors and reaction types. The optimal choice depends on factors such as raw material availability, cost, desired purity, and scalability. We will explore three primary, field-proven methodologies.
-
Reductive Amination of Cyclohexanone with Diethylamine
-
Catalytic Hydrogenation of N,N-Diethylaniline
-
The Leuckart-Wallach Reaction
Pathway 1: Reductive Amination of Cyclohexanone
This is arguably the most direct and widely employed method for synthesizing this compound. The reaction proceeds by first forming an intermediate, either an enamine or an iminium ion, from the condensation of cyclohexanone and diethylamine. This intermediate is then reduced in situ to the final tertiary amine.[7][8][9] This one-pot process is highly efficient and avoids the isolation of unstable intermediates.
Mechanism and Rationale
The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by diethylamine.[8][10] The resulting hemiaminal intermediate then dehydrates to form a reactive iminium ion. A reducing agent, present in the reaction mixture, provides a hydride (H⁻) that attacks the electrophilic carbon of the iminium ion, yielding the stable tertiary amine product.[7]
The choice of reducing agent is critical. Common laboratory-scale agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[7] For industrial-scale production, catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst (e.g., Palladium, Rhodium, Nickel) is preferred due to cost-effectiveness and atom economy.[9][11][12]
Experimental Protocol: Catalytic Hydrogenation Approach
This protocol describes a representative procedure for the synthesis via catalytic hydrogenation, suitable for scaling.
Materials:
-
Cyclohexanone
-
Diethylamine
-
Palladium on Carbon (5% Pd/C) catalyst
-
Ethanol (solvent)
-
High-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlet.
Procedure:
-
Reactor Charging: In a suitable solvent like ethanol, dissolve cyclohexanone (1.0 eq). Add diethylamine (1.1 eq) to the solution.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the mixture (typically 1-2 mol% relative to cyclohexanone). Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.
-
Reaction Setup: Seal the autoclave. Purge the system several times with nitrogen to remove air, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-100 °C).[9]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.
Self-Validation:
-
Monitor starting material consumption and product formation via Gas Chromatography (GC).
-
The final product identity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity should be assessed by GC, targeting >98%.[4]
Pathway 2: Catalytic Hydrogenation of N,N-Diethylaniline
This pathway is particularly attractive if N,N-diethylaniline is a readily available and cost-effective starting material. The synthesis involves the reduction of the aromatic ring of N,N-diethylaniline to a cyclohexane ring.
Mechanism and Rationale
The reaction is a heterogeneous catalytic hydrogenation. The aromatic ring of N,N-diethylaniline adsorbs onto the surface of a metal catalyst. Molecular hydrogen is also adsorbed and dissociates into reactive hydrogen atoms on the catalyst surface. These atoms are then sequentially added to the aromatic ring, saturating it to form the cyclohexyl ring.
Catalyst selection is paramount for achieving high yield and selectivity while avoiding side reactions like dealkylation. Ruthenium (Ru) and Rhodium (Rh) based catalysts are often highly effective for aniline hydrogenation.[13][14] Reaction conditions such as temperature and pressure must be carefully controlled to ensure complete saturation of the ring without cleaving the C-N bonds.
Experimental Protocol: Hydrogenation of N,N-Diethylaniline
Materials:
-
N,N-Diethylaniline
-
Ruthenium on Alumina (5% Ru/Al₂O₃) catalyst
-
Solvent (e.g., isopropanol or tetrahydrofuran)[15]
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: Charge the autoclave with N,N-diethylaniline and the solvent.
-
Catalyst Addition: Add the 5% Ru/Al₂O₃ catalyst under an inert atmosphere.
-
Reaction Setup: Seal the reactor and perform nitrogen and hydrogen purges as described in Pathway 1.
-
Hydrogenation: Pressurize the reactor with hydrogen to a significantly higher pressure than in reductive amination (e.g., 50-70 bar). Heat the mixture to a higher temperature (e.g., 120-150 °C) with vigorous stirring.[14][15]
-
Monitoring and Work-up: The reaction is monitored by the cessation of hydrogen uptake. The work-up procedure, involving cooling, venting, catalyst filtration, and solvent removal, is analogous to Pathway 1.
-
Purification: The crude product is purified by fractional distillation under vacuum.
Self-Validation:
-
Monitor the disappearance of the aromatic protons/carbons of the starting material using ¹H or ¹³C NMR.
-
Use GC to track the conversion of N,N-diethylaniline and the appearance of the product.
-
Final purity and identity are confirmed by GC, NMR, and MS analysis.
Pathway 3: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as the reducing agent.[16][17] In this context, cyclohexanone reacts with diethylamine in the presence of formic acid.
Mechanism and Rationale
Similar to other reductive aminations, the reaction begins with the formation of an iminium ion from cyclohexanone and diethylamine. The key difference lies in the reducing agent. Here, the formate ion (from formic acid) acts as the hydride donor. The transfer of a hydride from formate to the iminium ion is the reduction step, which produces the tertiary amine and carbon dioxide.[17][18] The reaction is driven to completion by the irreversible loss of CO₂ gas.[18] This method avoids the need for metal catalysts or high-pressure hydrogen gas but typically requires higher reaction temperatures (120-180 °C).[16][17]
Experimental Protocol: Leuckart-Wallach Synthesis
Materials:
-
Cyclohexanone
-
Diethylamine
-
Formic acid (85-90%)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclohexanone (1.0 eq), diethylamine (1.2 eq), and formic acid (2.0-3.0 eq). The use of excess formic acid is common to serve as both reagent and solvent.[19]
-
Heating: Heat the mixture to reflux (typically around 120-130 °C) for several hours (e.g., 6-12 hours).[16] The evolution of CO₂ will be observed.
-
Monitoring: The reaction can be monitored by taking small aliquots and analyzing them by TLC or GC.
-
Work-up: After cooling, make the reaction mixture basic by slowly adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the excess formic acid.
-
Extraction: Extract the aqueous layer several times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The final product is purified by vacuum distillation.
Self-Validation:
-
Ensure complete neutralization of formic acid before extraction by checking the pH.
-
The identity and purity of the distilled product should be confirmed by spectroscopic methods (NMR, MS) and GC analysis.
Comparative Summary of Synthesis Pathways
| Pathway | Precursors | Key Reagents | Advantages | Disadvantages |
| Reductive Amination | Cyclohexanone, Diethylamine | H₂/Pd/C, NaBH₃CN | High efficiency, one-pot, good atom economy (with H₂) | Requires pressure equipment for hydrogenation; borohydrides can be expensive. |
| Aniline Hydrogenation | N,N-Diethylaniline | H₂, Ru or Rh catalyst | High yield, effective if precursor is cheap | Requires high pressure and temperature; expensive noble metal catalysts. |
| Leuckart-Wallach | Cyclohexanone, Diethylamine | Formic Acid | No metal catalyst or H₂ gas needed, simple setup | High temperatures required, potential for N-formylated byproducts, work-up involves neutralization.[17] |
Conclusion
The synthesis of this compound can be successfully achieved through several robust chemical pathways. The choice of method is a strategic decision guided by economic, logistical, and safety considerations. For large-scale industrial production, catalytic reductive amination of cyclohexanone using molecular hydrogen offers an optimal balance of efficiency, cost, and environmental consideration. The hydrogenation of N,N-diethylaniline serves as an excellent alternative when the aniline precursor is readily available. The Leuckart-Wallach reaction , while a classic and valuable laboratory method, is often less favored for industrial applications due to its higher temperature requirements and less favorable atom economy. A thorough understanding of the mechanisms and operational parameters of each route is crucial for any chemist aiming to synthesize this important industrial amine.
References
- Study Prep in Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each o.... Pearson+.
- Wikipedia. (2024). Eschweiler–Clarke reaction.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Vedantu. (n.d.). The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE.
- European Publication Server. (n.d.). Process for the preparation of cyclohexylamines by catalytic hydrogenation of anilines.
-
Wikipedia. (2024). Leuckart reaction. Retrieved from [Link]
- MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- NIH. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.
- YouTube. (2024). Reaction of Cyclohexanone #Acidic Medium with Amine #Nucleophilic Addition #BSc #NEET #JEE #cuet.
- ChemicalBook. (2025). This compound | 91-65-6.
- TCI AMERICA. (n.d.). This compound | 91-65-6.
- ECHEMI. (n.d.). 91-65-6, this compound Formula.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Tokyo Chemical Industry UK Ltd. (n.d.). This compound | 91-65-6.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 91-65-6.
- Wang, X. et al. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.
- Google Patents. (n.d.). KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation.
- MDPI. (2020). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials.
- Chemical Society Reviews (RSC Publishing). (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 91-65-6.
Sources
- 1. This compound | 91-65-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 91-65-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 91-65-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 8. The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE [vedantu.com]
- 9. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. data.epo.org [data.epo.org]
- 14. mdpi.com [mdpi.com]
- 15. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]
- 16. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
An In-Depth Technical Guide to N,N-Diethylcyclohexylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylcyclohexylamine (DECHA) is a tertiary amine characterized by a cyclohexyl ring and two ethyl groups attached to a central nitrogen atom. This guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis protocols, reactivity, and key applications. It serves as a technical resource for professionals in research and development, offering insights into its handling, safety, and analytical characterization. While often compared to its methyl analogue, DECHA possesses distinct properties that make it a valuable compound in various chemical syntheses and industrial processes.
Molecular Structure and Physicochemical Properties
This compound is a clear, colorless to light yellow liquid. Its structure, featuring a bulky cyclohexyl group and two flexible ethyl groups, influences its steric hindrance, basicity, and solubility.
Key Physicochemical Data
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₁N | [1][2] |
| Molecular Weight | 155.28 g/mol | [3] |
| CAS Number | 91-65-6 | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.8445 g/cm³ at 25 °C | [3] |
| Boiling Point | 193 °C | [3] |
| Melting Point | 172 °C | [3] |
| Flash Point | 57 °C | [3] |
| Refractive Index (n20/D) | 1.4562 | [4] |
| Solubility | Water soluble | [5] |
Synthesis of this compound
The primary and most efficient method for synthesizing this compound is through the reductive amination of cyclohexanone with diethylamine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.
Reductive Amination Workflow
The synthesis process can be visualized as a two-step sequence within a single reaction vessel.
Caption: Reductive amination of cyclohexanone.
Experimental Protocol: Reductive Amination
This protocol provides a detailed procedure for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (anhydrous)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous dichloromethane.
-
Amine and Acid Addition: To the stirring solution, add diethylamine (1.2 equivalents) followed by the dropwise addition of glacial acetic acid (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions over 20 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation.[4]
Chemical Reactivity and Applications
This compound exhibits reactivity typical of a tertiary amine, with its utility influenced by the steric hindrance of the cyclohexyl group.
Basicity and Use as a Non-Nucleophilic Base
With a pKa of its conjugate acid estimated to be around 10-11, this compound is a moderately strong base. Its bulky nature can hinder its ability to act as a nucleophile, making it a candidate for use as a non-nucleophilic base in organic synthesis, particularly in elimination reactions where proton abstraction is desired without competing substitution reactions.[6][7]
Quaternization Reactions
The lone pair of electrons on the nitrogen atom allows this compound to react with electrophiles, such as alkyl halides, to form quaternary ammonium salts.[8] This reaction is a fundamental transformation for tertiary amines.
Caption: Quaternization of this compound.
Industrial Applications
While often overshadowed by N,N-dimethylcyclohexylamine, the diethyl analogue finds utility in specific industrial sectors:
-
Corrosion Inhibitor: Amines, including this compound, can function as corrosion inhibitors for metals, particularly in acidic environments. They form a protective film on the metal surface, preventing corrosive substances from reaching it.
-
Catalysis: It can be employed as a catalyst in various chemical reactions, such as in the production of certain polymers and in curing processes.
-
Chemical Intermediate: this compound serves as a building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3]
Analytical Characterization
A comprehensive analysis of this compound relies on standard spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and complex multiplets for the protons of the cyclohexyl ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbons of the ethyl groups and the carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic C-H stretching vibrations for the alkyl groups around 2800-3000 cm⁻¹ and C-N stretching vibrations. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms its tertiary amine nature.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak corresponding to its molecular weight (155.29 m/z). The fragmentation pattern will be indicative of the loss of ethyl and cyclohexyl fragments.
Safety and Toxicology
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Classification
| Hazard | Classification |
| Flammability | Flammable liquid and vapor (Category 3)[9] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4)[9] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Sub-category 1B)[9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
Toxicological Data
Environmental Fate
Limited information is available on the environmental fate of this compound. However, based on its chemical structure, it is expected to be biodegradable, although potentially at a slow rate.[11] Its water solubility suggests it can be mobile in aquatic environments. Ecotoxicity studies are necessary to fully characterize its impact on aquatic life.
Conclusion
This compound is a versatile tertiary amine with a range of applications stemming from its basicity and reactivity. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and industrial settings. Further investigation into its specific applications, where it offers advantages over other amines, as well as more comprehensive toxicological and environmental impact studies, will continue to define its role in modern chemistry.
References
- Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. doi: 10.15227/orgsyn.052.0124
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of quaternization and conformational analysis of some substituted NN-dimethylcyclohexylamines. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Pérez, V. H., et al. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health. Retrieved from [Link]
-
ChemSafetyPro.COM. (2016, March 23). Aquatic Toxicity. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Laboratory Chemicals, this compound, 25mL, Each. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]
-
ResearchGate. (2021, June 1). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-Secondary amines over Carbon-supported Pd. Retrieved from [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Retrieved from [Link]
-
ResearchGate. (n.d.). A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides. Retrieved from [Link]
-
Weeks, J. A., et al. (n.d.). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 26). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
-
Aronson, D., et al. (n.d.). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 18). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]
-
YouTube. (2020, May 16). Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. Retrieved from [Link]
- Google Patents. (n.d.). EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate.
-
Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]
-
Maximum Academic Press. (n.d.). The impact of N,N-diethyl-m-toluamide in aquatic environments occurrence, fate, and ecological risk. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Retrieved from [Link]
-
Frontiers. (2022, March 28). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). The degradation pathways of n-alkanes. a The aerobic degradation.... Retrieved from [Link]
-
National Institutes of Health. (2022, June 19). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]
-
MDPI. (n.d.). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 91-65-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 91-65-6 [chemicalbook.com]
- 5. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Kinetics of quaternization and conformational analysis of some substituted NN-dimethylcyclohexylamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Nomenclature and Identification of N,N-Diethylcyclohexylamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical compound N,N-Diethylcyclohexylamine, focusing on its systematic nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC), its various synonyms, and key identifiers used in scientific and commercial databases. Accurate identification is paramount in research and development, ensuring clarity, reproducibility, and safety.
Deconstructing the IUPAC Nomenclature: N,N-Diethylcyclohexanamine
The systematic name assigned to a chemical compound by IUPAC is a cornerstone of global scientific communication. It is designed to be unambiguous, providing a clear and complete description of the molecule's structure. The IUPAC name for the compound is N,N-diethylcyclohexanamine [1][2].
The derivation of this name follows a logical, rules-based process:
-
Identify the Principal Functional Group: The molecule contains a nitrogen atom bonded to a cycloalkane and two ethyl groups. The nitrogen-containing group, an amine, is the highest-priority functional group in this molecule.
-
Determine the Parent Hydride: The amine is attached to a six-carbon saturated ring. This parent hydride is cyclohexane. When an -NH2 group is the principal functional group, the parent name is modified by replacing the final "-e" with "-amine". Thus, the base name becomes "cyclohexanamine".
-
Name the Substituents on the Nitrogen Atom: The nitrogen atom of the amine group is bonded to two ethyl (-CH2CH3) groups.
-
Assign Locants: To indicate that these ethyl groups are attached to the nitrogen atom and not the cyclohexane ring, the locant N is used for each substituent. Because there are two identical ethyl groups, the prefix "di-" is used, and the locant is repeated for each, resulting in "N,N-diethyl".
-
Assemble the Final Name: The substituent names are placed as prefixes to the parent name, yielding the complete, systematic IUPAC name: N,N-Diethylcyclohexanamine .
This systematic approach ensures that any trained chemist can reconstruct the exact molecular structure from the name alone, a critical requirement for accuracy in scientific literature, patents, and regulatory submissions.
Molecular Structure and Naming Logic
The relationship between the molecular components and the final IUPAC name is visualized below. This diagram illustrates the logical assembly of the name from the parent structure and its substituents.
Caption: Logical derivation of the IUPAC name from the molecular structure.
Synonyms and Chemical Identifiers
In practice, this compound is known by several other names and unique identifiers, which are crucial for searching databases and commercial catalogs. The use of a Chemical Abstracts Service (CAS) number is the most reliable method for identifying a substance, as it is unique to a specific chemical regardless of the naming convention used.
| Identifier Type | Value | Source |
| IUPAC Name | N,N-Diethylcyclohexanamine | [1][2] |
| CAS Number | 91-65-6 | [1][2][3][4][5][6][7] |
| Common Synonyms | This compound | [3][4][6][7] |
| Cyclohexyldiethylamine | [2][3][5][6][7] | |
| Diethylcyclohexylamine | [3][5][6][7][8] | |
| (DIETHYLAMINO)CYCLOHEXANE | [4][7] | |
| Cyclohexanamine, N,N-diethyl- | [2][3][4][5][6] | |
| EC Number | 202-087-2 | [2][4][6] |
| PubChem CID | 61571 | [1][2] |
| UNII | UTV19LFB58 | [2] |
| InChI Key | CIXSDMKDSYXUMJ-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
A summary of key physicochemical properties is essential for laboratory handling, experimental design, and safety assessments.
| Property | Value | Unit |
| Molecular Formula | C10H21N | [1][3][4][5][6] |
| Molecular Weight | 155.28 | g/mol [3][5][7] |
| Boiling Point | 193 | °C[3][4][6][7] |
| Density | 0.84 - 0.8445 | g/cm³ at 25°C[3][4][6] |
| Flash Point | 57 | °C[3][6][7] |
| Refractive Index | n20/D 1.4562 | [3][4][7] |
| Physical Form | Clear, colorless to light yellow liquid | [7] |
Conclusion
Precise chemical communication begins with accurate nomenclature. The official IUPAC name, N,N-Diethylcyclohexanamine , provides a definitive structural description of the molecule commonly known as this compound. For researchers and developers, proficiency in both the systematic name and its common synonyms, particularly the CAS number (91-65-6), is critical for navigating the complexities of chemical sourcing, literature review, and regulatory compliance. This guide serves as a foundational reference for the unambiguous identification of this compound.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). Cyclohexyldiethylamine. Retrieved from [Link]
Sources
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. Cyclohexanamine, N,N-diethyl- (CAS 91-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 91-65-6 [chemicalbook.com]
- 8. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Health and Safety of N,N-Diethylcyclohexylamine
Introduction
N,N-Diethylcyclohexylamine (DECHA), CAS No. 91-65-6, is a tertiary amine characterized by a cyclohexane ring substituted with a diethylamino group.[1] Its molecular formula is C₁₀H₂₁N, and it has a molecular weight of approximately 155.29 g/mol .[1][2] This compound presents as a colorless to light yellow liquid and is utilized in various industrial and laboratory settings, including as a chemical intermediate and in the production of polyurethane plastics.[3][4][5] Due to its specific chemical properties, this compound possesses a distinct hazard profile that necessitates a comprehensive understanding and implementation of rigorous safety protocols.
This guide is designed for researchers, scientists, and drug development professionals who may handle this substance. Its purpose is to provide an in-depth, scientifically grounded overview of the associated health and safety considerations, moving beyond mere procedural lists to explain the causality behind recommended safety practices. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] The primary hazards are its flammability, corrosivity, and acute toxicity upon exposure through oral, dermal, or inhalation routes.[1][3]
The signal word for this chemical is "Danger".[3] Its GHS classification underscores the multi-faceted nature of its risks, requiring comprehensive control measures.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3] |
Note: Some sources indicate a higher acute toxicity (e.g., Toxic or Fatal) for dermal and inhalation routes, necessitating a conservative approach to safety.[1][7]
The causality behind these classifications lies in the chemical's reactivity. As a tertiary amine, it can cause severe tissue damage upon contact. Its volatility and flammable nature create a significant fire risk, especially under heated conditions or near ignition sources.[8]
Section 2: Physicochemical Properties and Reactivity Profile
Understanding the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate appropriate storage conditions, handling techniques, and emergency response actions.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 193 °C | [3] |
| Flash Point | 57 °C | [3] |
| Density | 0.84 - 0.85 g/cm³ at 20-25 °C | [3][4] |
| Water Solubility | 13.4 g/L at 20 °C | [8] |
| Vapor Pressure | 3.17 hPa at 21.5 °C | [8] |
| Auto-ignition Temp. | ~215 °C (419 °F) | [4][8] |
Reactivity and Incompatibilities
This compound is stable under recommended storage conditions.[6] However, it can react violently with certain substances. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, leading to hazardous reactions with:
-
Strong Oxidizing Agents: Can lead to fire or explosion.
-
Strong Acids: Exothermic neutralization reactions can occur.[4][6]
-
Isocyanates, Anhydrides, and Acid Halides: Incompatible due to potential for vigorous reactions.[4][6]
Conditions to Avoid: It is critical to keep this chemical away from heat, sparks, open flames, and other ignition sources.[3][6] Due to its flammability, precautionary measures against static discharge, such as grounding and bonding containers and receiving equipment, are mandatory during transfer.[3]
Section 3: Safe Handling and Storage Protocols
A self-validating safety protocol for handling this compound involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
The primary engineering control is to minimize airborne exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[3] For laboratory-scale work, a certified chemical fume hood is required.[5]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment in areas where this chemical is used and stored.[3][6]
-
Safety Stations: Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[7]
Step-by-Step Handling Protocol
-
Pre-Handling Assessment: Before starting any work, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Confirm the functionality of the chemical fume hood and emergency equipment.
-
Container Grounding: When transferring the liquid, ground and bond both the source and receiving containers to prevent static electricity buildup.[3]
-
Tool Selection: Use only non-sparking tools made from materials like brass or bronze.[3]
-
Dispensing: Dispense the chemical slowly and carefully to avoid splashing. Keep the container opening away from your breathing zone.
-
Post-Handling: After use, securely close the container.[3] Decontaminate any surfaces that may have been exposed. Wash hands and forearms thoroughly after handling, even if gloves were worn.[3][7] Do not eat, drink, or smoke in the work area.[3]
Storage Requirements
Proper storage is crucial to maintain chemical stability and prevent hazardous incidents.
-
Location: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials.[6] The storage area should be designated for flammable and corrosive liquids.
-
Container: Keep the container tightly closed.[3]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[3][6]
Section 4: Personal Protective Equipment (PPE)
The selection and use of PPE are the last lines of defense against exposure. The choice of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] Given the severe corrosive properties, a face shield (minimum 8-inch) is also required to protect the entire face.[7]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Follow proper glove removal technique to avoid skin contact.[7]
-
Clothing: Wear fire/flame-resistant and impervious clothing, such as a chemically resistant lab coat or apron.[3] Full-body protection may be necessary for tasks with a high risk of splashing.
-
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or during emergency situations, a full-face respirator with an appropriate organic vapor cartridge is necessary.[3][7]
PPE Selection Logic Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Decision Tree for this compound.
Section 5: Emergency Procedures
A clear, rehearsed emergency plan is essential. All personnel must be familiar with the location of safety equipment and emergency contact numbers.
Protocol for Chemical Spills
The response to a spill depends on its size and location.
-
Immediate Actions: Alert personnel in the immediate area. If the spill is large or involves a fire, evacuate the area and activate the fire alarm.
-
Isolate and Ventilate: Remove all sources of ignition.[3][5] Increase ventilation to the area.
-
Containment: Prevent the spill from entering drains or waterways.[3][9] For larger spills, create a bund with inert material.[9]
-
Cleanup (Minor Spills Only): For small, manageable spills, personnel with appropriate training and PPE can proceed. Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[8][9] Do not use combustible materials like paper towels.
-
Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the appropriate safety officer or department.
Emergency Response Workflow: Chemical Spill
Caption: Emergency Response Workflow for a Chemical Spill.
First-Aid Measures
Immediate medical attention is required for any significant exposure.[6]
-
Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Call for immediate medical help.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[3][6] Rinse the affected skin with large amounts of water for at least 15 minutes.[3] Immediate medical treatment is necessary as chemical burns may be severe.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[3]
Section 6: Waste Disposal
Disposal of this compound and contaminated materials must be conducted in strict accordance with all applicable local, state, and federal regulations.[3]
-
Containerization: Collect waste material in a dedicated, properly labeled, and sealed container suitable for hazardous chemical waste.
-
Disposal Facility: The waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it in the sanitary sewer system.[3]
References
-
Safety Data Sheet: N,N-Dimethylcyclohexylamine. Carl ROTH.
-
This compound SDS, 91-65-6 Safety Data Sheets. ECHEMI.
-
SAFETY DATA SHEET - this compound. TCI Chemicals.
-
This compound | 91-65-6. Tokyo Chemical Industry Co., Ltd. (APAC).
-
N,N-DIMETHYL CYCLOHEXYLAMINE CAS No 98-94-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
N,N-Dimethylcyclohexylamine CAS#: 98-94-2. ChemicalBook.
-
SAFETY DATA SHEET - N,N-Dimethylcyclohexylamine. Fisher Scientific.
-
SAFETY DATA SHEET - N,N-Dimethylcyclohexylamine. TCI AMERICA - Spectrum Chemical.
-
This compound | CAS 91-65-6. Santa Cruz Biotechnology.
-
Cyclohexyldiethylamine | C10H21N. PubChem - NIH.
-
This compound | 91-65-6. TCI AMERICA.
-
91-65-6, this compound Formula. ECHEMI.
-
Laboratory Chemicals, this compound, 25mL, Each. CP Lab Safety.
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky - Research Safety.
Sources
- 1. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
The Versatile Role of N,N-Diethylcyclohexylamine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Sterically Hindered Amine
In the vast toolkit of organic synthesis, the choice of base can be as critical as the choice of reactants themselves. N,N-Diethylcyclohexylamine, a tertiary amine characterized by its bulky cyclohexyl group, has carved a niche for itself as a potent, non-nucleophilic base. Its significant steric hindrance around the nitrogen atom dictates its reactivity, rendering it an ineffective nucleophile while preserving its capacity to abstract protons. This unique characteristic makes it an invaluable reagent in a variety of transformations where competing nucleophilic side reactions are a concern. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A comprehensive understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.28 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 193 °C |
| Density | 0.84 g/cm³ |
| CAS Number | 91-65-6 |
Safety Precautions: this compound is a corrosive and flammable liquid.[1] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]
Core Application: A Non-Nucleophilic Base in Elimination Reactions
The primary utility of this compound stems from its role as a non-nucleophilic base, particularly in elimination reactions such as dehydrohalogenation. The steric bulk of the cyclohexyl and ethyl groups prevents the nitrogen's lone pair from participating in nucleophilic substitution (SN2) reactions, which often compete with elimination (E2) pathways when using smaller amine bases like triethylamine.
Mechanistic Rationale: Favoring the Hofmann Product
In the dehydrohalogenation of alkyl halides, the use of a sterically hindered base like this compound can influence the regioselectivity of the elimination. According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted (and thus more stable) alkene. However, bulky bases can encounter steric clashes when attempting to abstract a proton from a more substituted carbon atom. Consequently, they preferentially abstract a less sterically hindered proton from a less substituted carbon, leading to the formation of the Hofmann product (the less substituted alkene).
Application Protocol 1: Synthesis of 2-Vinyl-1,4-benzoquinone via Dehydrohalogenation
This protocol details the synthesis of 2-vinyl-1,4-benzoquinone, a valuable intermediate in the synthesis of various natural products and biologically active molecules. The key step involves a dehydrohalogenation reaction facilitated by this compound.
Workflow Diagram
Sources
Application Notes & Protocols: N,N-Diethylcyclohexylamine as a Non-Nucleophilic Base in Organic Synthesis
Introduction
In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. Non-nucleophilic bases are a class of organic compounds that are sterically hindered, enabling them to act as strong proton abstractors while being poor nucleophiles.[1] This unique characteristic is invaluable in reactions where the desired outcome is deprotonation without competing nucleophilic attack on electrophilic centers. N,N-Diethylcyclohexylamine has emerged as a versatile and effective non-nucleophilic base in a variety of chemical transformations. Its significant steric bulk, provided by the cyclohexyl and two ethyl groups surrounding the nitrogen atom, effectively shields the nitrogen's lone pair of electrons from participating in nucleophilic substitution reactions.[2] This guide provides an in-depth exploration of the properties and applications of this compound, complete with detailed protocols for its use in key synthetic reactions.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 91-65-6 | [3][4] |
| Molecular Formula | C₁₀H₂₁N | [3][5] |
| Molecular Weight | 155.28 g/mol | [3][5] |
| Appearance | Colorless to light yellow clear liquid | [4][5] |
| Boiling Point | 193 °C | [3][5] |
| Density | 0.84 g/cm³ | [3][5] |
| pKa of Conjugate Acid | 10.69 ± 0.20 (Predicted) | [3][4] |
| Refractive Index (n20/D) | 1.4562 (lit.) | [3][4] |
| Flash Point | 57 °C | [3][5] |
| Storage | Sealed in dry, Room Temperature | [3][5] |
The Principle of Non-Nucleophilic Basicity
The efficacy of this compound as a non-nucleophilic base stems from its structural architecture. The bulky cyclohexyl and ethyl groups create a sterically congested environment around the nitrogen atom. This steric hindrance allows small protons to access the nitrogen's lone pair for abstraction, but prevents the larger amine molecule from approaching and attacking electrophilic carbon centers.[1] This selectivity is crucial in reactions such as eliminations and enolate formations, where competing substitution reactions can lead to undesired byproducts.
Compared to other non-nucleophilic bases like triethylamine (TEA) or Hünig's base (N,N-Diisopropylethylamine, DIPEA), this compound offers a comparable basicity with a distinct steric profile. While TEA is less sterically hindered and can sometimes act as a nucleophile, DIPEA is more hindered.[6][7] The choice between these bases often depends on the specific substrate and reaction conditions, with this compound providing a valuable alternative.
Applications in Organic Synthesis
This compound finds utility in a range of organic reactions that benefit from a strong, non-nucleophilic base.
Dehydrohalogenation Reactions
Dehydrohalogenation is a classic elimination reaction that forms alkenes from alkyl halides. The use of a non-nucleophilic base is critical to favor the E2 elimination pathway over the competing SN2 substitution pathway.[8] this compound effectively abstracts a proton from the β-carbon, facilitating the expulsion of the halide and the formation of a double bond.
Protocol 1: Dehydrohalogenation of 2-Bromooctane
Objective: To synthesize a mixture of octene isomers from 2-bromooctane via an E2 reaction using this compound.
Materials:
-
2-Bromooctane
-
This compound (1.5 equivalents)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with 2-bromooctane (1.0 equivalent) and anhydrous toluene.
-
Base Addition: While stirring, add this compound (1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of N,N-diethylcyclohexylammonium bromide may form and can be removed by filtration. Transfer the filtrate to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess this compound. Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to isolate the octene isomers.
Causality: The steric bulk of this compound favors the abstraction of a proton over nucleophilic attack on the carbon bearing the bromine, thus promoting the E2 elimination pathway.[8] Heating the reaction provides the necessary activation energy for the elimination to occur at a reasonable rate.
Workflow for Dehydrohalogenation
Caption: Workflow for Dehydrohalogenation of an Alkyl Halide.
Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[9] The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[10] this compound can serve as an effective base in this transformation, particularly when a non-nucleophilic, organic-soluble base is required.
Protocol 2: Heck Coupling of Iodobenzene and n-Butyl Acrylate
Objective: To synthesize n-butyl cinnamate via a palladium-catalyzed Heck reaction using this compound.
Materials:
-
Iodobenzene
-
n-Butyl acrylate (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
Triphenylphosphine (PPh₃, 2-4 mol%)
-
This compound (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in anhydrous DMF.
-
Reagent Addition: To the catalyst solution, add iodobenzene (1.0 equivalent), n-butyl acrylate (1.2 equivalents), and this compound (1.5 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic solution with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield n-butyl cinnamate.
Causality: In the Heck catalytic cycle, after the reductive elimination of the product, a Pd(0) species is formed along with the hydrohalide of the base (N,N-diethylcyclohexylammonium iodide). The base neutralizes the hydrogen halide generated, which is essential for regenerating the Pd(0) catalyst and continuing the cycle.[10] The non-nucleophilic nature of this compound prevents it from interfering with the palladium catalyst or the substrates.
Heck Reaction Catalytic Cycle
Caption: Simplified Heck Reaction Catalytic Cycle.
Synthesis of Vinyl Ethers
Vinyl ethers are valuable synthetic intermediates.[11] One method for their synthesis is through the palladium-catalyzed transetherification of an alcohol with a vinyl ether, such as ethyl vinyl ether.[12][13] In some variations of these reactions, a non-nucleophilic base can be employed to facilitate the process.
Protocol 3: Synthesis of Cyclohexyl Vinyl Ether
Objective: To synthesize cyclohexyl vinyl ether from cyclohexanol and ethyl vinyl ether.
Materials:
-
Cyclohexanol
-
Ethyl vinyl ether (used in excess, also as solvent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,10-Phenanthroline (4 mol%)
-
This compound (0.1 equivalents)
-
Sealed reaction vessel
Procedure:
-
Catalyst Preparation: In a dry, sealed reaction vessel, dissolve Pd(OAc)₂ and 1,10-phenanthroline in a portion of the ethyl vinyl ether.
-
Reagent Addition: Add cyclohexanol (1.0 equivalent) and this compound to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 60-70 °C. Stir for several hours until the reaction is complete (monitor by GC).
-
Work-up: Cool the reaction mixture. Remove the excess ethyl vinyl ether by distillation.
-
Purification: The remaining residue can be purified by vacuum distillation to obtain pure cyclohexyl vinyl ether.
Causality: While the primary role of the palladium complex is to catalyze the vinyl exchange, the addition of a mild, non-nucleophilic base can help to neutralize any acidic impurities that might inhibit the catalyst or promote unwanted side reactions, such as the polymerization of the vinyl ether.[14]
Conclusion
This compound is a potent and selective non-nucleophilic base that offers significant advantages in various organic transformations. Its pronounced steric hindrance effectively prevents nucleophilic side reactions, making it an excellent choice for promoting elimination reactions and for use in base-sensitive catalytic systems like the Heck reaction. The protocols provided herein serve as a practical guide for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, enabling cleaner reactions and higher yields of desired products.
References
-
Wikipedia. Non-nucleophilic base. [Link]
-
PubChem. Diethylhydroxylamine | C4H11NO | CID 19463. [Link]
-
Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus Chimie, 25, 9-18. [Link]
-
Shackelford, S. A., et al. (1984). Synthesis of Vinyl Ethers. DTIC. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Google Patents. CN112375011A - Preparation method of N, N-diethylhydroxylamine.
-
ChemBK. This compound. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ResearchGate. Methods for Vinyl Ether Synthesis | Request PDF. [Link]
-
OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25(1), 9-18. [Link]
-
Grokipedia. Non-nucleophilic base. [Link]
-
Wikipedia. Ethyl vinyl ether. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Methylcyclohexylamine in Modern Organic Synthesis. [Link]
-
YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]
-
Wikipedia. N,N-Diisopropylethylamine. [Link]
-
ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
-
Ataman Kimya. N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). [Link]
-
Fisher Scientific. This compound 98.0+%, TCI America™. [Link]
-
Sciencemadness Discussion Board. (2008). Hunig's base. [Link]
Sources
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 91-65-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 14. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for N,N-Diethylcyclohexylamine in Corrosion Inhibition Studies
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N-Diethylcyclohexylamine (DECHA) as a corrosion inhibitor. It outlines the fundamental physicochemical properties of DECHA, details its mechanism of action, and presents a standardized experimental protocol for evaluating its efficacy in acidic environments. The protocols are designed to be self-validating, incorporating gravimetric and electrochemical techniques to ensure robust and reproducible data. Safety and handling procedures are also detailed to ensure safe laboratory practice.
Introduction: The Role of this compound in Material Preservation
This compound (DECHA) is a tertiary amine recognized for its utility in various industrial applications, most notably as an effective corrosion inhibitor for ferrous metals and alloys, particularly in acidic conditions. The presence of a lone pair of electrons on the nitrogen atom and the hydrophobic nature of the cyclohexyl and ethyl groups are key to its function. These structural features enable DECHA to adsorb onto a metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding environment. Understanding the principles behind its application and mastering the protocols to evaluate its performance are crucial for its effective implementation in material science and industrial processes.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in experimental research. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁N | [1][2][3] |
| Molecular Weight | 155.28 g/mol | [1][3] |
| CAS Number | 91-65-6 | [2][4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 0.84 g/cm³ | [1][2] |
| Boiling Point | 193 °C | [1][2][3] |
| Flash Point | 57 °C | [2][3] |
| Refractive Index (n20/D) | 1.4562 | [1][3][5] |
Primary Applications
While this compound has applications as a chemical intermediate in the synthesis of other compounds, its primary use in the context of this guide is as a corrosion inhibitor . It is particularly effective in protecting steel and other ferrous alloys from acid-induced corrosion, a common issue in industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration.[6]
Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective film. This process is influenced by the electronic structure of the DECHA molecule and the charge of the metal surface. The mechanism can be described as a combination of physisorption and chemisorption.[7]
-
Physisorption: This involves the electrostatic interaction between the charged metal surface and the protonated amine in the acidic medium.
-
Chemisorption: This is a stronger interaction involving the sharing of the lone pair of electrons from the nitrogen atom with the vacant d-orbitals of the iron atoms on the metal surface, leading to the formation of a coordinate bond.[7]
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and thereby reducing the rate of both anodic and cathodic reactions in the corrosion process.[8]
Standard Experimental Protocol: Evaluating Corrosion Inhibition Efficacy
This section details a standard protocol for assessing the corrosion inhibition efficiency of this compound on mild steel in a 1 M hydrochloric acid (HCl) solution. The protocol integrates both gravimetric (weight loss) and electrochemical methods for a comprehensive evaluation.
Objective
To determine the corrosion inhibition efficiency of this compound for mild steel in an acidic environment as a function of its concentration.
Materials and Reagents
-
Corrosion Inhibitor: this compound (purity >98%)
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution
-
Metal Specimen: Mild steel coupons of known composition and dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
Reagents for Cleaning: Acetone, distilled water, ethanol
-
Standard Inhibitor (Optional): For comparative studies
Equipment
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat
-
Glass beakers and flasks
-
Polishing paper (different grades, e.g., 200, 400, 600, 800, 1000 grit)
-
Drying oven
-
Potentiostat/Galvanostat for electrochemical measurements
-
Three-electrode corrosion cell (with a platinum counter electrode and a saturated calomel reference electrode)
Experimental Workflow Diagram
Caption: Workflow for evaluating the corrosion inhibition efficiency of this compound.
Step-by-Step Protocol
Part A: Gravimetric (Weight Loss) Measurements
-
Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of polishing paper. Degrease with acetone, rinse with distilled water, then ethanol, and finally dry in a warm air stream.
-
Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W₁).
-
Solution Preparation: Prepare a series of test solutions by dissolving varying concentrations of this compound (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M) in 1 M HCl. Include a blank solution (1 M HCl without the inhibitor).
-
Immersion: Immerse one coupon in each test solution, ensuring it is fully submerged. Maintain a constant temperature (e.g., 25 °C) using a water bath for a fixed duration (e.g., 6 hours).
-
Final Weighing: After the immersion period, carefully remove the coupons, gently clean them with a soft brush, rinse with distilled water and ethanol, and dry thoroughly. Weigh each coupon again and record the final weight (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (η%): η% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Part B: Electrochemical Measurements
-
Cell Setup: Assemble the three-electrode corrosion cell. Use a prepared mild steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The corrosive solutions are the same as those prepared for the gravimetric study.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[9] The data can be represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.
-
Potentiodynamic Polarization (PDP): Immediately after EIS, conduct PDP measurements by scanning the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Calculations:
-
Inhibition Efficiency from EIS (η%): η% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Corrosion Current Density (Icorr): Determine Icorr by extrapolating the Tafel plots obtained from the PDP curves.
-
Inhibition Efficiency from PDP (η%): η% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10] Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[10]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Data Presentation and Interpretation
The results from both gravimetric and electrochemical studies should be tabulated for easy comparison. A typical data table would include inhibitor concentration, weight loss, corrosion rate, inhibition efficiency (from both methods), Rct, and Icorr. An increase in inhibition efficiency with increasing concentration of this compound is expected, indicating effective corrosion protection. The consistency between the results from the weight loss and electrochemical methods will validate the findings.
Conclusion
This compound serves as a potent corrosion inhibitor for mild steel in acidic environments. The protocols outlined in this document provide a robust framework for its evaluation. By combining gravimetric and electrochemical techniques, researchers can obtain reliable and comprehensive data on its inhibition efficiency and mechanism of action. Adherence to the safety guidelines is paramount to ensure a safe and effective experimental process.
References
-
Zulkifli, F., Khairina, S., Ghazali, M.S.M., Al-Amiery, A.A., Ismail, N., Izionworu, V.O., Suriani, M.J., & Nik, W.B.W. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303–1318. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Al-Gorair, A. S., et al. (2023). Experimental and theoretical studies on the corrosion inhibition on the surface of C-steel in hydrochloric acid solutions using N1, N1'-(ethane-1,2-diyl)bis(N2-(4-(di-methylamino)benzylidene)ethane-1,2-diamine). ResearchGate. Available at: [Link]
-
El-Haddad, M. M. (2013). Corrosion inhibition studies of N,N′-bis(4-formylphenol)-1,2-Diaminocyclohexane on steel in 1 HCl solution acid. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN112375011A - Preparation method of N, N-diethylhydroxylamine.
-
Wang, L., et al. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. This compound | 91-65-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. j-cst.org [j-cst.org]
- 6. cortecvci.com [cortecvci.com]
- 7. abechem.com [abechem.com]
- 8. ijcsi.pro [ijcsi.pro]
- 9. jocpr.com [jocpr.com]
- 10. ASTM G5: Potentiodynamic anodic polarization measurements | Metrohm [metrohm.com]
Application Notes and Protocols: N,N-Diethylcyclohexylamine as a Corrosion Inhibitor in Industrial Applications
Introduction: The Challenge of Metallic Corrosion and the Role of Amine-Based Inhibitors
Metallic corrosion is a relentless electrochemical process that results in the degradation of materials, leading to significant economic losses and safety hazards across numerous industries, including energy, manufacturing, and infrastructure. The imperative to mitigate corrosion has driven the development of various protective strategies, among which the application of corrosion inhibitors is a cornerstone. Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen, oxygen, and sulfur, have proven highly effective. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive electrochemical reactions.
N,N-Diethylcyclohexylamine (DECHA) is a volatile, amine-based organic compound with properties that suggest its potential as an effective corrosion inhibitor. Its molecular structure, featuring a nitrogen atom with a lone pair of electrons, a cyclohexyl group, and two ethyl groups, provides the necessary chemical characteristics for surface adsorption. The volatility of DECHA also indicates its suitability for use as a volatile corrosion inhibitor (VCI), capable of protecting metallic surfaces in enclosed spaces without direct application.
These application notes provide a comprehensive technical guide for researchers, scientists, and engineers on the evaluation and application of this compound as a corrosion inhibitor. This document outlines the theoretical mechanisms of inhibition, detailed protocols for performance evaluation using industry-standard techniques, and guidance on data interpretation.
Mechanism of Corrosion Inhibition by this compound
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface. This process can be broadly categorized into physisorption and chemisorption.
-
Physisorption: This involves the electrostatic attraction between the charged metal surface and the protonated amine in acidic environments.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of the lone pair of electrons on the nitrogen atom of the DECHA molecule with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. This process is often enhanced by the presence of other functional groups and the overall electron density of the molecule.
The adsorbed DECHA molecules form a protective film that acts as a barrier, isolating the metal from the corrosive environment. This film can inhibit corrosion by:
-
Blocking Active Sites: The inhibitor molecules occupy the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic reduction of corrosive species) would typically occur.
-
Repelling Corrosive Species: The hydrophobic cyclohexyl and ethyl groups in the DECHA molecule can create a non-polar barrier that repels water and other polar corrosive agents.
-
Oxygen Scavenging: In aqueous environments, particularly in boiler systems, related amines like N,N-Diethylhydroxylamine (DEHA) are known to act as oxygen scavengers, reacting with dissolved oxygen to prevent it from participating in the cathodic reaction. It is plausible that DECHA exhibits similar oxygen scavenging properties under certain conditions.
The following diagram illustrates the proposed adsorption mechanism of this compound on a metal surface.
Caption: Workflow for the weight loss corrosion test.
Electrochemical Techniques
Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.
This technique, based on ASTM G5 and G59 standards, measures the current response of a metal to a controlled change in its potential. It helps to determine the corrosion current (and thus the corrosion rate) and to identify whether the inhibitor acts on the anodic or cathodic reaction, or both (mixed-type inhibitor).
Experimental Setup:
-
Potentiostat/Galvanostat.
-
Three-electrode cell:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Test solution (with and without DECHA).
Procedure:
-
Immerse the three electrodes in the test solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state.
-
Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Plot the data as a Tafel plot (log |current density| vs. potential).
Data Interpretation:
-
Corrosion Potential (E_corr): The potential at which the anodic and cathodic currents are equal.
-
Corrosion Current Density (i_corr): Determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to E_corr. The corrosion rate is directly proportional to i_corr.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Inhibitor Type:
-
Anodic Inhibitor: A significant shift of the anodic branch to lower current densities with a noticeable change in E_corr in the positive direction.
-
Cathodic Inhibitor: A significant shift of the cathodic branch to lower current densities with a noticeable change in E_corr in the negative direction.
-
Mixed-Type Inhibitor: A shift in both anodic and cathodic branches to lower current densities with a minimal change in E_corr.
-
Illustrative Data (Based on Dicyclohexylamine, a related compound):
A study on dicyclohexylamine in a CO2-saturated environment containing acetic acid and NaCl on API X80 carbon steel showed that it behaved as an anodic inhibitor. The following table presents hypothetical data based on these findings to illustrate the expected trend.
| Condition | E_corr (V vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |
| Blank (CO2-sat. brine) | -0.650 | 150 | - |
| + DECHA (low conc.) | -0.630 | 75 | 50 |
| + DECHA (high conc.) | -0.610 | 30 | 80 |
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. It is highly sensitive to the formation of protective films on the metal surface.
Procedure:
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
The data is typically presented as Nyquist and Bode plots.
Data Interpretation:
-
Nyquist Plot: A plot of the imaginary part of impedance versus the real part. For a simple corrosion system, this often appears as a semicircle. The diameter of the semicircle is related to the charge transfer resistance (R_ct). A larger semicircle diameter indicates a higher R_ct and a lower corrosion rate.
-
Bode Plot: A plot of the impedance magnitude and phase angle as a function of frequency. A higher impedance at low frequencies and a higher phase angle maximum are indicative of better corrosion protection.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
Caption: Workflow for electrochemical corrosion testing.
Surface Analysis Techniques
Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.
-
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface morphology. A comparison of SEM images of metal coupons exposed to corrosive media with and without DECHA can reveal a smoother, less damaged surface in the presence of the inhibitor, indicating effective protection.
-
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of the surface at the nanoscale, allowing for the characterization of the inhibitor film's thickness and uniformity.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition and chemical states of the atoms on the metal surface. XPS analysis can confirm the presence of nitrogen and carbon from the adsorbed DECHA molecules, providing direct evidence of film formation.
Industrial Applications and Considerations
Based on its chemical properties and the behavior of similar amine-based inhibitors, this compound is a promising candidate for several industrial applications:
-
Boiler Water Treatment: As a volatile amine, DECHA can be used to control corrosion in steam and condensate lines by neutralizing acidic species (like carbonic acid) and potentially scavenging dissolved oxygen. Its volatility allows it to be transported with the steam to protect the entire system.
-
Closed-Loop Cooling Systems: DECHA can be added to cooling water to protect metallic components from corrosion.
-
Oil and Gas Industry: Volatile corrosion inhibitors are used to protect the internal surfaces of pipelines from "top-of-the-line" corrosion, which occurs in wet gas transport. DECHA's volatility makes it a candidate for this application.
-
Metal Packaging and Storage: DECHA can be impregnated into packaging materials (e.g., paper, emitters) to provide volatile corrosion protection for metal parts during shipping and storage.
Important Considerations:
-
Concentration: The concentration of DECHA must be optimized for each specific application to ensure effective protection without excessive cost.
-
Temperature and Pressure: The performance of DECHA may vary with temperature and pressure. Its volatility and adsorption characteristics are temperature-dependent.
-
Compatibility: The compatibility of DECHA with other chemicals in the system (e.g., other water treatment chemicals, process fluids) must be evaluated.
-
Environmental and Safety: this compound is a chemical that requires proper handling. Always refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound possesses the key molecular features of an effective corrosion inhibitor, particularly for ferrous metals in various industrial environments. Its nitrogen-containing structure facilitates adsorption onto metal surfaces, forming a protective barrier against corrosive attack. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its performance using weight loss, electrochemical, and surface analysis techniques. While direct experimental data for DECHA is limited in the public domain, the information available for structurally similar compounds like dicyclohexylamine and functionally related compounds like DEHA strongly supports its potential as a versatile corrosion inhibitor. Further research and application-specific testing are encouraged to fully characterize its inhibition efficiency and optimize its use in industrial settings.
References
-
Comfort Services Group. (n.d.). DEHA Inhibitor for Boiler: Corrosion Inhibitor. Retrieved from [Link]
-
Andalu, F. W., Temu, A. K., Akisanya, A. R., & Philip, J. Y. N. (2025). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. University of Dar es Salaam Digital Commons. [Link]
-
Andalu, F. W., Temu, A. K., Akisanya, A. R., & Philip, J. Y. N. (2025). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. UDSM Journals. [Link]
-
Gamry Instruments. (n.d.). Electrochemical Impedance Spectroscopy. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM G31 - 12a(2022) Standard Guide for Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]
-
AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]
-
MDPI. (2022). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. Retrieved from [Link]
- Google Patents. (n.d.). US4350606A - Composition and method for inhibiting corrosion.
-
SciSpace. (n.d.). Electrochemical and Surface Morphological Studies of Carbon Steel Corrosion by a Novel Polynuclear Schiff Base in HCl Solution. Retrieved from [Link]
-
MDPI. (2024). Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. Retrieved from [Link]
-
RSC Publishing. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. Retrieved from [Link]
-
ResearchGate. (2021). Study of the inhibition of corrosion of mild steel in a 1M HCl solution by a new quaternary ammonium surfactant. Retrieved from [Link]
-
Cortec Corporation. (2017). Corrosion Inhibitors (Environmentally Friendly Volatile). Retrieved from [Link]
-
ResearchGate. (2010). Inhibition of corrosion of mild steel by sodium n,n-diethyl dithiocarbamate in hydrochloric acid solution. Retrieved from [Link]
-
An-Najah National University. (2022). DFT and Electrochemical Investigations on the Corrosion Inhibition of Mild Steel by Novel Schiff's Base Derivatives in 1 M HCl. Retrieved from [Link]
-
Chemical Engineering Transactions. (2024). Top of Line Corrosion (TLC) Mitigation using Volatile Corrosion Inhibitor (VCI) via Batch and Continuous Injection in Sweet Environment System. Retrieved from [Link]
-
MDPI. (2023). Electrochemical, surface analysis, computational and anticorrosive studies of novel naphthalene derivative on carbon steel surface in 1 M HCl. Retrieved from [Link]
-
ResearchGate. (2024). Efficiency of Volatile Corrosion Inhibitors in the Presence of n-Heptane: An Experimental and Molecular Simulation Study. Retrieved from [Link]
-
RSC Publishing. (2019). Diethylenetriamine functionalized graphene oxide as a novel corrosion inhibitor for mild steel in hydrochloric acid solutions. Retrieved from [Link]
-
Semantic Scholar. (2022). Study of Inhibition Efficiency of Model Volatile Corrosion Inhibitors in the Presence of n-Heptane. Retrieved from [Link]
-
ASTM International. (n.d.). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]
-
ResearchGate. (2021). Potentiodynamic Corrosion Testing. Retrieved from [Link]
-
National Institutes of Health. (2016). Potentiodynamic Corrosion Testing. Retrieved from [Link]
-
MDPI. (2021). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Retrieved from [Link]
-
MDPI. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). Experimental and theoretical studies on the corrosion inhibition on the surface of C-steel in hydrochloric acid solutions using N1, N1'-(ethane-1,2-diyl)bis(N2-(4-(di-methylamino)benzylidene)ethane-1,2-diamine). Retrieved from [Link]
Application Notes & Protocols: The Role of N,N-Diethylcyclohexylamine in Polymer Chemistry
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Editorial Note: This document provides a detailed technical guide on the application of N,N-Diethylcyclohexylamine (DECHA) in polymer chemistry. While DECHA is a recognized tertiary amine catalyst, the majority of published research and application literature focuses on its close structural analog, N,N-Dimethylcyclohexylamine (DMCHA). The principles, mechanisms, and protocols described herein are based on the well-established roles of tertiary amine catalysts in polyurethane chemistry and are directly applicable to DECHA. However, researchers should note that the subtle differences in steric hindrance and basicity between the diethyl and dimethyl variants will necessitate empirical optimization of catalyst concentration to achieve desired reaction kinetics and final polymer properties.
Introduction to this compound (DECHA)
This compound (DECHA) is a cyclic tertiary amine that serves as a potent catalyst in various polymerization reactions. Its molecular structure, featuring a bulky cyclohexyl group and two ethyl groups attached to a nitrogen atom, imparts specific catalytic properties related to its basicity and steric accessibility. It is primarily utilized in the synthesis of polyurethanes (PU), where it plays a critical role in controlling the reaction kinetics and, consequently, the morphology and physical properties of the final polymer.
| Property | Value |
| CAS Number | 91-65-6 |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.29 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 193 °C |
| Flash Point | 57 °C |
| Density | ~0.84 g/cm³ |
Part 1: The Catalytic Role of DECHA in Polyurethane Chemistry
The synthesis of polyurethane is a polyaddition reaction between a polyol (containing multiple hydroxyl, -OH, groups) and a polyisocyanate (containing multiple isocyanate, -NCO, groups). In the production of PU foams, a second crucial reaction occurs between the isocyanate and water. DECHA, like other tertiary amine catalysts, precisely orchestrates the balance between these two competing reactions.
-
The Gelling Reaction: The reaction between the isocyanate and the polyol, which forms the primary urethane linkages. This reaction is responsible for polymer chain growth and cross-linking, building the structural integrity of the foam.
-
The Blowing Reaction: The reaction between the isocyanate and water. This produces an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO₂) gas. The CO₂ acts as the blowing agent, creating the cellular foam structure.
Mechanism of Tertiary Amine Catalysis
Tertiary amines catalyze the urethane reaction through a nucleophilic mechanism. The lone pair of electrons on the nitrogen atom of DECHA can interact with either the polyol/water or the isocyanate, depending on the specific reaction conditions and other components. A widely accepted mechanism involves the formation of a complex between the amine catalyst and the hydroxyl group of the polyol or water.[1][2] This complexation increases the nucleophilicity of the oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate group.[3][4]
The catalytic activity is governed by two main factors:
-
Basicity: Higher basicity generally leads to stronger complex formation and faster reaction rates.
-
Steric Hindrance: The bulky groups around the nitrogen atom can hinder its ability to approach the reactants. The ethyl groups of DECHA present slightly more steric hindrance than the methyl groups of DMCHA, which may result in a different balance between the gelling and blowing reactions.[5][6] This makes laboratory-scale testing essential for formulation development.
Below is a diagram illustrating the catalytic pathways influenced by a tertiary amine like DECHA.
Caption: Catalytic pathways for polyurethane formation.
Part 2: Application Protocol for Polyurethane Foam Synthesis
This protocol provides a general methodology for the laboratory-scale synthesis of a rigid polyurethane foam using DECHA as a catalyst.
Materials and Formulation
The following table presents a typical starting formulation. The amount of DECHA should be adjusted based on desired reactivity.
| Component | Role | Parts by Weight (pbw) |
| Part A: Polyol Blend | ||
| Sucrose/Glycerin-based Polyol | Polymer Backbone | 100 |
| Silicone Surfactant | Cell Stabilizer | 1.5 - 2.5 |
| Water | Chemical Blowing Agent | 2.0 - 4.0 |
| This compound (DECHA) | Gelling/Blowing Catalyst | 1.0 - 3.0 (for optimization) |
| Part B: Isocyanate | ||
| Polymeric Methylene Diphenyl Diisocyanate (pMDI) | Cross-linker | ~110-120 (Isocyanate Index) |
Note: The exact amount of pMDI is calculated based on the hydroxyl value of the polyol and the amount of water to achieve a target Isocyanate Index (typically 105-115 for rigid foams).[7]
Experimental Workflow
The following diagram outlines the standard workflow for preparing and analyzing a PU foam sample.
Sources
- 1. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. turkchem.net [turkchem.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20110077315A1 - Methylene bis(cyclohexylamine)-initiated polyols and rigid polyurethane foam made therefrom - Google Patents [patents.google.com]
Application Notes and Protocols: N,N-Diethylcyclohexylamine as a Versatile Synthetic Building Block in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylcyclohexylamine (DECHA) is a commercially available tertiary amine that, while not widely documented as a direct precursor in the synthesis of major marketed pharmaceuticals, holds significant potential as a versatile building block and reagent in medicinal chemistry and drug discovery. Its lipophilic cyclohexyl moiety and basic tertiary amine functionality make it a valuable tool for introducing specific physicochemical properties into novel chemical entities. These application notes provide an in-depth guide to the potential applications of this compound, complete with detailed protocols for its representative synthetic transformations. The focus is on leveraging its chemical properties to construct diverse molecular architectures for the exploration of new therapeutic agents.
Introduction: Understanding the Role of this compound in Medicinal Chemistry
This compound (DECHA) is a saturated cyclic tertiary amine. Tertiary amines are a crucial class of functional groups in pharmaceuticals, with a significant number of approved drugs containing this moiety.[1][2] The cyclohexyl group in DECHA is a common scaffold in medicinal chemistry, often employed to enhance lipophilicity, which can in turn influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
While a direct synthetic lineage from DECHA to a blockbuster drug is not prominently featured in publicly accessible literature, its value lies in its utility as a foundational scaffold. For the research scientist, DECHA offers a ready-to-use fragment combining a bulky, lipophilic carbocycle with a basic nitrogen center. This combination is advantageous in the design of compounds targeting a wide range of biological receptors and enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 91-65-6 |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.29 g/mol |
| Boiling Point | 193-195 °C |
| Density | 0.844 g/mL at 25 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Core Directive: The Cyclohexylamine Moiety as a Bioactive Scaffold
The incorporation of a cyclohexylamine scaffold, such as that in DECHA, into a drug candidate can impart several desirable properties. The non-planar, three-dimensional nature of the cyclohexane ring can lead to more specific interactions with biological targets compared to flat aromatic systems. Furthermore, the lipophilicity of the cyclohexyl group can be tailored by substitution to optimize pharmacokinetic parameters.
Synthetic Applications and Protocols
The primary utility of this compound in a pharmaceutical context is as a nucleophilic building block to introduce the N,N-diethylcyclohexylamino group into a target molecule. It can also serve as a non-nucleophilic base in various synthetic transformations.
This compound as a Nucleophilic Building Block: Synthesis of a Representative N-Aryl Derivative
A common transformation in medicinal chemistry is the coupling of an amine with an aromatic or heteroaromatic system. The following protocol details a representative Buchwald-Hartwig amination reaction, a powerful method for the formation of C-N bonds.[3]
Reaction Scheme:
Figure 1: General workflow for the Buchwald-Hartwig amination using this compound.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-N,N-diethylcyclohexanamine
-
Materials:
-
This compound (1.2 mmol, 1.0 equiv)
-
4-bromoanisole (1.0 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, 4-bromoanisole, and this compound via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methoxyphenyl)-N,N-diethylcyclohexanamine.
-
-
Causality of Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which is often rate-limiting in C-N cross-coupling reactions.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and promoting the catalytic cycle without competing in side reactions.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so carrying out the reaction under an inert atmosphere is essential to maintain its catalytic activity.
-
This compound as a Non-Nucleophilic Base
In reactions where a hindered, non-nucleophilic base is required, DECHA can be an effective choice. Its steric bulk around the nitrogen atom minimizes its participation as a nucleophile, while its basicity is sufficient to deprotonate a variety of acidic protons. An example of such an application is in elimination reactions.
Reaction Scheme:
Figure 2: Use of this compound as a base in an E2 elimination reaction.
Experimental Protocol: Dehydrohalogenation of 2-bromooctane
-
Materials:
-
2-bromooctane (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
-
Procedure:
-
Combine 2-bromooctane and this compound in DMSO.
-
Heat the reaction mixture to 80 °C.
-
Monitor the formation of the alkene products (1-octene and 2-octene) by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a low-boiling point organic solvent like pentane.
-
Wash the organic layer with dilute acid to remove the amine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
-
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO favors the E2 elimination pathway.
-
Base: The steric hindrance of DECHA disfavors the competing Sₙ2 substitution reaction, leading to a higher yield of the elimination products.
-
Visualization of Synthetic Pathways
The following diagram illustrates the potential of this compound as a starting point for generating a small library of compounds for screening in drug discovery programs.
Figure 3: Potential synthetic diversification of this compound for drug discovery.
Conclusion
While this compound may not be a household name in the synthesis of blockbuster drugs, its utility for the research and development scientist should not be underestimated. As a readily available, sterically hindered tertiary amine with a lipophilic cyclohexyl core, it represents a valuable building block for the synthesis of novel compounds in the early stages of drug discovery. The protocols and concepts outlined in these notes are intended to serve as a foundation for the creative application of this compound in the ongoing search for new and effective therapeutics.
References
-
White, M. C., et al. (2022). Research team discover new reaction for making tertiary amines. Drug Discovery Today. [Link][1]
-
University of Illinois at Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News-Medical.Net. [Link][2]
Sources
Application Note: N,N-Diethylcyclohexylamine as a Sterically Hindered Base for Regioselective Dehydrohalogenation Reactions
Abstract: This guide provides a comprehensive overview of N,N-Diethylcyclohexylamine as a specialized, sterically hindered amine base for promoting dehydrohalogenation reactions. We will explore the mechanistic principles that govern its regioselectivity, present detailed protocols for its application, and offer insights into its advantages over other common bases. This document is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.
Introduction: The Challenge of Regiocontrol in Elimination Reactions
Dehydrohalogenation, the elimination of a hydrogen and a halogen from an alkyl halide, is a cornerstone transformation in organic synthesis for the formation of alkenes. The regiochemical outcome of this reaction—that is, which of the possible alkene isomers is formed—is a critical consideration. Typically, elimination reactions follow the Zaitsev rule, which predicts the formation of the most substituted, and therefore most thermodynamically stable, alkene.[1][2]
However, synthetic strategies often require the formation of the less substituted alkene, known as the Hofmann product.[1][3] Achieving this anti-Zaitsev selectivity necessitates precise control over the reaction conditions, primarily through the choice of base. Sterically hindered, or "bulky," bases are instrumental in directing the reaction towards the Hofmann product.[4][5] this compound, with its cyclohexyl group and two ethyl substituents on the nitrogen atom, is an effective non-ionic, hindered base for achieving high Hofmann selectivity. Its steric bulk makes it difficult to access sterically encumbered protons, leading it to preferentially abstract the most accessible proton, which typically resides on the least substituted β-carbon.[4][6][7]
Mechanistic Rationale: E2 Elimination and Steric Influence
This compound promotes dehydrohalogenation via the bimolecular elimination (E2) mechanism. The E2 reaction is a single, concerted step where the base removes a β-proton, and the leaving group (halide) departs simultaneously, leading to the formation of a double bond.[1][2][8] The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[3]
A critical requirement for the E2 mechanism is an anti-periplanar geometry, where the β-hydrogen and the leaving group are positioned 180° apart.[1][3][6] This alignment allows for efficient orbital overlap in the transition state.
The Role of Steric Hindrance
The regioselectivity of an E2 reaction is dictated by the steric environment of both the substrate and the base.
-
Small Bases (e.g., ethoxide, hydroxide): These bases can easily approach and abstract the more sterically hindered, internal β-protons, leading to the more stable, substituted Zaitsev alkene.
-
Bulky Bases (e.g., this compound, Potassium tert-butoxide): The large steric profile of these bases creates significant non-bonded strain when attempting to access internal protons.[4][7][9] Consequently, the base preferentially abstracts a proton from the least sterically hindered, terminal β-carbon. This kinetic preference results in the formation of the less substituted Hofmann alkene as the major product.[3][5][6]
The diagram below illustrates this principle, showing how the bulky nature of this compound favors the pathway with a less sterically crowded transition state.
Caption: Steric hindrance directs the reaction pathway.
Comparative Analysis with Other Bases
While several bulky bases can induce Hofmann elimination, this compound offers a unique profile as a tertiary amine. Unlike ionic bases like potassium tert-butoxide (KOtBu), it is a liquid with good solubility in a range of organic solvents and can be easier to handle.
| Base | Formula | pKa (Conjugate Acid) | Type | Key Characteristics |
| This compound | C₁₀H₂₁N | ~10.7 | Tertiary Amine | Liquid, soluble in organic solvents, moderate basicity, non-ionic. |
| Potassium tert-butoxide | KOtBu | ~19 | Alkoxide | Solid, very strong base, can be pyrophoric, requires anhydrous conditions.[3] |
| DBU (1,8-Diazabicycloundec-7-ene) | C₉H₁₆N₂ | ~13.5 | Amidine | Liquid, strong non-nucleophilic base, often used in sensitive substrates.[6] |
| 2,6-Lutidine | C₇H₉N | ~6.7 | Pyridine | Liquid, mild base, primarily used to scavenge acid.[4] |
Detailed Application Protocol: Synthesis of 1-Hexene
This protocol describes the dehydrohalogenation of 2-bromohexane to selectively form 1-hexene (Hofmann product) over 2-hexene (Zaitsev product).
Materials and Reagents
-
2-Bromohexane (Substrate)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
-
TLC plates (silica gel) and GC-MS for analysis
Experimental Workflow
Caption: General workflow for dehydrohalogenation.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromohexane (5.0 g, 30.3 mmol) and 30 mL of DMSO.
-
Addition of Base: Add this compound (7.1 g, 45.5 mmol, 1.5 equivalents) to the stirred solution.
-
Heating: Heat the reaction mixture to 90°C using a heating mantle. The reaction is typically complete within 4-8 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
-
Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase three times with 30 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous NaHCO₃ and 50 mL of brine. The bicarbonate wash removes any residual acid and the protonated amine salt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. Caution: The product, 1-hexene, is volatile (b.p. 63°C). Use minimal heat and vacuum.
-
Purification: Purify the resulting crude oil by fractional distillation to separate the desired 1-hexene from any unreacted starting material and higher-boiling side products.
-
Analysis: Characterize the product fractions by GC-MS to determine the ratio of Hofmann (1-hexene) to Zaitsev (2-hexene) products and confirm the structure and purity by ¹H and ¹³C NMR spectroscopy.
Safety and Handling
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[13][14] It is also harmful if swallowed, inhaled, or in contact with skin.[13][15]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[16][17]
-
Handling: Avoid breathing vapors.[16] Keep away from heat, sparks, and open flames.[15] Ground all equipment to prevent static discharge.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Conversion | Insufficient temperature or reaction time. | Increase the temperature moderately (e.g., to 100-110°C) or extend the reaction time. Confirm base stoichiometry. |
| Wet solvent or reagents. | Ensure all reagents and solvents are appropriately dried. Water can interfere with the base. | |
| Poor Regioselectivity (High Zaitsev Product) | Reaction temperature is too high, promoting thermodynamic equilibrium. | Run the reaction at the lowest effective temperature to favor the kinetically controlled Hofmann product. |
| Formation of Substitution (Sₙ2) Products | The substrate is primary, or the base is not hindered enough. | While unlikely with this base, ensure the substrate is secondary or tertiary. Sₙ2 competition is a known issue with less hindered bases.[8][18] |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
References
-
Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann) - OrgoSolver. (n.d.). Retrieved from [Link]
-
E2 Reaction Overview - Coconote. (2025, October 23). Retrieved from [Link]
-
8.1: E2 Reaction - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]
-
Safety Data Sheet: N,N-Dimethylcyclohexylamine - Carl ROTH. (n.d.). Retrieved from [Link]
-
8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from [Link]
-
The E2 Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Bulky Bases in Elimination Reactions - Master Organic Chemistry. (2012, October 24). Retrieved from [Link]
-
E2 Reactions and Bulky Bases Hoffmann vs Zaitsev Products in E2 Reactions. Help me with Org. Chem! - YouTube. (2022, October 26). Retrieved from [Link]
-
11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed Central. (2022, March 15). Retrieved from [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A - ACS Publications. (2022, March 15). Retrieved from [Link]
- CN112375011A - Preparation method of N, N-diethylhydroxylamine - Google Patents. (n.d.).
-
Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC - NIH. (n.d.). Retrieved from [Link]
-
Alkene synthesis by reductive elimination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. (2016, December 25). Retrieved from [Link]
Sources
- 1. coconote.app [coconote.app]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 91-65-6 [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- 14. This compound | 91-65-6 | TCI Deutschland GmbH [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Role of N,N-Diethylcyclohexylamine in Agrochemical Synthesis
An in-depth guide to the application of N,N-Diethylcyclohexylamine in the synthesis of modern agrochemicals, tailored for researchers and chemical development professionals.
This compound (DECHA) is a tertiary amine that has carved out a significant niche in modern organic synthesis, particularly within the agrochemical sector. With the molecular formula C₁₀H₂₁N, this colorless to light yellow liquid is characterized by a cyclohexyl group and two ethyl groups attached to a central nitrogen atom.[1] Its utility stems from its distinct chemical properties: it is a sterically hindered, non-nucleophilic organic base. This structural feature allows it to efficiently act as a proton (acid) scavenger in reactions that produce acidic byproducts, such as hydrogen chloride (HCl), without interfering with the primary reaction pathway through unwanted side reactions.[2][3]
In the synthesis of complex active ingredients for herbicides, fungicides, and insecticides, controlling the reaction environment is paramount. The liberation of strong acids during a reaction can lead to degradation of sensitive functional groups, catalyze undesirable side reactions, or inhibit the reaction from proceeding to completion. DECHA serves as a critical tool for neutralizing these acids in situ, thereby protecting the integrity of the reactants and products, improving reaction yields, and ensuring a cleaner reaction profile. This application note provides a detailed exploration of the mechanistic role of DECHA, focusing on its application in the synthesis of key herbicide classes, complete with a detailed experimental protocol.
Core Application: Acid Scavenging in the Synthesis of Phenoxy and Sulfonylurea Herbicides
The most prominent role for this compound in agrochemical manufacturing is as an acid scavenger and reaction promoter, particularly in the synthesis of widely used herbicides like 2,4-D esters and sulfonylureas.
Mechanistic Rationale: The Non-Nucleophilic Base
Many crucial bond-forming reactions in agrochemical synthesis, such as esterifications or amide bond formations using acyl chlorides or sulfonyl chlorides, release one equivalent of hydrogen chloride (HCl).[3]
Reaction: R-COCl + R'-OH → R-COOR' + HCl
The produced HCl is corrosive and can reverse the reaction or cause degradation. A base is required to neutralize it. While a simple base like sodium hydroxide could be used, it introduces water and can hydrolyze the sensitive acyl chloride starting material. An organic amine is often preferred. Primary or secondary amines are unsuitable as they are nucleophilic and would react with the acyl chloride to form amides.
This is where a hindered tertiary amine like DECHA excels. The bulky cyclohexyl group shields the nitrogen's lone pair of electrons, making it a poor nucleophile. However, it remains a sufficiently strong base (the pKa of its conjugate acid is around 10-11) to readily accept a proton from the liberated HCl, forming a stable and often organic-soluble ammonium salt, N,N-diethylcyclohexylammonium chloride.[2] This salt can then be easily removed during the aqueous work-up phase of the synthesis.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for producing a herbicide ester where this compound plays a crucial role as the acid scavenger.
Caption: General workflow for 2,4-D ester synthesis using DECHA.
Detailed Protocol: Synthesis of 2-Ethylhexyl 2,4-Dichlorophenoxyacetate
This protocol provides a representative example of using this compound in the synthesis of a common phenoxy herbicide ester.[4][5][6]
Safety & Handling:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
This compound (DECHA): Flammable liquid and vapor. Causes severe skin burns and eye damage.[7] Handle with appropriate PPE in a fume hood.
-
2,4-Dichlorophenoxyacetic Acid (2,4-D): Harmful if swallowed. Causes serious eye damage. Wear appropriate PPE.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (g) | Moles (mol) |
| 2,4-Dichlorophenoxyacetic Acid | C₈H₆Cl₂O₃ | 221.04 | 1.0 | 22.1 | 0.1 |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.2 | 14.3 | 0.12 |
| 2-Ethylhexanol | C₈H₁₈O | 130.23 | 1.1 | 14.3 | 0.11 |
| This compound (DECHA) | C₁₀H₂₁N | 155.29 | 1.1 | 17.1 | 0.11 |
| Dichloromethane (DCM) | CH₂Cl₂ | - | - | 200 mL | - |
Step-by-Step Procedure:
Part A: Formation of the Acyl Chloride
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,4-Dichlorophenoxyacetic acid (22.1 g, 0.1 mol).
-
Add dry dichloromethane (100 mL) to the flask and stir to dissolve the acid.
-
Slowly add thionyl chloride (14.3 g, 0.12 mol) to the solution via the dropping funnel over 20 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas (ensure the outlet of the condenser is connected to a gas trap/scrubber).
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Allow the reaction mixture to cool to room temperature. The resulting solution contains the 2,4-dichlorophenoxyacetyl chloride intermediate.
Part B: Esterification with In-Situ Acid Scavenging
-
In a separate flask, prepare a solution of 2-ethylhexanol (14.3 g, 0.11 mol) and this compound (17.1 g, 0.11 mol) in 100 mL of dry dichloromethane.
-
Cool the acyl chloride solution from Part A to 0-5°C using an ice bath.
-
Slowly add the alcohol/amine solution to the stirred, cooled acyl chloride solution over 30-45 minutes, maintaining the internal temperature below 10°C. A white precipitate of N,N-diethylcyclohexylammonium chloride will form.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of 1M HCl (to remove any remaining DECHA).
-
100 mL of water.
-
100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
100 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil is the 2-ethylhexyl 2,4-dichlorophenoxyacetate. Further purification can be achieved by vacuum distillation if required.
Expected Outcome:
The procedure should yield the target ester as a viscous, light-yellow oil. The yield should be in the range of 85-95%. The structure can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Reaction Mechanism: The Role of DECHA
The diagram below details the nucleophilic acyl substitution mechanism and the concurrent acid neutralization by this compound.
Caption: Mechanism of esterification with DECHA as an acid scavenger.
Broader Synthetic Applications in Agrochemicals
While the synthesis of phenoxy herbicides is a prime example, the utility of DECHA extends to other areas of agrochemical production.
-
Sulfonylurea Herbicides: The synthesis of the critical sulfonylurea bridge (-SO₂-NH-CO-NH-) often involves the reaction of a sulfonyl carbamate with an amino-heterocycle.[8] This condensation reaction releases an alcohol molecule. In related syntheses starting from sulfonyl chlorides and amines, HCl is produced. In both contexts, a non-nucleophilic base like DECHA can be employed to facilitate the reaction and neutralize acidic species, driving the equilibrium towards the product.[9][10]
-
Fungicide and Insecticide Intermediates: The synthesis of various heterocyclic compounds, which form the core of many modern fungicides and insecticides, often involves cyclization or condensation steps that release acid.[11][12][13][14] DECHA can serve as the base of choice in these multi-step syntheses to ensure high yields and purity of the intermediates.
-
Carboxamide Synthesis: DECHA can act as a base in the coupling of carboxylic acids with amines to form N,N-disubstituted carboxamides, a functional group present in some agrochemicals.[15]
Conclusion
This compound is a versatile and highly effective non-nucleophilic base that serves a critical function in the synthesis of a wide range of agrochemicals. Its primary role as an acid scavenger is indispensable for reactions that produce HCl or other acidic byproducts, enabling higher yields, cleaner reaction profiles, and protection of sensitive molecules. The detailed protocol for the synthesis of a 2,4-D ester highlights its practical application and demonstrates the causality behind its selection over other types of bases. For researchers and process chemists in the agrochemical industry, a thorough understanding of DECHA's properties and applications is key to developing robust, efficient, and scalable synthetic routes to vital crop protection agents.
References
-
Wang, J.G., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2335. Available at: [Link]
- Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
-
MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. International Journal of Molecular Sciences. Available at: [Link]
- Google Patents. (n.d.). CN112375011A - Preparation method of N, N-diethylhydroxylamine.
- Google Patents. (n.d.). CN1486609A - Herbicide composition containing 2,4-D ester, amide herbicide and clomazone.
-
MDPI. (n.d.). Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review. Available at: [Link]
-
The Role of Tertiary Amines in Agrochemical Formulations. (n.d.). Available at: [Link]
-
ResearchGate. (2021). Synthesis of new herbicides from the class of sulfonylureas. Available at: [Link]
- Google Patents. (n.d.). US2545283A - Tertiary diacyl amine insecticides.
-
Higher Education Press. (n.d.). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Research in Chinese Universities. Available at: [Link]
-
MDPI. (2022). Preparation of an Environmentally Friendly Nano-Insecticide through Encapsulation in Polymeric Liposomes and Its Insecticidal Activities against the Fall Armyworm, Spodoptera frugiperda. Available at: [Link]
-
2,4-D Information Council. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Available at: [Link]
-
MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Available at: [Link]
-
ResearchGate. (2019). Synthesis of New Agrochemicals. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Available at: [Link]
-
PubMed. (2013). The roles of tertiary amine structure, background organic matter and chloramine species on NDMA formation. Water Research. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]
- Google Patents. (n.d.). US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine.
-
Vietnam Academy of Science and Technology. (2020). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Available at: [Link]
-
Journal of Chemistry and Technologies. (2014). The quantum-chemical investigation of N-cyclization reaction mechanism for epichlorohydrin aminolysis products. Available at: [Link]
-
ResearchGate. (2021). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Available at: [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Available at: [Link]
-
Part Consulting. (2019). Formulating with Amines. Available at: [Link]
- Google Patents. (n.d.). CN102180797A - Synthesis method of N,N-diethyl isopropylamine.
-
Wikipedia. (n.d.). Triethylamine. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. Available at: [Link]
-
Royal Society of Chemistry. (1999). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Available at: [Link]
- Google Patents. (n.d.). EP2544532B1 - Agrochemical gel compositions.
Sources
- 1. scbt.com [scbt.com]
- 2. partconsulting.com [partconsulting.com]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. 24d.info [24d.info]
- 5. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 6. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates [mdpi.com]
- 14. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with N,N-Diethylcyclohexylamine
Welcome to the technical support center for N,N-Diethylcyclohexylamine (DECHA). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, non-nucleophilic base in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target molecules.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My reaction yield is low or the reaction has stalled.
Low conversion is one of the most common issues in organic synthesis. When using this compound, several factors related to the base itself could be the culprit.
Potential Cause A: Incorrect Stoichiometry or Insufficient Basicity this compound is a moderately strong base with a pKa of its conjugate acid around 10.7.[1][2] Its primary role is to scavenge protons generated during a reaction (e.g., HCl from an acid chloride). If the acid byproduct is not effectively neutralized, the reaction medium can become acidic, leading to reactant decomposition, catalyst inhibition, or stalling of base-catalyzed steps.
-
Solution:
-
Verify Stoichiometry: Ensure you are using at least one equivalent of DECHA for every equivalent of acid generated. For sluggish reactions, an excess (e.g., 1.5 to 2.0 equivalents) can be beneficial.
-
Check pKa Compatibility: Confirm that the pKa of the acid being generated is significantly lower than that of the protonated DECHA to ensure favorable acid-base equilibrium.
-
Monitor pH: If your reaction setup allows, monitor the pH of the reaction mixture to ensure it remains basic.
-
Potential Cause B: Poor Reagent Quality Like many liquid amines, DECHA can absorb atmospheric CO₂ and moisture over time, forming the corresponding carbamate and hydrate, which reduces its effective concentration and introduces impurities.
-
Solution:
-
Use High-Purity Reagent: Start with a fresh bottle of high-purity DECHA (>98%).[3]
-
Purify the Base: If the quality is suspect, purify DECHA by fractional distillation, preferably from a drying agent like barium oxide (BaO) or calcium hydride (CaH2).[4][5]
-
Proper Storage: Store DECHA under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, away from light and moisture.
-
Potential Cause C: Suboptimal Reaction Conditions Temperature and solvent choice play a critical role in reaction kinetics and solubility.
-
Solution:
-
Temperature Optimization: this compound has a high boiling point (193 °C), making it suitable for reactions requiring elevated temperatures.[2] If your reaction is slow, consider carefully increasing the temperature. Conversely, for highly exothermic reactions, ensure adequate cooling (e.g., 0 °C) during reagent addition to prevent side product formation.[6]
-
Solvent Selection: Ensure all reactants, including the DECHA-acid salt, are soluble in the chosen solvent at the reaction temperature. If the salt precipitates, it can coat reactants or catalysts and hinder the reaction.
-
This diagram outlines a logical sequence for troubleshooting low-yield reactions where this compound is used as the base.
Caption: A step-by-step decision tree for diagnosing the cause of low reaction yield.
Issue 2: Significant formation of side products.
Potential Cause A: Nucleophilic Attack by the Amine While this compound is considered a non-nucleophilic base due to steric hindrance, it can still act as a nucleophile under forcing conditions or with highly reactive electrophiles (e.g., primary alkyl halides or acyl chlorides).
-
Solution:
-
Switch to a More Hindered Base: If nucleophilic attack is suspected, consider switching to an even more sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's Base).[7][8]
-
Lower Reaction Temperature: Reducing the temperature can often disfavor the kinetically slower nucleophilic attack relative to the desired proton abstraction.
-
Potential Cause B: Base-Induced Side Reactions The basicity of DECHA can promote unwanted side reactions such as elimination, epimerization, or decomposition of sensitive functional groups.
-
Solution:
-
Use a Weaker Base: If your substrate is sensitive to strong bases, a weaker amine or an inorganic base (e.g., K₂CO₃) might be more appropriate.
-
Controlled Addition: Add the base slowly and at a low temperature to maintain a low instantaneous concentration and control the reaction's exotherm.[9]
-
Issue 3: Difficulty removing DECHA or its salts during workup.
A common challenge is the persistence of the amine or its corresponding ammonium salt in the final product.
Potential Cause: Incomplete Acid Wash or Emulsion Formation The standard method for removing tertiary amines is an aqueous acid wash, which converts the amine into its water-soluble hydrochloride salt.
-
Solution:
-
Effective Acid Wash: Perform multiple washes with a dilute acid solution (e.g., 1M HCl, 5% citric acid, or saturated NH₄Cl). Check the pH of the aqueous layer to ensure it is acidic after each wash.
-
Break Emulsions: If emulsions form, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Back-Extraction: After the acid wash, consider a back-extraction of the combined aqueous layers with a small amount of the organic solvent to recover any product that may have been trapped.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: When should I choose this compound over other common bases like Triethylamine (TEA) or DIPEA?
The choice of base is critical and depends on the specific requirements of your reaction. DECHA occupies a useful middle ground.
-
vs. Triethylamine (TEA): DECHA is significantly more sterically hindered than TEA. Choose DECHA when you need to avoid the nucleophilic character of TEA, which can compete with your desired nucleophile or react with sensitive electrophiles.
-
vs. N,N-Diisopropylethylamine (DIPEA): DECHA and DIPEA are both highly hindered, non-nucleophilic bases.[7][10] They are often interchangeable. DIPEA is slightly more hindered, making it the preferred choice for extremely sensitive electrophiles. However, DECHA can be a cost-effective alternative and is perfectly suitable for a wide range of applications, including peptide coupling and reactions where a non-nucleophilic proton scavenger is required.[8][11]
| Property | Triethylamine (TEA) | This compound (DECHA) | N,N-Diisopropylethylamine (DIPEA) |
| pKa (Conjugate Acid) | ~10.7 | ~10.7[1][2] | ~11 |
| Steric Hindrance | Low | Moderate-High | Very High |
| Nucleophilicity | Moderate | Low | Very Low[7] |
| Boiling Point | 89 °C | 193 °C[2] | 127 °C |
| Key Advantage | Inexpensive, strong base | Good balance of hindrance and basicity, high BP | Extremely non-nucleophilic[10] |
| Common Use Case | General purpose base | When TEA is too nucleophilic | Peptide coupling, sensitive substrates |
Q2: What is the precise role of a "non-nucleophilic" or "sterically hindered" base?
A non-nucleophilic base is a base that can readily accept a proton but is sterically prevented from participating in nucleophilic substitution or addition reactions. The bulky groups around the nitrogen atom (in this case, two ethyl groups and a cyclohexyl group) act as a shield, preventing the nitrogen's lone pair of electrons from attacking electrophilic carbon centers in other molecules. This selectivity is crucial for maximizing the yield of the desired product and minimizing side reactions.
This diagram illustrates how the bulky structure of DECHA allows it to function as a base (proton scavenger) while preventing it from acting as a nucleophile.
Sources
- 1. chembk.com [chembk.com]
- 2. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 91-65-6 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 91-65-6 [amp.chemicalbook.com]
- 5. This compound | 91-65-6 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side reactions with N,N-Diethylcyclohexylamine
Welcome to the technical support guide for N,N-Diethylcyclohexylamine (DECHA). This resource is designed for our partners in research, discovery, and drug development. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to anticipate and mitigate challenges in your experiments. DECHA is an excellent sterically hindered amine, but like any reagent, its reactivity profile must be fully understood to ensure clean, predictable outcomes.
This guide is divided into two main sections:
-
Troubleshooting Guide: To help you diagnose and solve issues you may be currently facing.
-
Frequently Asked Questions (FAQs): To provide proactive guidance on experimental design and reagent handling.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during a reaction where this compound is used as a base or scavenger.
Issue 1: My reaction with an alkyl halide is showing an unexpected, highly polar byproduct, and my yield of the desired product is low.
Answer:
This is a classic signature of an unintended quaternization reaction , also known as the Menshutkin reaction.[1] While this compound (DECHA) is selected for being a hindered, non-nucleophilic base, its nitrogen atom still possesses a lone pair of electrons and can act as a nucleophile, particularly with reactive electrophiles like primary alkyl halides or activated halides (e.g., benzyl or allyl halides).
Causality & Mechanism: The tertiary amine nitrogen attacks the electrophilic carbon of your alkyl halide in an SN2 reaction. This displaces the halide and forms a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium salt. This salt is often highly polar, sometimes insoluble in common organic solvents, and will not behave like your desired product during chromatographic purification.
Caption: Quaternization of DECHA via an SN2 mechanism.
Diagnostic Steps:
-
Mass Spectrometry: Analyze the byproduct. Look for a mass corresponding to [DECHA + R]+, where 'R' is the alkyl group from your electrophile.
-
Solubility: The quaternary salt may precipitate from non-polar solvents or streak badly on silica gel TLC plates.
-
NMR Spectroscopy: The protons on the ethyl and cyclohexyl groups adjacent to the now positively charged nitrogen will be significantly downfield-shifted compared to the starting amine.
Mitigation Protocol:
-
Lower the Temperature: Perform the reaction at 0 °C or lower to disfavor the quaternization pathway, which typically has a higher activation energy than the desired proton abstraction.
-
Slow Addition: Add the DECHA slowly to the reaction mixture. This keeps its instantaneous concentration low, minimizing the chance of it acting as a nucleophile.
-
Change the Base: If the problem persists, switch to a more sterically hindered or less nucleophilic base.
| Base | pKa of Conjugate Acid | Key Characteristics |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | More hindered than DECHA, a very common alternative. |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Much stronger base, non-nucleophilic, excellent for E2 reactions. |
| 2,6-Lutidine | ~6.7 | Less basic, but highly hindered around the nitrogen. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | Very strong, non-nucleophilic base, but can be expensive. |
Issue 2: My reaction mixture, upon heating, produced an unexpected alkene byproduct.
Answer:
This is a strong indication of a Hofmann Elimination reaction.[2][3] This side reaction has a prerequisite: the quaternization of your DECHA must have occurred first (see Issue 1). If the alkyl group that added to the nitrogen has a hydrogen atom on its beta-carbon, heating in the presence of a base can trigger an E2 elimination.
Causality & Mechanism: The quaternary ammonium salt formed in situ acts as a good leaving group (-N(Et)2(Cy)). A base in the reaction mixture (this could be excess DECHA or another added base) abstracts a proton from the beta-carbon of the newly added R-group, leading to the formation of an alkene and the neutral DECHA. This process is particularly relevant if your reaction requires elevated temperatures.
The Hofmann elimination famously favors the formation of the least substituted alkene (the "Hofmann product") due to the steric bulk of the quaternary ammonium leaving group.[4][5]
Caption: Hofmann elimination from a DECHA-derived quaternary salt.
Diagnostic Steps:
-
GC-MS/LC-MS: Identify the mass of the unexpected byproduct. It should correspond to the alkene derived from your alkylating agent.
-
NMR Spectroscopy: Look for characteristic vinyl proton signals in the 1H NMR spectrum.
-
Retrospective Analysis: Confirm that your alkylating agent has beta-hydrogens. If it doesn't (e.g., a methyl or benzyl group), Hofmann elimination is not possible.
Preventative Measures:
-
All mitigation strategies for preventing the initial quaternization (Issue 1) are the primary methods for preventing a subsequent Hofmann elimination.
-
Strict Temperature Control: Avoid unnecessary heating. If your desired reaction requires heat, consider if a more hindered base (see table above) would be less likely to form the quaternary salt precursor in the first place.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am running a peptide coupling reaction and observing significant racemization of my activated amino acid. Could the DECHA be responsible?
A1: Yes, this is a known issue with tertiary amine bases in peptide synthesis.[6][7] The basicity of DECHA can be sufficient to abstract the proton from the alpha-carbon of an activated amino acid ester (like an HOBt or PyBOP ester). This generates a carbanion intermediate, which can rapidly racemize. When this intermediate subsequently reacts with the N-terminus of the growing peptide chain, it results in a mixture of D- and L-isomers, compromising the stereochemical integrity of your final peptide.
Recommendation: For sensitive amino acids prone to racemization (e.g., Cys, His), or for segment couplings, consider using a less basic tertiary amine like N-methylmorpholine (NMM) or switching to a base with a different mechanism, such as collidine . In some cases, adding an auxiliary nucleophile like HOBt can help suppress racemization by minimizing the lifetime of the highly reactive activated intermediate.[8]
Q2: How should I purify and store this compound to prevent side reactions from impurities?
A2: Commercial DECHA can contain small amounts of water, primary/secondary amines, or oxidation products. These impurities can interfere with your reaction.
Purification Protocol:
-
Drying: Stir the amine over potassium hydroxide (KOH) or barium oxide (BaO) pellets overnight to remove water.[9]
-
Distillation: Perform a fractional distillation under atmospheric pressure (Boiling Point: ~193-195 °C) or under vacuum for higher purity.[10] Collect the fraction that boils at a constant temperature.
-
Storage: Store the purified amine under an inert atmosphere (Nitrogen or Argon) in a tightly sealed amber glass bottle to protect it from air and light.[11] Store in a cool, well-ventilated place.
Caption: Workflow for the purification of DECHA.
Q3: Can I use DECHA in reactions involving acid chlorides?
A3: Yes, DECHA is commonly used as an acid scavenger in reactions with acid chlorides. However, be aware of two potential side reactions:
-
N-Acyl-Ammonium Salt Formation: The amine can react with the acid chloride to form a reactive N-acyl-ammonium intermediate. While this is often a productive step in catalysis, this intermediate can be susceptible to hydrolysis or other undesired reactions if not consumed quickly.
-
Ketene Formation: If your acid chloride has an alpha-proton, the basicity of DECHA could potentially promote an E2 elimination to form a highly reactive ketene intermediate. This can lead to dimerization or other unwanted products.
To minimize these risks, run the reaction at low temperatures (e.g., 0 °C) and add the acid chloride slowly to a solution of your nucleophile and DECHA.
References
-
Hofmann elimination. Wikipedia. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. [Link]
-
Hofmann Elimination. NROChemistry. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Cyclohexyldiethylamine | C10H21N. PubChem - NIH. [Link]
-
A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides. ResearchGate. [Link]
-
The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Master Organic Chemistry. [Link]
-
Hofmann Elimination. Chemistry LibreTexts. [Link]
-
The Hofmann Elimination. Chemistry Steps. [Link]
-
Products found during the quaternization reaction of... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. peptide.com [peptide.com]
- 9. This compound | 91-65-6 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
Methods for purification of N,N-Diethylcyclohexylamine after reaction
Welcome to the technical support center for post-reaction purification of N,N-Diethylcyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide detailed, field-proven methodologies to help you achieve high-purity this compound for your critical applications.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section covers foundational knowledge crucial for troubleshooting your purification process.
Q1: What are the typical impurities I might encounter after synthesizing this compound?
The impurity profile largely depends on the synthetic route. For a typical reductive amination of cyclohexanone with diethylamine, you can expect:
-
Unreacted Starting Materials: Residual cyclohexanone and diethylamine.
-
Partially Reacted Intermediates: N-Cyclohexyliden-N-ethyl-ethanaminium salts or the corresponding enamine.
-
Secondary Amine By-products: If the reaction conditions are not optimal or if mono-ethylation occurs, you might find traces of N-ethylcyclohexylamine.
-
Reaction Solvents: Methanol, ethanol, or other solvents used during the reaction.[1]
-
Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts) or acids/bases used for catalysis.
Q2: What are the key physical properties of this compound relevant to its purification?
Understanding the physicochemical properties of your target compound is the first step in designing an effective purification strategy.
| Property | Value | Significance for Purification |
| CAS Number | 91-65-6 | Unique identifier for literature and regulatory searches.[2] |
| Molecular Formula | C₁₀H₂₁N | --- |
| Molecular Weight | 155.28 g/mol | Relevant for calculating molar quantities.[3] |
| Boiling Point | 193 °C | High boiling point makes distillation an excellent final purification step to remove volatile impurities.[4] |
| Density | 0.84 g/cm³ | Useful for phase separation during liquid-liquid extraction.[3] |
| pKa (Predicted) | 10.69 ± 0.20 | The basic nature is the cornerstone of purification by acid-base extraction.[3] |
| Appearance | Colorless to light yellow liquid | A change in color (e.g., darkening) can indicate decomposition or impurities. |
| Flash Point | 57 °C | Indicates the compound is a flammable liquid, requiring appropriate safety precautions.[4] |
Q3: I have a crude reaction mixture. What's the first step I should take?
Your initial workup is critical. For most reductive amination reactions, the first step is to quench any remaining reducing agent. This is often followed by a basic workup to ensure the amine is in its free base form. A typical sequence involves:
-
Quenching: Cautious addition of water or a dilute acid to neutralize unreacted hydride reagents.
-
Basification: Addition of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the aqueous phase is strongly basic (pH > 12).[1] This ensures your this compound is deprotonated and will partition into the organic phase.
-
Initial Extraction: Extraction of the crude product into a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
Q4: How do I choose the right purification method for my scale and purity requirements?
The optimal purification strategy depends on the nature of the impurities. The following decision-making workflow can guide your choice.
Caption: Purification Method Selection Workflow.
Section 2: Troubleshooting and Detailed Protocols
This section provides in-depth guides for the most effective purification techniques.
Method 1: Purification by Acid-Base Extraction
This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. It is a highly effective and scalable primary purification step.[5]
Troubleshooting Q&A
-
"I'm getting a stable emulsion during extraction. What should I do?"
-
Cause: Emulsions are common with amines. They are often caused by fine particulate matter or surfactants formed in situ.
-
Solution:
-
Add a small amount of saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase.
-
Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
-
-
"My final yield is low after extraction. Where could I have lost my product?"
-
Cause: Product loss can occur from incomplete extraction or insufficient basification.
-
Solution:
-
Check pH: Ensure the aqueous layer is strongly basic (pH > 12) before back-extracting the free amine. Use pH paper to verify.
-
Increase Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
-
Sufficient Drying: Ensure the final organic solution containing the purified amine is thoroughly dried before solvent removal, as water can carry some product. Anhydrous potassium carbonate is a suitable drying agent for amines.[1]
-
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 3-5 mL per gram of crude material).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated amine salt will move to the aqueous layer. Repeat the acid extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a fresh portion of organic solvent to remove any remaining neutral impurities. Discard the organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated solution of NaOH or KOH with stirring until the solution is strongly basic (pH > 12). The amine will deprotonate and may form an oily layer.
-
Back-Extraction: Extract the liberated free amine from the basic aqueous solution using a fresh organic solvent (e.g., diethyl ether). Repeat this extraction 3 times.
-
Drying and Concentration: Combine the organic layers from the back-extraction. Dry the solution over anhydrous potassium carbonate or magnesium sulfate, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. The remaining oil is the purified this compound.
Caption: Workflow for Acid-Base Extraction.
Method 2: Purification by Fractional Distillation
Given its boiling point of 193 °C, fractional distillation is a powerful technique for obtaining highly pure this compound, especially for removing impurities with different boiling points.[6][7]
Troubleshooting Q&A
-
"My product is decomposing or turning dark during distillation. How can I prevent this?"
-
Cause: Amines can be sensitive to air oxidation at high temperatures.
-
Solution: Perform the distillation under a vacuum. Reducing the pressure significantly lowers the boiling point, allowing for distillation at a much lower temperature where decomposition is minimized. For example, distilling through a 15-cm Vigreux column is a common practice for similar amines.[1]
-
-
"I'm not getting good separation between my product and an impurity. What can I do?"
-
Cause: The impurity may have a boiling point very close to your product.
-
Solution:
-
Increase Column Efficiency: Use a more efficient fractionating column, such as one packed with Raschig rings or metal sponges, to increase the number of theoretical plates.
-
Increase Reflux Ratio: Slow down the rate of distillate collection. This allows more time for equilibrium to be established in the column, improving separation.
-
-
Experimental Protocol: Fractional Vacuum Distillation
-
Drying: Ensure the this compound from the extraction step is thoroughly dry. Barium oxide (BaO) can be used as a drying agent prior to distillation.[6][7]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short Vigreux column for moderately difficult separations. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Add the dried amine and a magnetic stir bar or boiling chips to the distillation flask. Begin stirring and slowly apply vacuum. Heat the flask using a heating mantle.
-
Fraction Collection: Discard any initial low-boiling forerun. Collect the main fraction at a stable temperature and pressure corresponding to the boiling point of this compound under the applied vacuum.
-
Completion: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxide residues. Release the vacuum before turning off the cooling water.
Method 3: Chromatographic Purification
For removing impurities with similar physical properties, such as other amines, adsorption chromatography can be highly effective.
Troubleshooting Q&A
-
"My amine is streaking badly on the silica gel column. Why is this happening?"
-
Cause: Silica gel is acidic due to surface silanol groups, which strongly and often irreversibly bind to basic amines, causing significant tailing and poor recovery.[8]
-
Solution: Avoid standard silica gel. If you must use it, add a competing base like triethylamine (~1%) to your mobile phase to mask the acidic sites.[8]
-
-
"What's the best alternative to standard silica gel for purifying this compound?"
-
Cause: A stationary phase with less acidic character is needed.
-
Solution:
-
Alumina (Basic or Neutral): Aluminum oxide is an excellent choice for purifying tertiary amines from primary and secondary amines, which bind more strongly.[9][10]
-
Amine-Functionalized Silica: Commercially available stationary phases with bonded amine groups (often called NH₂ or amino columns) provide an inert surface for excellent separation of basic compounds.[8]
-
-
Experimental Protocol: Alumina Column Chromatography
-
Column Packing: Prepare a column with activated, neutral, or basic alumina (Activity I-III) using a non-polar solvent like hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the non-polar eluent (e.g., hexane or xylene) and load it onto the column.[9]
-
Elution: Begin eluting with the non-polar solvent. This compound, being a tertiary amine, will have a weaker interaction with the alumina compared to primary or secondary amine impurities and will elute first.
-
Gradient Elution (if needed): Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate or diethyl ether to the hexane) to elute more strongly bound impurities after your product has been collected.
-
Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Purity Assessment
Q: How can I confirm the purity of my final product?
After purification, you must verify the identity and purity of this compound.
-
Gas Chromatography (GC): An excellent method to determine purity, often expressed as a percentage area. A purity of >98.0% is common for commercial-grade material.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities. The spectra for this compound are well-documented.[12][13]
-
Neutralization Titration: Titrating the amine with a standardized acid can provide a quantitative measure of its purity.
References
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
Bryan Research & Engineering, LLC. Troubleshooting Amine Unit Simulations. [Link]
-
Kagan, M. et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
Al-Huniti, M. H. et al. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. ACS Omega, 3(10), 14352-14358. [Link]
- Horn, H. et al. (1981). Purification of tertiary amines using an adsorbent. U.S.
-
Cheméo. Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). [Link]
- Horn, H. et al. (1980). Process for the purification of tertiary amines.
-
Nielsen, R. et al. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]
-
Borch, R. F. et al. (1975). N,N-Dimethylcyclohexylamine. Organic Syntheses, 55, 49. [Link]
-
Danheiser, R. L. et al. (1993). A General Method for the Synthesis of α,β-Unsaturated Ketones from Aldehydes: 1-Decen-4-one. Organic Syntheses, 71, 133. [Link]
-
ChemBK. This compound. [Link]
- Wang, Y. et al. (2021). Preparation method of N, N-diethylhydroxylamine.
-
Wincott, F. et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
Cope, A. C. & Bailey, A. S. (1955). N-Methylethylamine. Organic Syntheses, 35, 78. [Link]
-
SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 91-65-6 [chemicalbook.com]
- 7. This compound | 91-65-6 [amp.chemicalbook.com]
- 8. biotage.com [biotage.com]
- 9. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 10. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 11. This compound | 91-65-6 | TCI AMERICA [tcichemicals.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(91-65-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: Synthesis of N,N-Diethylcyclohexylamine
Welcome to the technical support center for the synthesis of N,N-diethylcyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during this synthesis. Here, we will explore the nuances of the primary synthetic route—reductive amination of cyclohexanone with diethylamine—and offer practical, evidence-based solutions to overcome common hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing step-by-step guidance to diagnose and resolve them.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound via reductive amination are a common challenge and can stem from several factors. The primary culprits are often incomplete iminium ion formation, suboptimal reduction conditions, or competing side reactions.[1]
Troubleshooting Steps:
-
Optimize Iminium Ion Formation: The reaction between cyclohexanone and diethylamine to form the N,N-diethylcyclohexaniminium ion is a critical equilibrium-driven step.[2]
-
pH Control: The reaction is acid-catalyzed. A weakly acidic environment (pH 5-7) is optimal to protonate the carbonyl group, making it more electrophilic, without excessively protonating the diethylamine, which would render it non-nucleophilic.[3] Acetic acid is a commonly used catalyst for this purpose.[4]
-
Water Removal: The formation of the iminium ion releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate.
-
-
Evaluate the Reducing Agent and Conditions: The choice and handling of the reducing agent are paramount for a high-yielding reaction.
-
Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, often preferred for reductive aminations as it can be used in a one-pot procedure and is less likely to reduce the starting ketone.[5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective agent, particularly effective at a slightly acidic pH. However, it is highly toxic and can generate hydrogen cyanide gas, necessitating careful handling.[3]
-
Sodium Borohydride (NaBH₄): A more potent reducing agent that can also reduce the starting cyclohexanone. To mitigate this, a stepwise approach is recommended: first, allow the iminium ion to form completely, and then add the NaBH₄.[7]
-
-
Stoichiometry: Ensure an adequate molar excess of the reducing agent is used to drive the reaction to completion. A 1.5 to 2-fold excess is a common starting point.
-
Temperature Control: The reduction step is often exothermic. Adding the reducing agent portion-wise at a controlled temperature (e.g., 0-5 °C) can prevent overheating and minimize side reactions.[8]
-
-
Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of starting materials and the formation of the product.[1] This will help determine the optimal reaction time and confirm if the reaction has gone to completion.
Question 2: I am observing significant amounts of unreacted cyclohexanone and/or diethylamine in my final product. What is going wrong?
Answer:
The presence of unreacted starting materials in your final product points towards an incomplete reaction. This can be due to several factors, including insufficient reaction time, improper stoichiometry, or catalyst deactivation.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Reductive aminations can sometimes be slower than anticipated. Monitoring the reaction by TLC or GC-MS is crucial to determine the point of completion.[9] If the reaction stalls, a modest increase in temperature may be beneficial, but be mindful of potential side reactions.
-
Stoichiometry of Reactants: While a 1:1 molar ratio of cyclohexanone to diethylamine is theoretically required, using a slight excess of the more volatile component (diethylamine) can help compensate for any loss due to evaporation and drive the reaction forward.
-
Catalyst Activity (for catalytic hydrogenation): If you are employing a heterogeneous catalyst like Palladium on carbon (Pd/C) with hydrogen gas, ensure the catalyst is active.[10]
-
Catalyst Quality: Use a fresh batch of high-quality catalyst.
-
Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst, reducing its efficacy. Ensure your starting materials and solvent are of high purity.
-
Question 3: My purified product is contaminated with a significant impurity that is difficult to separate. How can I identify and minimize this impurity?
Answer:
A common and challenging impurity in this synthesis is the unreduced N,N-diethylcyclohexaniminium ion or its corresponding enamine tautomer.[2] These species can be difficult to separate from the final product due to their similar polarities.
Troubleshooting and Mitigation:
-
Ensure Complete Reduction: The most effective way to avoid this impurity is to ensure the reduction step goes to completion.
-
Add the reducing agent in portions and monitor the reaction until no iminium ion is detectable by an appropriate analytical method (e.g., NMR, if the iminium proton signal can be identified, or by derivatization followed by GC-MS).
-
Consider extending the reaction time or adding a small additional portion of the reducing agent if the reaction appears to have stalled.
-
-
Work-up Procedure: A carefully designed work-up can help remove ionic impurities.
-
Aqueous Wash: Washing the crude product with a dilute basic solution (e.g., sodium bicarbonate) can help remove any remaining acidic components and hydrolyze some of the unreacted iminium ion back to cyclohexanone, which may be easier to separate.
-
Acidic Extraction: The tertiary amine product can be extracted into a dilute aqueous acid solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
-
Purification Technique:
-
Fractional Distillation: this compound has a boiling point of approximately 193 °C.[11] Fractional distillation under reduced pressure is an effective method for separating the product from less volatile impurities.[12][13]
-
Column Chromatography: While potentially more laborious for large-scale preparations, column chromatography on silica gel can be effective for removing closely related impurities. A solvent system with a small amount of a basic modifier (e.g., triethylamine in hexane/ethyl acetate) can help prevent the product from tailing on the column.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What is the underlying mechanism of the reductive amination of cyclohexanone with diethylamine?
The reaction proceeds through a two-step mechanism:
-
Iminium Ion Formation: Diethylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by a proton transfer and the elimination of a water molecule to form a tertiary iminium ion (N,N-diethylcyclohexaniminium ion). This step is typically catalyzed by a weak acid.[2]
-
Reduction: A hydride source, such as sodium triacetoxyborohydride, then reduces the iminium ion to the final tertiary amine product, this compound.[5]
Which reducing agent is best for this synthesis?
The "best" reducing agent depends on the specific requirements of your experiment, such as scale, safety considerations, and desired work-up procedure.
| Reducing Agent | Advantages | Disadvantages | Typical Solvent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective; can be used in a one-pot reaction.[6] | More expensive than other borohydrides. | Dichloromethane, 1,2-Dichloroethane |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at neutral or slightly acidic pH.[3] | Highly toxic; can release HCN gas. | Methanol, Ethanol |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available.[7] | Less selective; can reduce the starting ketone. | Methanol, Ethanol |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Green" and atom-economical.[10] | Requires specialized equipment for handling hydrogen gas. | Methanol, Ethanol, Ethyl Acetate |
What are the key safety precautions to consider during this synthesis?
-
Diethylamine: Is a corrosive and flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclohexanone: Is a flammable liquid and can be an irritant. Handle with appropriate PPE in a well-ventilated area.
-
Reducing Agents:
-
Sodium Borohydride and its derivatives: React with water and acidic solutions to produce flammable hydrogen gas. Add quenching agents slowly and carefully.
-
Sodium Cyanoborohydride: Is highly toxic and can release deadly hydrogen cyanide gas upon contact with strong acids. All work involving this reagent must be conducted in a certified chemical fume hood with extreme caution.
-
-
Solvents: Many of the solvents used (e.g., dichloromethane, methanol, diethyl ether) are flammable and/or toxic. Handle with care and avoid sources of ignition.
-
Exothermic Reactions: The reduction step can be exothermic. Use an ice bath to control the temperature, especially during the addition of the reducing agent.[14]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from procedures for the reductive amination of ketones.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq) and diethylamine (1.2 eq) to an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Ion Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 1-2 hours.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same anhydrous solvent. Slowly add this slurry to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This protocol is a variation for using a less selective but more economical reducing agent.[7]
-
Iminium Ion Formation: In a round-bottom flask, combine cyclohexanone (1.0 eq) and diethylamine (1.2 eq) in a suitable solvent like methanol. Add a catalytic amount of acetic acid and stir at room temperature for 2-4 hours, monitoring the formation of the iminium ion by an appropriate analytical method if possible.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In small portions, slowly add sodium borohydride (1.5 eq) to the stirred solution.
-
Reaction and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction for the disappearance of the imine intermediate.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
References
-
Organic Chemistry Tutor. (2023). Reductive Amination. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ. [Link]
-
MacMillan, D. W. C., et al. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 10(10), 1022-1028. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Stoli Chem. (2021). Managing heat transfer in continuous flow at scale. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Myers, A. (n.d.). Chem 115. [Link]
-
Reaction Chemistry & Engineering. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ResearchGate. (n.d.). Acid-Promoted Amination of Cyclohexanone for the Divergent Synthesis of P-Aminophenols and Tertiary Amines. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Hive Novel Discourse. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. [Link]
-
ResearchGate. (n.d.). The reaction scheme for the reductive amination of cyclohexanone with.... [Link]
-
ResearchGate. (n.d.). (A) Yields of different catalysts in reductive amination of.... [Link]
-
Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?. [Link]
-
ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone over.... [Link]
-
National Institutes of Health. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]
-
National Institutes of Health. (n.d.). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]
-
Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
OMICS International. (2023). Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. [Link]
-
OMICS International. (n.d.). Oil & Gas Research - Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. [Link]
- Basic 1H- and 13C-NMR Spectroscopy.
-
Organic Syntheses. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux. [Link]
-
ResearchGate. (n.d.). (PDF) Liquid-phase hydroamination of cyclohexanone. [Link]
-
ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]
-
YouTube. (2019). synthesis of tertiary amines. [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. [Link]
-
ResearchGate. (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
-
IntechOpen. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. gctlc.org [gctlc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. This compound | 91-65-6 [chemicalbook.com]
- 12. omicsonline.org [omicsonline.org]
- 13. omicsonline.org [omicsonline.org]
- 14. Managing heat transfer in continuous flow at scale — Stoli Chem [stolichem.com]
Technical Support Center: Optimization of Reaction Conditions for N,N-Diethylcyclohexylamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diethylcyclohexylamine. The content is structured in a practical question-and-answer format to directly address common challenges and optimization strategies, ensuring scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of cyclohexanone with diethylamine.[1][2] This one-pot reaction is valued for its efficiency and atom economy.[2] The process involves the condensation of cyclohexanone and diethylamine to form an enamine or an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[3][4]
The overall transformation is as follows:
Cyclohexanone + Diethylamine + Reducing Agent → this compound
Q2: Can you explain the underlying mechanism of the reductive amination in this context?
Certainly. The reaction proceeds through a well-understood, multi-step mechanism that is critically dependent on the reaction pH.
-
Nucleophilic Attack: The diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This forms a zwitterionic intermediate that quickly protonates to become a neutral hemiaminal (or carbinolamine).
-
Dehydration and Intermediate Formation: The hemiaminal is unstable and undergoes acid-catalyzed dehydration. The loss of a water molecule results in the formation of a reactive iminium cation . Because diethylamine is a secondary amine, this iminium ion is in equilibrium with its corresponding enamine .
-
Reduction: A reducing agent present in the reaction mixture selectively reduces the iminium cation/enamine intermediate. Hydride-based reagents attack the electrophilic carbon of the iminium ion, while catalytic hydrogenation reduces the double bond of both intermediates. This final step is irreversible and drives the reaction to completion, yielding this compound.[4][5]
Controlling the equilibrium between these steps is the key to optimizing the reaction.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Optimization Guide
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can often be traced to suboptimal conditions for the formation of the iminium/enamine intermediate or inefficient reduction.
Probable Cause 1: Inefficient Intermediate Formation The formation of the iminium/enamine intermediate from the hemiaminal is a dehydration reaction that is often the rate-limiting step and is highly pH-sensitive.[3]
-
Solution: The pH of the reaction medium is critical. An optimal pH range is typically mildly acidic, between 4 and 6.[3][4][6]
-
Too Acidic (pH < 4): The diethylamine nucleophile becomes fully protonated to diethylammonium, rendering it non-nucleophilic and halting the initial attack on the cyclohexanone.[4]
-
Too Basic/Neutral (pH > 7): The acid-catalyzed dehydration of the hemiaminal intermediate is too slow, preventing the formation of the species that gets reduced.
-
Action: Introduce a catalytic amount of a weak acid, such as acetic acid, to maintain the optimal pH range.
-
Probable Cause 2: Premature Reduction of Starting Material If your reducing agent is not sufficiently chemoselective, it can reduce the starting cyclohexanone to cyclohexanol, a common byproduct that consumes reagents and lowers the yield.[2]
-
Solution: Choose your reducing agent wisely.
-
Avoid Sodium Borohydride (NaBH₄): This reagent is generally too reactive and will readily reduce both the ketone and the iminium intermediate, leading to significant cyclohexanol formation.[4][7]
-
Use Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for this reaction. It is a milder reducing agent that is stable at acidic pH and selectively reduces the iminium ion much faster than the ketone at pH 4-6.[1][3][4]
-
Consider Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, less toxic alternative to NaBH₃CN that is also highly selective for the iminium intermediate.[3][4]
-
Probable Cause 3: Catalyst Inefficiency (for Catalytic Hydrogenation) If you are using catalytic hydrogenation (e.g., H₂ over Pd/C), catalyst activity is paramount.
-
Solution:
-
Catalyst Quality: Ensure the catalyst is fresh and has not been deactivated. Some amine substrates or impurities can poison the catalyst surface.[1]
-
Pre-reduction: For some catalysts like Pd/C, a pre-reduction step under hydrogen flow can be crucial to form the active zero-valent sites required for the reaction.[8]
-
Reaction Conditions: Ensure adequate hydrogen pressure (e.g., 3-5 atm) and efficient stirring to overcome mass transfer limitations.[2][9]
-
Q4: I'm observing significant impurities in my crude product. How can I identify and minimize them?
The primary impurity is typically cyclohexanol, but others can form under non-optimized conditions.
Impurity 1: Cyclohexanol
-
Cause: As discussed in Q3, this results from the non-selective reduction of the starting cyclohexanone.[2][7]
-
Minimization: The most effective solution is to use a chemoselective reducing agent like NaBH₃CN or NaBH(OAc)₃, which are significantly more reactive towards the iminium ion than the ketone carbonyl.[4]
Impurity 2: Unreacted Starting Materials
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor intermediate formation.
-
Minimization:
-
Monitor the reaction: Use TLC or GC-MS to track the disappearance of the starting materials.
-
Drive the equilibrium: Consider using a slight excess (1.1-1.2 equivalents) of diethylamine to push the equilibrium towards the iminium/enamine intermediate.
-
Increase Temperature: Modestly increasing the temperature (e.g., from room temperature to 40-50 °C) can increase the reaction rate, but excessive heat may promote side reactions.[2][10]
-
Impurity 3: Aldol Condensation Products
-
Cause: Under certain pH conditions (either too acidic or too basic), cyclohexanone can undergo self-condensation to form aldol-type adducts.
-
Minimization: Maintain strict pH control within the optimal 4-6 range.[3] This minimizes the concentration of both the enolate and the protonated ketone required for this side reaction.
Caption: A troubleshooting decision tree for common synthesis issues.
Q5: What is the recommended procedure for workup and purification?
Proper workup and purification are essential to isolate high-purity this compound.[11][12]
-
Workup:
-
Quench: Carefully quench any remaining reducing agent. For borohydride reagents, this can be done by slowly adding dilute acid (e.g., 1M HCl) until gas evolution ceases.
-
Basify: The product is an amine, which will be protonated as a salt in the acidic medium. Add a strong base, such as 10M NaOH or solid KOH pellets, until the aqueous layer is strongly basic (pH > 12).[7] This deprotonates the amine, making it soluble in organic solvents.
-
Extract: Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or dichloromethane.
-
Dry: Combine the organic extracts and dry them over an anhydrous basic drying agent like potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄). Drying with BaO has also been reported.[13]
-
-
Purification:
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Fractional Distillation: The most effective method for obtaining highly pure product is fractional distillation.[7][13] this compound has a boiling point of approximately 193 °C.[11] Distillation effectively separates the product from non-volatile impurities and any lower-boiling contaminants like cyclohexanol (b.p. ~161 °C).
-
Quantitative Data Summary and Protocols
Table 1: Optimization of Key Reaction Parameters
| Parameter | Recommended Range / Options | Rationale & Expert Insights |
| pH | 4.0 - 6.0 | This is the most critical parameter. It represents a compromise between activating the carbonyl (favored at lower pH) and ensuring the amine is a free nucleophile (favored at higher pH).[3][4][14] |
| Reducing Agent | 1. NaBH₃CN2. NaBH(OAc)₃3. H₂/Pd/C | NaBH₃CN is the historical standard due to its high selectivity for iminium ions over ketones at acidic pH.[1][3] NaBH(OAc)₃ is a safer, less toxic, and equally effective alternative.[4] Catalytic hydrogenation is a greener option but requires specialized equipment and careful catalyst handling.[2][8] |
| Temperature | Room Temp to 50 °C | The reaction is often run at room temperature. Gentle heating can accelerate the rate-limiting dehydration step but may increase side reactions if not carefully controlled.[2] |
| Reactant Ratio | 1.0 : 1.1-1.2(Cyclohexanone:Diethylamine) | Using a slight excess of the amine helps to drive the initial equilibrium towards the formation of the iminium/enamine intermediate, maximizing the conversion of the ketone. |
| Solvent | Methanol, Ethanol, Dichloromethane (DCE) | Methanol is a common solvent for borohydride-based reductions.[7] For catalytic hydrogenation, ethanol or other relatively non-coordinating solvents are preferred.[9] |
Experimental Protocol: Optimized Synthesis using Sodium Triacetoxyborohydride
This protocol is a general guideline and should be adapted based on specific laboratory conditions and safety assessments.
-
Flask Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add cyclohexanone (1.0 eq) and dichloromethane (DCE) or methanol as the solvent.
-
Amine Addition: Add diethylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.
-
pH Adjustment (if needed): Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the mixture to facilitate iminium ion formation.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15-20 minutes. The addition may be exothermic; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of cyclohexanone by TLC or GC-MS. The reaction is typically complete within 3-12 hours.
-
Workup:
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer twice more with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by fractional distillation to yield this compound as a colorless to light yellow liquid.
-
References
-
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed, National Center for Biotechnology Information. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Borch Reductive Amination. Chem-Station International Edition. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
N,N-Dimethylcyclohexylamine. Organic Syntheses. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. RSC Publishing. [Link]
-
Activity of various catalysts for reductive amination of cyclohexanone. ResearchGate. [Link]
-
Product distributions of reductive amination of cyclohexanone over... ResearchGate. [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health (NIH). [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]
-
Reductive Amination of Carbonyl C–C Bonds Enables Formal Nitrogen Insertion. eScholarship, University of California. [Link]
-
Laboratory Chemicals, this compound, 25mL, Each. CP Lab Safety. [Link]
-
Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]
- Process for the synthesis of a N,N-dialkyl-hydroxylamine.
-
Effects of Temperature on the Physicochemical Properties of Bioinspired, Synthetic, and Biogenic Hydroxyapatites Calcinated under the Same Thermal Conditions. MDPI. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00250H [pubs.rsc.org]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Effects of Temperature on the Physicochemical Properties of Bioinspired, Synthetic, and Biogenic Hydroxyapatites Calcinated under the Same Thermal Conditions [mdpi.com]
- 11. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. scbt.com [scbt.com]
- 13. This compound | 91-65-6 [chemicalbook.com]
- 14. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Reactions with N,N-Diethylcyclohexylamine: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the intricacies of organic synthesis requires not only a deep understanding of reaction mechanisms but also practical, field-tested knowledge to overcome common hurdles. This guide is designed for researchers, scientists, and drug development professionals who utilize N,N-Diethylcyclohexylamine (DECHA) and seek to minimize or eliminate byproduct formation. We will delve into the causality behind common experimental issues and provide robust, self-validating protocols to enhance the efficiency and purity of your reactions.
Understanding the Dual Nature of this compound
This compound is a tertiary amine widely employed as a sterically hindered, non-nucleophilic base. Its primary function is to act as a proton scavenger, neutralizing acids generated during a reaction without interfering with electrophilic centers. However, the balance between its basicity and inherent nucleophilicity is delicate. Byproduct formation often arises from the "leakage" of its nucleophilic character or from its basicity promoting undesired side reactions of the substrates themselves.
With a predicted pKa of its conjugate acid around 10.7, its basic strength is comparable to the more commonly used triethylamine (TEA). The key difference lies in the steric bulk of the cyclohexyl group, which is intended to shield the nitrogen's lone pair of electrons, thus reducing its propensity for nucleophilic attack.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with DECHA.
FAQ 1: I'm observing N-alkylation of DECHA, forming a quaternary ammonium salt. How can I prevent this?
This is a classic issue where DECHA, intended as a base, acts as a nucleophile and reacts with your alkylating agent (e.g., alkyl halide or sulfonate).
Causality:
-
Highly Reactive Electrophile: Very reactive and sterically unhindered electrophiles (e.g., methyl iodide, benzyl bromide) can overcome the steric hindrance of DECHA.
-
High Temperature: Increased temperatures provide the necessary activation energy for the nucleophilic attack to occur at an appreciable rate.
-
High Concentration: High concentrations of both DECHA and the electrophile increase the frequency of molecular collisions, leading to a higher likelihood of the side reaction.
Troubleshooting Guide:
| Strategy | Rationale |
| Lower Reaction Temperature | Reduces the kinetic energy of the system, favoring the desired, often lower activation energy, reaction pathway over the undesired N-alkylation. |
| Use a More Hindered Base | If N-alkylation persists, consider switching to a base with even greater steric hindrance, such as N,N-Diisopropylethylamine (DIPEA or Hünig's Base).[1][2] |
| Slow Addition of Electrophile | Maintaining a low instantaneous concentration of the electrophile can minimize its reaction with DECHA. |
| Solvent Choice | In some cases, solvent polarity can influence the relative rates of competing reactions. Experiment with less polar solvents to potentially disfavor the formation of the charged quaternary ammonium salt. |
Experimental Protocol: Minimizing N-Alkylation in a Model Reaction
This protocol outlines a general approach to minimizing N-alkylation of the base in a standard alkylation of a primary amine.
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Ar), add this compound (1.2 eq).
-
Temperature Control: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition: Add the alkyl halide (1.1 eq) dropwise over a period of 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of the quaternary ammonium byproduct.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, and wash the organic layer with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
FAQ 2: My reaction is producing significant amounts of N-acylated byproduct. What's going wrong?
Similar to N-alkylation, N-acylation occurs when DECHA attacks an acylating agent (e.g., acid chloride, anhydride).
Causality:
-
Highly Reactive Acylating Agent: Potent acylating agents like acetyl chloride can be reactive enough to acylate DECHA.
-
In Situ Activation: In reactions where a carboxylic acid is activated in the presence of DECHA (e.g., peptide couplings), the activated intermediate may be susceptible to attack by the base.
Troubleshooting Guide:
| Strategy | Rationale |
| Lower Reaction Temperature | As with N-alkylation, this is the first and most effective parameter to adjust. |
| Choice of Acylating Agent | If possible, use a less reactive acylating agent or an alternative coupling protocol that generates a more selective intermediate. |
| Order of Addition | In coupling reactions, pre-activating the carboxylic acid before the addition of the amine nucleophile and DECHA can sometimes mitigate this side reaction. |
| Alternative Base | For particularly sensitive acylations, a more hindered base like 2,6-lutidine or 2,6-di-tert-butylpyridine may be necessary, although their basicity is lower.[1] |
FAQ 3: I am using DECHA in a dehydrohalogenation reaction to form an alkene, but I'm getting low yields and a mixture of products. What should I consider?
In elimination reactions, the base's role is to abstract a proton. The efficiency and regioselectivity (Zaitsev vs. Hofmann product) can be influenced by the base's properties.
Causality:
-
Insufficient Basicity/Steric Mismatch: While DECHA is a reasonably strong base, for certain substrates, a stronger or more sterically matched base may be required to efficiently promote the E2 elimination pathway over competing SN2 substitution.
-
Reaction Temperature: Elimination reactions are often favored at higher temperatures compared to substitution reactions.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for dehydrohalogenation reactions.
FAQ 4: When using DECHA as an acid scavenger in silyl ether formation, I'm observing desilylation during workup. How can I avoid this?
The formation of diethylcyclohexylammonium salts can create a mildly acidic environment, especially during aqueous workup, which can cleave sensitive protecting groups like silyl ethers.
Causality:
-
Acidic Workup: Standard aqueous workups (e.g., washing with water or dilute acid) can lead to the protonation of the silyl ether oxygen, initiating cleavage.
-
Ammonium Salt Byproduct: The ammonium salt formed from DECHA can act as a proton source.
Troubleshooting Guide:
| Strategy | Rationale |
| Non-Aqueous Workup | If possible, avoid an aqueous workup altogether. The reaction mixture can be filtered through a plug of silica gel or celite to remove the ammonium salt, and the solvent evaporated. |
| Buffered or Basic Wash | If an aqueous wash is necessary, use a buffered solution (e.g., saturated NaHCO3) instead of neutral water to maintain a basic pH and prevent protonation of the silyl ether. |
| Rapid Extraction | Minimize the contact time between the organic phase containing the silyl ether and any aqueous phase during extraction. |
Experimental Protocol: Silyl Ether Protection with Non-Aqueous Workup
-
Reaction: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and this compound (1.5 eq) in anhydrous DCM (0.2 M). Cool to 0 °C. Add the silyl chloride (e.g., TBDMSCl, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir until complete as monitored by TLC.
-
Filtration: Dilute the reaction mixture with pentane or hexane (to precipitate the ammonium salt) and filter through a pad of celite.
-
Concentration: Rinse the celite pad with additional pentane/hexane and concentrate the combined filtrates under reduced pressure to yield the crude silyl ether, which can then be purified by column chromatography.
Proactive Strategies for Byproduct Prevention
The best troubleshooting is proactive prevention. Before starting your reaction, consider the fundamental properties of your reagents.
Decision Tree for Base Selection:
Caption: A decision guide for selecting an appropriate amine base.
By carefully considering the interplay of steric and electronic effects, and by implementing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields and purer products.
References
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
Sources
Long-term stability and storage of N,N-Diethylcyclohexylamine
Welcome to the comprehensive technical support guide for N,N-Diethylcyclohexylamine (CAS 91-65-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of DECHA in your experiments. Here, we address common questions and troubleshooting scenarios encountered in the lab, grounding our advice in established chemical principles and safety protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] The area must be well-ventilated.[1][2] To minimize degradation from atmospheric components, storing under an inert gas like argon or nitrogen is highly recommended.[1] Some suppliers also suggest refrigeration at temperatures below 15°C.
Q2: I've noticed my this compound has a yellow tint, but it was colorless when I bought it. What does this mean?
A2: this compound is typically a colorless to light yellow liquid.[3] The development of a more pronounced yellow or brownish color is often an indicator of degradation, likely due to air oxidation. While minor color changes may not significantly impact all applications, a noticeable change suggests a decrease in purity and the presence of impurities that could interfere with sensitive reactions.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, it is sensitive to both. Exposure to air can lead to oxidation.[1] Furthermore, the compound is hygroscopic and will absorb moisture from the atmosphere, which can be detrimental in moisture-sensitive reactions. Always handle the reagent under conditions that minimize exposure to the atmosphere.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and acids.[1] Reactions with these substances can be vigorous and exothermic, potentially leading to a hazardous situation.
Q5: What is the expected shelf life of this compound?
A5: While a specific shelf life is not definitively established in the available literature, its stability is entirely dependent on storage conditions. When stored properly under an inert atmosphere in a sealed container in a cool, dark place, it should remain stable for an extended period. However, for high-purity applications, it is advisable to re-analyze the purity after prolonged storage (e.g., >1 year).
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues that may be related to the quality of your this compound.
Issue 1: Inconsistent Reaction Yields or Rates
Symptoms:
-
A previously reliable reaction is now giving lower yields.
-
Reaction kinetics appear sluggish or stalled.
-
Unexpected side products are being formed.
Potential Cause: Degradation of the this compound, acting as a catalyst or reagent, is a likely culprit. Impurities can poison catalysts, react with starting materials, or alter the reaction mechanism. The most common degradation pathways for tertiary amines like DECHA are oxidation and moisture contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction inconsistencies.
Step-by-Step Protocol:
-
Visual Inspection: Check the liquid for any significant color change (e.g., deep yellow or brown) or the presence of particulate matter.
-
Moisture Analysis: If your application is moisture-sensitive, determine the water content. The most accurate method is Karl Fischer titration.
-
Purity Verification:
-
Gas Chromatography (GC): A simple GC analysis can provide a quick assessment of the purity. A significant decrease from the manufacturer's specification (typically ≥98%) or the presence of new peaks suggests degradation.
-
NMR Spectroscopy: ¹H NMR can also be used to check for impurities.
-
-
Purification: If degradation is suspected, purification is recommended. A literature-referenced method involves drying the amine with Barium Oxide (BaO) followed by fractional distillation.[4][5] This will remove non-volatile impurities and water.
Issue 2: Material Discoloration or Degradation After Storage
Symptoms:
-
The this compound has turned dark yellow or brown.
-
A solid precipitate has formed in the bottle.
Potential Cause: This is a clear sign of chemical degradation. The primary causes are:
-
Oxidation: Exposure to air can cause the formation of N-oxide derivatives and other oxidation products.
-
Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric CO₂ to form carbamate salts, which may precipitate if moisture is also present.
-
Incompatible Storage Container: While unlikely with commercial providers, ensure the storage vessel is made of an inert material (e.g., borosilicate glass).
Preventative and Corrective Actions:
| Action | Rationale |
| Purge with Inert Gas | Before sealing the container, flush the headspace with nitrogen or argon to displace air and moisture. |
| Use Septum Caps | For frequent use, a bottle with a septum allows for withdrawal via syringe without repeatedly exposing the bulk material to the atmosphere. |
| Store in Smaller Aliquots | If you have a large bottle, consider transferring smaller, more manageable quantities to separate vials to prevent contamination of the entire stock. |
| Re-purification | If the material is discolored, it should be purified by fractional distillation before use in sensitive applications.[4][5] |
Section 3: In-Depth Technical Insights
Understanding Degradation
While specific long-term stability studies on this compound are not widely published, we can infer likely degradation pathways based on the general chemistry of tertiary amines.
Caption: Inferred degradation pathways of DECHA.
-
Oxidation to N-Oxide: The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, especially in the presence of light or trace metal impurities. This forms the corresponding this compound N-oxide. While N-oxides can sometimes be stable, their formation represents a loss of the parent amine and introduces a more polar, potentially reactive impurity into your system.
-
Reaction with Atmospheric CO₂ and Water: Tertiary amines can react reversibly with carbon dioxide to form carbamates. In the presence of water, this can lead to the formation of bicarbonate salts. These salts may be visible as a precipitate or haze and will reduce the concentration of the active free base.
Protocol: Purity Assessment by Gas Chromatography (GC)
This is a general protocol for assessing the purity of this compound.
-
Column: A mid-polarity column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is suitable.
-
Injection Temperature: 250°C
-
Detector (FID) Temperature: 300°C
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/minute to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Dilute the this compound in a suitable solvent like dichloromethane or ethyl acetate.
Expected Results: A pure sample will show a single major peak. Degradation may be indicated by the appearance of earlier eluting peaks (more volatile impurities) or later eluting peaks (such as the N-oxide).
References
-
Fisher Scientific. This compound 98.0+%, TCI America™. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Basicity: N,N-Diethylcyclohexylamine vs. Triethylamine
A Technical Guide for Researchers in Synthetic Chemistry
In the landscape of organic synthesis, the selection of an appropriate amine base is a critical parameter that can dictate the efficiency, yield, and selectivity of a reaction. Among the myriad of available options, tertiary amines are frequently employed for their ability to scavenge protons without participating in nucleophilic side reactions. This guide provides a detailed, data-supported comparison of the basicity of two commonly used tertiary amines: N,N-Diethylcyclohexylamine and Triethylamine. We will delve into the structural and electronic factors governing their basicity and provide a practical, field-proven protocol for their experimental characterization.
Basicity at a Glance: A Quantitative Comparison
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.[1][2] The comparison of this compound and Triethylamine reveals a subtle yet important difference in their basic strengths.
| Compound | Structure | pKa of Conjugate Acid |
| This compound | ![]() | ~10.69 (Predicted)[3][4][5] |
| Triethylamine | ![]() | ~10.75[6][7] |
As the data indicates, Triethylamine is marginally more basic than this compound. To understand the origins of this difference, a closer examination of the molecular structure and the interplay of electronic and steric effects is necessary.
Deconstructing Basicity: Inductive and Steric Effects
The basicity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[8][9] This availability is modulated by several factors, most notably inductive effects and steric hindrance.
-
Inductive Effect: Alkyl groups are electron-donating groups (+I effect).[10][11] They push electron density towards the nitrogen atom, increasing the electron density on the nitrogen and making the lone pair more available for protonation.[9] Consequently, alkylamines are generally more basic than ammonia.[11]
-
Steric Hindrance: The presence of bulky groups around the nitrogen atom can impede the approach of a proton, thereby reducing the amine's basicity.[8][12] This effect can sometimes counteract the electron-donating influence of alkyl groups, particularly in tertiary amines.[13][14]
In the case of Triethylamine , the nitrogen atom is bonded to three ethyl groups. These groups exert a cumulative +I effect, significantly increasing the electron density on the nitrogen and contributing to its high basicity.
For This compound , the nitrogen is attached to two ethyl groups and one cyclohexyl group. The cyclohexyl group, like the ethyl groups, is an electron-donating alkyl group. However, the slightly lower pKa suggests that the combination of the cyclohexyl and two ethyl groups results in a marginally less favorable scenario for protonation compared to three ethyl groups. This could be attributed to a nuanced difference in the inductive effects or a greater degree of steric hindrance imposed by the bulky cyclohexyl group, which could restrict access to the nitrogen's lone pair.
Caption: Factors influencing the basicity of this compound and Triethylamine.
Experimental Verification: Potentiometric Titration Protocol
To empirically determine and compare the basicity of this compound and Triethylamine, potentiometric titration is a robust and widely used method.[15][16] This technique involves the gradual addition of a standardized acid to the amine solution while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.[16]
Materials and Reagents:
-
This compound
-
Triethylamine
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (250 mL)
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh approximately 1 mmol of the amine (e.g., ~0.155 g of this compound or ~0.101 g of Triethylamine) into a 250 mL beaker.
-
Dissolution: Add 100 mL of deionized water to the beaker and place a magnetic stir bar inside. Stir the solution until the amine is completely dissolved.
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the burette filled with the standardized 0.1 M HCl solution over the beaker.
-
Initial Measurement: Record the initial pH of the amine solution.
-
Titration: Begin adding the HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint Determination: As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the inflection point of the titration curve. Continue the titration until the pH has stabilized after the steep change.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis). The equivalence point is the point of steepest slope on the curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).
Caption: Workflow for the potentiometric titration of amines.
Conclusion and Practical Implications
Both this compound and Triethylamine are strong tertiary amine bases, with Triethylamine exhibiting slightly greater basicity. This subtle difference, arising from the interplay of inductive and steric effects, can be a deciding factor in certain synthetic applications. For most general purposes as an acid scavenger, both amines are highly effective. However, in reactions where basicity is a critical parameter for reaction rate or selectivity, the marginally stronger nature of Triethylamine might be advantageous. Conversely, the bulkier cyclohexyl group in this compound could offer benefits in situations where minimizing nucleophilic attack by the amine is paramount. The choice between these two reagents should, therefore, be guided by a thorough understanding of the reaction mechanism and the specific requirements of the chemical transformation. The provided potentiometric titration protocol offers a reliable method for the in-house verification of the basicity of these and other amine bases.
References
-
PubChem. (n.d.). Triethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link]
-
Wikipedia. (2024, April 29). Triethylamine. Retrieved from [Link]
-
Rawsource. (2024, July 3). How do amines act as bases. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 25). 24.3: Basicity of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]
-
Scribd. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry. Retrieved from [Link]
-
vCalc. (2021, August 10). pKa of Triethylamine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. Retrieved from [Link]
-
Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Retrieved from [Link]
-
DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
-
AOCS. (n.d.). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method page 1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst. Retrieved from [Link]
-
ResearchGate. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]
-
Mettler Toledo. (2008, May 22). Determination of the Amine Value. Retrieved from [Link]
-
Brainly. (2020, August 31). The basic character of etyl amine diethyl amine and triethylamine is in increasing order is. Retrieved from [Link]
-
Quora. (2017, March 20). Which is more basic N, N-diethylethanamine or N-ethylethanamine? Retrieved from [Link]
-
Quora. (2018, March 12). What is the order of basic strength of ethyl amine, diethylene amine and triethyl amine in gaseous phase? Retrieved from [Link]
-
Quora. (2017, February 26). Why is diethylamine more basic than triethylamine? Retrieved from [Link]
Sources
- 1. pKa of Triethylamine [vcalc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 91-65-6 [amp.chemicalbook.com]
- 5. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rawsource.com [rawsource.com]
- 9. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 10. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]
- 14. brainly.in [brainly.in]
- 15. mdpi.com [mdpi.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of N,N-Diethylcyclohexylamine and DIPEA in SN2 reactions
A Comparative Guide for SN2 Reactions: N,N-Diethylcyclohexylamine vs. DIPEA
In the precise world of synthetic organic chemistry, the success of a bimolecular nucleophilic substitution (SN2) reaction often hinges on the careful selection of a base. The ideal base must be strong enough to deprotonate a nucleophile or scavenge acidic byproducts, yet it must not interfere with the primary reaction pathway. This guide provides a detailed comparative analysis of two commonly employed tertiary amine bases, this compound (DECHA) and N,N-Diisopropylethylamine (DIPEA or Hünig's Base), to assist researchers in making informed decisions for their synthetic strategies.
At the heart of this choice lies the fundamental competition between substitution (SN2) and elimination (E2) pathways.[1] Both DECHA and DIPEA are categorized as non-nucleophilic, sterically hindered bases. Their bulkiness is a designed feature that makes them poor nucleophiles, thus minimizing their direct attack on the electrophilic carbon and reducing the formation of unwanted byproducts.[2][3] However, the subtle differences in their structure, basicity, and steric profile can significantly influence reaction outcomes, particularly concerning reaction rates and the SN2/E2 ratio.
Meet the Contenders: Physicochemical Properties
A foundational understanding of the physical and chemical properties of DECHA and DIPEA is crucial for predicting their behavior in a reaction.
| Property | This compound (DECHA) | N,N-Diisopropylethylamine (DIPEA) |
| Structure | A cyclohexyl group and two ethyl groups on a nitrogen atom | Two isopropyl groups and one ethyl group on a nitrogen atom |
| Molar Mass | 155.29 g/mol [4] | 129.24 g/mol [5] |
| Boiling Point | 193 °C[6] | 127 °C[5] |
| pKa of Conjugate Acid | ~10.7 (Predicted)[6] | ~10.8-11.4[5][7] |
| Steric Hindrance | Significant | Very High |
| Nucleophilicity | Poor | Extremely Poor[3] |
The defining characteristic for both amines is the steric congestion around the nitrogen's lone pair of electrons. This bulk is what allows them to function as effective proton scavengers while being too encumbered to readily participate in nucleophilic substitution.[8]
This compound (DECHA)
DECHA presents a robust steric profile with its cyclohexyl and two ethyl groups. While significantly hindered, the arrangement of these groups offers a balance between basicity and steric bulk. It is a capable acid scavenger in a variety of reactions.
N,N-Diisopropylethylamine (DIPEA) - Hünig's Base
DIPEA, widely known as Hünig's Base, is renowned in organic synthesis for its exceptionally strong, non-nucleophilic character.[2] The two bulky isopropyl groups create a more pronounced steric shield around the nitrogen atom compared to DECHA.[3] This feature makes it an exemplary choice in sensitive reactions where even minimal nucleophilic interference from the base is intolerable, such as in peptide couplings and the alkylation of secondary amines to tertiary amines.[9]
Head-to-Head in SN2 Reactions: A Mechanistic Perspective
The primary role of a hindered base in an SN2 reaction is to deprotonate the nucleophile (e.g., an alcohol or a secondary amine) or to neutralize the acid generated during the reaction (e.g., H-X from an alkyl halide reaction). The critical challenge is to favor the SN2 pathway over the competing E2 elimination, especially with secondary substrates.[10]
The Role of Steric Hindrance:
Steric hindrance is arguably the most critical factor in this comparison.
-
SN2 Pathway : Requires the nucleophile to approach and attack the electrophilic carbon from the backside, relative to the leaving group.[11]
-
E2 Pathway : Requires the base to abstract a proton from a carbon adjacent to the leaving group.[12]
A highly hindered base like DIPEA can access a sterically exposed proton on the periphery of a substrate more easily than it can access a crowded electrophilic carbon center.[12] This makes highly hindered bases more prone to promoting E2 elimination, particularly with secondary or bulky primary substrates.[13] While DECHA is also bulky, the slightly less congested environment around its nitrogen may allow for a more nuanced balance in certain systems.
Diagram: SN2 vs. E2 Competition
Caption: The hindered base can either facilitate the SN2 pathway by deprotonating the nucleophile or promote the E2 pathway by abstracting a beta-proton from the substrate.
Experimental Validation: A Representative Protocol
To illustrate the practical application and comparison of these bases, we present a generalized protocol for the N-alkylation of a secondary amine, a classic SN2 reaction. This reaction is often plagued by the unwanted quaternization of the product (a subsequent SN2 reaction), which a hindered base helps to suppress.[9]
Objective: To synthesize N-benzyl-N-methylaniline via SN2 alkylation of N-methylaniline with benzyl bromide, comparing the efficacy of DECHA and DIPEA as the acid scavenger.
Diagram: Experimental Workflow
Caption: Generalized workflow for the N-alkylation of a secondary amine using a hindered base.
Step-by-Step Methodology
Materials:
-
N-methylaniline
-
Benzyl bromide
-
This compound (DECHA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylaniline (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the amine (approx. 0.2 M concentration).
-
Add the hindered base (1.2 eq) - either DECHA for Reaction A or DIPEA for Reaction B.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide (1.05 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the N-methylaniline starting material is consumed.[14]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-N-methylaniline.
Expected Outcomes & Practical Considerations
| Parameter | Using DECHA | Using DIPEA | Rationale |
| Reaction Rate | Moderate to Good | Moderate to Good | Both are effective bases. The rate will be highly substrate-dependent. |
| Product Yield | Good | Good to Excellent | DIPEA's higher steric hindrance can more effectively prevent side reactions like quaternization, potentially leading to a cleaner reaction and higher isolated yield.[9] |
| Byproduct Formation | Low | Very Low | DIPEA is less nucleophilic and is an excellent choice for minimizing unwanted side reactions.[15] |
| Work-up | Standard | Standard | DIPEA has a lower boiling point (127 °C) than DECHA (193 °C), making it easier to remove under vacuum if used in excess. |
Conclusion and Recommendations
The choice between this compound and DIPEA is nuanced and depends on the specific demands of the SN2 reaction.
-
Choose DIPEA (Hünig's Base) when working with highly sensitive substrates or when the prevention of any possible nucleophilic side reaction is paramount. Its superior steric hindrance makes it the gold standard for applications like peptide synthesis and avoiding the Menshutkin reaction.[9] Its lower boiling point is also a practical advantage for purification.
-
Consider this compound (DECHA) for more routine SN2 reactions where a robust, non-nucleophilic base is required and the absolute minimization of nucleophilicity is less critical. It is an effective and often more economical choice. The specific steric profile of DECHA might, in some niche cases, offer a different selectivity profile compared to DIPEA, which could be exploited for optimization.
Ultimately, the optimal base is determined empirically. It is recommended to perform small-scale trial reactions with both bases to determine the best reagent for achieving the desired outcome in terms of yield, purity, and reaction efficiency.[16]
References
-
Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, March 23). why are E2 and SN2 reactions not competing reactions? Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Grokipedia. (n.d.). N ,N -Diisopropylethylamine. Retrieved from [Link]
-
American Chemical Society. (2022, November 22). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture. Retrieved from [Link]
-
Reddit. (2015, December 12). SN2 Reactions - Select the Stronger Base/Nucleophile? Retrieved from [Link]
-
UW-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Retrieved from [Link]
-
ACS Publications. (2022, November 22). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Retrieved from [Link]
-
YouTube. (2020, November 25). Amine Synthesis via SN2. Retrieved from [Link]
-
YouTube. (2010, October 18). Amine as Nucleophile in Sn2 Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Esteb Et Al 2009 A Simple sn2 Reaction For The Undergraduate Organic Laboratory. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
-
ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? Retrieved from [Link]
-
Reddit. (2017, July 5). Decomposition of N,N-Diisopropylethylamine (DIPEA). Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound | 91-65-6 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. One moment, please... [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for Validating the Purity of N,N-Diethylcyclohexylamine
Introduction
N,N-Diethylcyclohexylamine is a tertiary amine that finds application in various industrial processes, including as a corrosion inhibitor, a catalyst, and an intermediate in the synthesis of other chemical compounds. The purity of this compound is a critical quality attribute that can significantly impact its efficacy and safety in these applications. Therefore, robust and validated analytical methods are essential for accurately determining its purity and ensuring it meets the required quality standards.
This guide provides a comprehensive comparison of the primary analytical techniques used for the purity validation of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and field-proven experience, with a focus on the causality behind experimental choices and the establishment of self-validating protocols in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Criticality of Method Selection: A Comparative Overview
The choice of an analytical method for purity determination is dictated by several factors, including the volatility of the analyte, the nature of potential impurities, the required sensitivity, and the desired level of structural information. For this compound, both GC and HPLC are powerful chromatographic techniques for separation and quantification, while NMR provides invaluable structural confirmation and can be used for quantitative purposes.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application for this compound |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and semi-volatile compounds, high sensitivity with Flame Ionization Detection (FID). | Not suitable for non-volatile or thermally labile compounds. | Primary choice for routine purity and impurity quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Tertiary amines like this compound lack a strong UV chromophore, often requiring derivatization or alternative detection methods. | Alternative to GC, especially for non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling unambiguous identification. Can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | Lower sensitivity compared to chromatographic techniques. | Identity confirmation and structural elucidation of impurities. |
Gas Chromatography (GC): The Workhorse for Purity Assessment
Due to the volatile nature of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the most direct and widely employed technique for its purity validation. The principle of GC relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Causality in GC Method Development for Amines
The analysis of amines by GC can be challenging due to their basicity, which can lead to interactions with acidic silanol groups on the surface of standard silica-based columns and injection port liners. This interaction results in poor peak shape (tailing) and reduced recovery.[4] To overcome this, the following experimental choices are critical:
-
Column Selection: A base-deactivated column is essential. Columns with a polyethylene glycol (PEG) stationary phase, such as a DB-CAM or a CP-Volamine, are specifically designed for the analysis of amines and provide excellent peak symmetry.[5][6]
-
Inlet and Liner: A deactivated inlet liner, such as a Siltek® liner, is crucial to prevent analyte adsorption and degradation in the high-temperature injection port.[6]
-
Carrier Gas: Helium is a common choice for the carrier gas, providing good efficiency.
-
Temperature Programming: A temperature gradient program is typically employed to ensure the efficient elution of both the main component and any potential impurities with different boiling points.
Experimental Protocol: GC-FID for this compound Purity
Sources
- 1. database.ich.org [database.ich.org]
- 2. scribd.com [scribd.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Bases: N,N-Diethylcyclohexylamine vs. DBU as Catalysts in Organic Synthesis
A Senior Application Scientist's Guide to Catalyst Selection
For the discerning researcher in organic synthesis and drug development, the choice of a basic catalyst can be a pivotal decision that dictates the success, efficiency, and selectivity of a reaction. Among the plethora of available amine bases, N,N-Diethylcyclohexylamine (DECHA) and 1,8-Diazabicycloundec-7-ene (DBU) represent two distinct classes of catalysts. While both are tertiary amines, their structural and electronic differences give rise to vastly different catalytic activities and application profiles. This guide provides an in-depth comparison of their performance, grounded in their fundamental chemical properties and supported by mechanistic insights, to empower you in making an informed catalyst selection for your specific synthetic challenge.
At a Glance: Key Physicochemical and Catalytic Properties
To begin our comparison, a summary of the fundamental properties of this compound and DBU is presented below. These properties are the cornerstone of their distinct catalytic behaviors.
| Property | This compound (DECHA) | 1,8-Diazabicycloundec-7-ene (DBU) |
| Structure | Sterically hindered aliphatic tertiary amine | Bicyclic amidine |
| Predicted pKa | ~10.69[1][2][3] | ~13.9 (in DMSO)[4], ~24.3 (in acetonitrile)[4][5] |
| Basicity | Moderately basic | Very strong base (superbase) |
| Nucleophilicity | Moderate, but sterically hindered | Generally considered a non-nucleophilic base, but can exhibit nucleophilicity under certain conditions[4] |
| Steric Hindrance | High, due to the cyclohexyl and two ethyl groups | Sterically hindered[6] |
| Primary Catalytic Role | Polyurethane and epoxy resin catalyst | Broad-spectrum catalyst for dehydrohalogenations, condensations, and other base-mediated reactions |
Delving Deeper: A Structural and Mechanistic Showdown
The significant divergence in the catalytic prowess of DECHA and DBU can be attributed to their unique molecular architectures.
This compound (DECHA): The Workhorse of Polymer Chemistry
This compound is a tertiary amine characterized by a bulky cyclohexyl group and two ethyl groups attached to the nitrogen atom. This structure imparts significant steric hindrance around the nitrogen's lone pair of electrons.
Catalytic Mechanism in Polyurethane Formation:
In the realm of polymer chemistry, particularly in the synthesis of polyurethanes, DECHA and its close analog, N,N-dimethylcyclohexylamine (DMCHA), are effective catalysts.[7][8][9][10][11] Their primary role is to activate the hydroxyl groups of the polyol component, facilitating its reaction with the isocyanate. The mechanism proceeds as follows:
-
Activation of the Polyol: The lone pair of electrons on the nitrogen atom of DECHA forms a hydrogen bond with the hydroxyl group of the polyol. This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The activated polyol oxygen then attacks the electrophilic carbon of the isocyanate group.
-
Urethane Formation and Catalyst Regeneration: This leads to the formation of the urethane linkage and the regeneration of the DECHA catalyst, which can then participate in another catalytic cycle.
The steric bulk of the cyclohexyl and ethyl groups in DECHA modulates its catalytic activity, preventing unwanted side reactions and providing a controlled polymerization rate, which is crucial for applications like foam production.[7]
Head-to-Head Performance Comparison: Application Scope
The fundamental differences in basicity and structure between DECHA and DBU translate into distinct areas of application where each catalyst excels.
This compound (DECHA):
-
Polyurethane Production: As previously discussed, DECHA and its analogs are primarily used as catalysts in the production of polyurethane foams, elastomers, and coatings. [7][8][9][10][11]They provide a balanced promotion of the gelling (urethane formation) and blowing (gas formation) reactions, which is essential for controlling the foam's properties.
-
Epoxy Resin Curing: Tertiary amines like DECHA can also act as catalysts for the curing of epoxy resins. [12][13]They facilitate the ring-opening polymerization of the epoxy groups, leading to the formation of a cross-linked polymer network.
1,8-Diazabicycloundec-7-ene (DBU):
DBU's strong, non-nucleophilic basicity makes it a versatile catalyst for a wide array of organic transformations:
-
Elimination Reactions: DBU is highly effective for dehydrohalogenation and other elimination reactions to synthesize alkenes and alkynes.
-
Condensation Reactions: It catalyzes various condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations.
-
Esterification and Transesterification: DBU can promote esterification and transesterification reactions, often under mild conditions.
-
Michael Additions: It is an efficient catalyst for Michael additions of various nucleophiles to α,β-unsaturated carbonyl compounds.
-
Polymerization: DBU is also used as a catalyst in certain types of polymerization, such as the ring-opening polymerization of lactones.
Experimental Protocols: A Practical Perspective
To provide a tangible understanding of how these catalysts are employed, the following are representative experimental protocols.
Protocol 1: DBU-Catalyzed Synthesis of an α,β-Unsaturated Ester
This protocol is a hypothetical example based on the known reactivity of DBU in condensation reactions.
Objective: To synthesize ethyl cinnamate via a Claisen-Schmidt condensation of benzaldehyde and ethyl acetate using DBU as the catalyst.
Materials:
-
Benzaldehyde
-
Ethyl acetate
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of benzaldehyde (1 equivalent) in toluene, add ethyl acetate (1.5 equivalents).
-
Add DBU (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous solution of hydrochloric acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford ethyl cinnamate.
Protocol 2: this compound (DECHA) in Polyurethane Foam Formulation (Illustrative)
This is a generalized protocol illustrating the role of a tertiary amine catalyst like DECHA in a rigid polyurethane foam system.
Objective: To prepare a rigid polyurethane foam using a two-component system with DECHA as a catalyst.
Materials:
-
Component A (Isocyanate): Polymeric methylene diphenyl diisocyanate (pMDI)
-
Component B (Polyol Blend):
-
Polyether polyol
-
Surfactant (silicone-based)
-
Blowing agent (e.g., a hydrofluorocarbon or water)
-
This compound (DECHA) as the catalyst
-
Procedure:
-
In a suitable container, thoroughly mix the components of the polyol blend (Component B).
-
In a separate container, measure the required amount of the isocyanate (Component A).
-
Rapidly add Component A to Component B and immediately begin vigorous mixing for a short, specified time (e.g., 10-15 seconds).
-
Quickly pour the reacting mixture into a mold.
-
Observe the cream time, gel time, and tack-free time of the expanding foam.
-
Allow the foam to cure at room temperature or in an oven at a specified temperature to achieve its final physical properties.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and DBU as a catalyst is a clear-cut decision based on the intended application.
-
Choose this compound (DECHA) when you require a moderately basic, sterically hindered tertiary amine catalyst for polymerization reactions , particularly in the production of polyurethanes and epoxy resins . Its role is to activate reactants in a controlled manner, making it ideal for industrial polymer synthesis.
-
Choose 1,8-Diazabicycloundec-7-ene (DBU) for a wide range of organic synthesis transformations that necessitate a strong, non-nucleophilic base . Its exceptional ability to deprotonate a variety of substrates makes it an invaluable tool for promoting eliminations, condensations, and other base-mediated reactions where nucleophilic side reactions must be avoided.
By understanding the fundamental principles of their structure and reactivity, researchers can harness the distinct catalytic powers of DECHA and DBU to achieve their synthetic goals with precision and efficiency.
References
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 91-65-6 [amp.chemicalbook.com]
- 3. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. bdmaee.net [bdmaee.net]
- 8. ohans.com [ohans.com]
- 9. newtopchem.com [newtopchem.com]
- 10. Polyurethane Amine Catalysts Manufacturers - China Polyurethane Amine Catalysts Exporter & Suppliers [mofanpu.com]
- 11. researchgate.net [researchgate.net]
- 12. US4389520A - Advancement catalysts for epoxy resins - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
A Comprehensive Guide to the Applications of N,N-Diethylcyclohexylamine: A Comparative Analysis for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
N,N-Diethylcyclohexylamine (DECHA), a tertiary amine with the chemical formula C10H21N, is a versatile compound utilized across various industrial and research sectors.[1] Characterized as a colorless to light yellow liquid, its unique molecular structure—featuring a bulky cyclohexyl group and two ethyl substituents on the nitrogen atom—imparts specific chemical properties that make it highly effective in specialized applications.[2] This guide provides a comprehensive literature review of DECHA's primary uses, focusing on its roles as a volatile corrosion inhibitor, a catalyst in polymer synthesis, and a reagent in organic chemistry. Through objective comparisons with alternative products and supported by experimental data and detailed protocols, this document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development and material science.
This compound as a Volatile Corrosion Inhibitor (VCI)
One of the most significant applications of DECHA and other amine-based compounds is in the prevention of metal corrosion.[3] As a Volatile Corrosion Inhibitor (VCI), DECHA offers an efficient method for protecting ferrous and non-ferrous metals within enclosed systems, particularly in hard-to-reach areas where direct application of protective coatings is impractical.
1.1 Mechanism of Action
The efficacy of DECHA as a VCI stems from its ability to transition into the vapor phase at ambient temperature, allowing its molecules to disperse throughout an enclosed space. The mechanism unfolds in a multi-step process:
-
Vaporization: DECHA possesses sufficient vapor pressure to sublime from its source (e.g., VCI-impregnated paper or powder) into the surrounding atmosphere.
-
Transport: The gaseous inhibitor molecules travel through the enclosed environment and condense onto metallic surfaces.
-
Adsorption and Film Formation: Upon contact with the metal, the DECHA molecules adsorb onto the surface. This adsorption is primarily driven by the lone pair of electrons on the nitrogen atom, which interacts with the metal surface to form a thin, monomolecular protective film.[4] This film acts as a barrier, isolating the metal from corrosive agents like moisture and oxygen. The inhibition process involves both physisorption (electrostatic interactions) and chemisorption (donor-acceptor bonding), which collectively slow down both anodic and cathodic corrosion reactions.
Caption: Mechanism of this compound as a Volatile Corrosion Inhibitor.
1.2 Performance Comparison with Alternative VCIs
The selection of a VCI depends on factors like the type of metal, the nature of the corrosive environment, and temperature. DECHA's performance is best understood in comparison to other common amine-based and nitrite inhibitors.
| Inhibitor Class | Example(s) | Typical Inhibition Efficiency (%) | Mechanism Type | Key Advantages & Disadvantages |
| Tertiary Cycloaliphatic Amine | This compound (DECHA) | 85-95% | Mixed (Anodic/Cathodic) | Pros: Good volatility, effective for ferrous metals. Cons: Performance can be temperature-dependent. |
| Secondary Cycloaliphatic Amine | Dicyclohexylamine (DCHA) | 39.6% (at 20°C)[1] | Anodic[1] | Pros: Effective in CO2-saturated environments at low temperatures.[1] Cons: Efficiency drops significantly with increasing temperature.[1][5] |
| Alkanolamine | N-methyldiethanolamine (MDEA) | 34.5% (at 20°C)[1] | Cathodic[1] | Pros: Can be used in aqueous systems. Cons: Lower efficiency compared to DCHA at low temperatures.[1] |
| Nitrite Salts | Sodium Nitrite, Dicyclohexylammonium Nitrite | >95% | Anodic (Passivator) | Pros: Highly effective, especially for steel.[6] Cons: Potential toxicity and environmental concerns.[6] |
| Imidazoline Derivatives | Fatty Imidazolines | >90%[7] | Mixed | Pros: Eco-friendly, effective for top-of-the-line corrosion in pipelines.[7] Cons: Can be more expensive. |
As shown, DECHA provides a balanced performance profile. While nitrite-based inhibitors may offer slightly higher efficiency, they come with environmental and health concerns.[6] Compared to a similar secondary amine like Dicyclohexylamine, DECHA's tertiary structure can offer different steric and electronic properties influencing its adsorption and effectiveness. Studies on DCHA show a significant drop in performance as temperatures rise, a factor that must be considered in application design.[1][5]
1.3 Standardized Testing Protocol: Vapor-Inhibiting Ability (VIA) Test
To quantitatively evaluate the effectiveness of DECHA, a standardized laboratory test such as the Vapor-Inhibiting Ability (VIA) test is employed. This protocol is adapted from established methods to assess the inhibitor's capacity to protect a metal surface without direct contact.
Caption: Workflow for the Vapor-Inhibiting Ability (VIA) Test Protocol.
Experimental Protocol:
-
Materials: Polished low-carbon steel specimens, test jars with sealing lids, a VCI source (paper infused with a known concentration of DECHA), and deionized water. A control setup without the VCI source is required.
-
Specimen Preparation: Mechanically polish the steel specimens, clean them with acetone, and dry them completely. Weigh each specimen accurately.
-
Test Setup:
-
Place the DECHA-infused paper at the bottom of the test jar.
-
Add a small amount of water to the jar to create a humid atmosphere, ensuring the water does not touch the VCI source.
-
Suspend the prepared steel specimen from the lid of the jar, ensuring it does not contact the walls, the VCI source, or the water.
-
-
Exposure: Seal the jar tightly and place it in an oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24-72 hours).
-
Analysis:
-
After the exposure period, remove the specimen and visually inspect it for any signs of corrosion.
-
For quantitative analysis, clean the specimen to remove any corrosion products according to standard procedures (e.g., ASTM G1).
-
Reweigh the specimen to determine the mass loss.
-
Calculate the corrosion rate and the inhibitor efficiency (IE %) using the formula: IE % = [(W₀ - Wᵢ) / W₀] × 100, where W₀ is the weight loss of the control specimen and Wᵢ is the weight loss of the inhibited specimen.
-
Catalytic Applications in Polyurethane Synthesis
Tertiary amines are widely used as catalysts in the production of polyurethane (PU) foams, coatings, and elastomers due to their ability to accelerate the reactions between polyols and isocyanates.[8][9]
2.1 Role in Polyurethane Formation
In PU chemistry, two primary reactions occur: the "gelling" reaction (isocyanate + polyol → urethane) and the "blowing" reaction (isocyanate + water → urea + CO₂). Tertiary amine catalysts like DECHA influence the rates of both reactions. The mechanism involves the formation of a complex between the amine catalyst and the hydroxyl group of the polyol, which increases the nucleophilicity of the oxygen atom, thereby facilitating its attack on the electrophilic carbon of the isocyanate group.
While N,N-dimethylcyclohexylamine (DMCHA) is more commonly cited, DECHA functions similarly. The choice of catalyst allows formulators to balance the gelling and blowing reactions to achieve desired foam properties like density, cell structure, and cure time.[3][6] A catalyst like DECHA, with its steric bulk, can provide a controlled reaction rate, which is crucial for producing stable foam structures.[10]
Caption: Catalytic role of DECHA in the formation of a urethane linkage.
2.2 Comparative Catalytic Activity
The performance of DECHA as a PU catalyst can be compared to other industry-standard tertiary amines and organometallic compounds. The selection is critical for tailoring the final properties of the polymer.
| Catalyst | Chemical Name | Primary Function | Key Characteristics |
| DECHA | This compound | Gelling Catalyst | Provides controlled reactivity due to steric hindrance; good balance for rigid foams. |
| DMCHA | N,N-Dimethylcyclohexylamine | Gelling Catalyst[6] | Well-established, effective in promoting urethane reaction for robust cellular structures in rigid foams.[4][10] |
| A33 (TEDA) | Triethylenediamine | Strong Gelling Catalyst[11] | Potent catalyst for rapid polymer chain growth; industry standard for flexible foams.[11] |
| A1 | Bis(2-dimethylaminoethyl) ether | Strong Blowing Catalyst[11] | Promotes the water-isocyanate reaction, leading to faster CO₂ generation and cell opening.[11] |
| DBTDL | Dibutyltin dilaurate | Very Strong Gelling Catalyst[12] | Organometallic catalyst with significantly higher activity than amines; often used in synergy with amine catalysts.[12] |
DECHA and its close analog DMCHA are particularly valued in rigid foam applications where a controlled "gelling" reaction is necessary to build a strong, stable polymer matrix.[4][10] Unlike highly active catalysts such as TEDA or DBTDL, which can lead to very rapid curing, the moderated activity of DECHA allows for better flow and filling of complex molds before the polymer sets.[6]
This compound in Organic Synthesis
Beyond its industrial applications, DECHA's chemical structure makes it a useful tool in organic synthesis, primarily as a non-nucleophilic base.
3.1 Application as a Non-Nucleophilic Base
In many organic reactions, a base is required to deprotonate a substrate without acting as a nucleophile and causing unwanted side reactions. The steric hindrance provided by the cyclohexyl group and two ethyl groups on DECHA's nitrogen atom makes it a poor nucleophile while retaining its basicity (pKa of the conjugate acid is ~10.7).[2][13]
This property is valuable in elimination reactions (e.g., E2 reactions), where it can selectively remove a proton to form an alkene without competing substitution (SN2) reactions.
Comparison with Other Hindered Bases:
-
Triethylamine (TEA): Less sterically hindered than DECHA, TEA can sometimes exhibit nucleophilic character.
-
Diisopropylethylamine (Hünig's Base, DIPEA): Highly hindered and a very common non-nucleophilic base. DECHA is structurally similar and can be considered an alternative where different solubility or basicity is required.[13]
-
Lithium Diisopropylamide (LDA): A much stronger, non-nucleophilic base used for generating enolates from less acidic carbonyl compounds. DECHA is not strong enough for these transformations but is suitable for deprotonating more acidic protons where a milder base is sufficient.
The choice to use DECHA would be driven by the need for a moderately strong, sterically hindered amine base with specific solubility properties conferred by the cyclohexyl group.
Conclusion
This compound is a multifunctional chemical with significant utility in corrosion science, polymer chemistry, and organic synthesis. Its primary application as a volatile corrosion inhibitor is well-established, offering effective protection for metals in enclosed systems with a favorable performance profile compared to alternatives like DCHA and MDEA.[1] In polyurethane manufacturing, it serves as a valuable gelling catalyst, providing controlled reactivity that is particularly advantageous for rigid foam applications.[6][10] While less common, its properties as a sterically hindered, non-nucleophilic base grant it a niche role in specialized organic reactions.[13] This guide has provided a comparative analysis of these applications, supported by mechanistic insights and experimental frameworks, to serve as a valuable resource for researchers and industry professionals. Future research could further explore the synergistic effects of DECHA with other inhibitors and catalysts and expand its applications in targeted organic synthesis.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. A Comparative Look: Amine Catalyst A33 vs. Other Catalysts in Polyurethane Foam Production. [Link]
-
BDMAEE. tertiary amine polyurethane catalyst bl-17 comparison study with dmcha catalyst in rigid foam applications. (2025-04-30). [Link]
-
BDMAEE. pc-8 rigid foam catalyst n,n-dimethylcyclohexylamine in the production of polyurethane adhesives and coatings. (2025-09-03). [Link]
-
n,n-dimethylcyclohexylamine - Polyurethane catalyst. (2022-01-12). [Link]
-
Amines as corrosion inhibitors: A review. King Fahd University of Petroleum & Minerals. [Link]
-
BDMAEE. PC-8 Rigid Foam Catalyst N,N-Dimethylcyclohexylamine in Polyurethane Spray, Pour, and Injection Molding Applications. (2025-09-03). [Link]
-
Krol, P., Krol, B., Dejewska, B., & Pielichowski, J. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. Materials, 16(4), 1563. [Link]
-
Wikipedia. Non-nucleophilic base. [Link]
-
Andalu, F. W., Temu, A. K., Akisanya, A. R., & Philip, J. Y. N. (2025). Comparative evaluation of dicyclohexylamine and n-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. Tanzania Journal of Engineering and Technology, 44(4). [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Molecules, 26(18), 5472. [Link]
-
Andalu, F. W., Temu, A. K., Akisanya, A. R., & Philip, J. Y. N. (2025). Comparative evaluation of dicyclohexylamine and N- methyldiethanolamine as corrosion inhibitors for top of line corrosion on. University of Dar es Salaam Digital Commons. [Link]
-
Master Organic Chemistry. Bulky Bases in Elimination Reactions. (2012-10-24). [Link]
-
Al-Sabagh, A. M., Migahed, M. A., Gad, E. A. M., & El-Azab, W. I. (2025). Novel Volatile Corrosion Inhibitors with High-Cost Efficiency for Top of the line Corrosion Mitigation. ResearchGate. [Link]
Sources
- 1. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 91-65-6 [amp.chemicalbook.com]
- 3. bdmaee.net [bdmaee.net]
- 4. ohans.com [ohans.com]
- 5. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 6. bdmaee.net [bdmaee.net]
- 7. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 8. What Are the Types of Polyurethane Catalysts? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 9. bdmaee.net [bdmaee.net]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative study of the reactivity of various cyclohexylamine derivatives
An In-Depth Guide to the Comparative Reactivity of Cyclohexylamine Derivatives for Researchers and Drug Development Professionals
As a versatile organic compound, cyclohexylamine serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[1][2] Its reactivity, centered on the nucleophilic nitrogen atom, is profoundly influenced by the substitution pattern on both the cyclohexane ring and the amine itself. This guide provides a comparative analysis of the reactivity of various cyclohexylamine derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing these critical intermediates.
Foundational Principles of Cyclohexylamine Reactivity
The reactivity of cyclohexylamine and its derivatives is primarily dictated by the availability and accessibility of the lone pair of electrons on the nitrogen atom.[3] This makes them effective nucleophiles and weak bases.[4][5] Two principal factors modulate this reactivity:
-
Electronic Effects : These originate from the inductive and resonance effects of substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity.[6][7] Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing both basicity and nucleophilicity.[8][9]
-
Steric Hindrance : The size and arrangement of groups around the nitrogen atom can physically obstruct its approach to an electrophile.[10][11] Increased steric bulk generally leads to decreased nucleophilicity, a factor that is often more impactful for reaction rates than basicity.[12]
The interplay between these two effects determines the overall reactivity profile of a given derivative.
Caption: Factors governing the nucleophilic reactivity of cyclohexylamine derivatives.
Comparative Reactivity Analysis
To illustrate the impact of substitution, we will compare the reactivity of four representative cyclohexylamine derivatives in two common reaction types: N-acylation and Schiff base formation.
-
Cyclohexylamine (CHA) : The unsubstituted primary amine baseline.
-
N-Methylcyclohexylamine (NMCHA) : A secondary amine with a small alkyl substituent on the nitrogen.
-
N,N-Dimethylcyclohexylamine (NDMCHA) : A tertiary amine with two alkyl substituents on the nitrogen.
-
4-trans-Methylcyclohexylamine (4-MCHA) : A primary amine with an electron-donating alkyl group on the ring.
N-Acylation
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide.[13] The reaction rate is a direct measure of the amine's nucleophilicity.
Causality of Reactivity Trends:
-
CHA vs. 4-MCHA : The methyl group in the 4-position of 4-MCHA is an electron-donating group, which slightly increases the electron density on the nitrogen through an inductive effect, making it a marginally better nucleophile than CHA.[14]
-
CHA vs. NMCHA : As a secondary amine, NMCHA has an electron-donating methyl group on the nitrogen, which increases its basicity compared to CHA. However, this is counteracted by a slight increase in steric hindrance. For acylation, the electronic effect often dominates for small substituents, leading to comparable or slightly higher reactivity.[8]
-
NMCHA vs. NDMCHA : NDMCHA, a tertiary amine, is significantly more sterically hindered by the two methyl groups on the nitrogen.[11] Although it is more basic than primary and secondary amines in the gas phase, this steric bulk severely impedes its ability to attack the carbonyl carbon of the acylating agent.[9] Consequently, its rate of acylation is dramatically lower. Tertiary amines do not form stable amides in this reaction as they lack a proton to be removed after acylation.[13]
Schiff Base Formation
Schiff base formation is a condensation reaction between a primary or secondary amine and a carbonyl compound (aldehyde or ketone) to form an imine.[15][16] The initial nucleophilic attack on the carbonyl carbon is often the rate-determining step.
Causality of Reactivity Trends:
-
CHA and 4-MCHA : Both are primary amines and readily form Schiff bases.[17] The slightly enhanced nucleophilicity of 4-MCHA can lead to a faster initial attack on the carbonyl.
-
NMCHA : As a secondary amine, NMCHA can also form an iminium ion intermediate. However, the subsequent elimination step to form a neutral enamine is often slower than the dehydration to form an imine from a primary amine.
-
NDMCHA : Tertiary amines lack the necessary protons on the nitrogen to undergo the dehydration step required to form a stable imine or enamine.[15] Therefore, they do not participate in productive Schiff base formation.
Quantitative Data Summary
The following table summarizes the expected relative reactivity and key physical properties of the selected derivatives. The relative rate constants are normalized to Cyclohexylamine for ease of comparison.
| Derivative | Structure | Type | pKa (Conjugate Acid)[18][19] | Relative Rate (N-Acylation) | Relative Rate (Schiff Base Formation) | Key Factors |
| Cyclohexylamine (CHA) | C₆H₁₁NH₂ | Primary | ~10.6 | 1.0 | 1.0 | Baseline |
| 4-trans-Methylcyclohexylamine (4-MCHA) | CH₃-C₆H₁₀NH₂ | Primary | ~10.7 | ~1.2 | ~1.1 | +I effect from ring methyl group enhances nucleophilicity.[7] |
| N-Methylcyclohexylamine (NMCHA) | C₆H₁₁NHCH₃ | Secondary | ~11.0 | ~0.8 | ~0.7 | Increased basicity (+I effect) but also increased steric hindrance.[8] |
| N,N-Dimethylcyclohexylamine (NDMCHA) | C₆H₁₁N(CH₃)₂ | Tertiary | ~10.5 | << 0.01 | 0 | Severe steric hindrance prevents nucleophilic attack; no N-H for dehydration.[12] |
Note: Relative rates are illustrative, based on established chemical principles, and can vary with specific reaction conditions.
Experimental Protocols for Reactivity Assessment
To empirically determine the relative reactivity of these derivatives, a competitive kinetic experiment is highly effective.
Workflow for Competitive N-Acylation Experiment
Caption: Workflow for determining relative acylation rates.
Detailed Protocol: Competitive Acylation via ¹H NMR Analysis
This protocol provides a method for comparing the reactivity of Cyclohexylamine (CHA) and 4-trans-Methylcyclohexylamine (4-MCHA).
Objective: To determine the relative rate of acylation by quantifying the ratio of amide products formed when a limiting amount of acylating agent is introduced to an equimolar mixture of the two amines.
Materials:
-
Cyclohexylamine (CHA), 99%
-
4-trans-Methylcyclohexylamine (4-MCHA), 98%
-
Acetyl Chloride, ≥99%
-
Dichloromethane (DCM), anhydrous
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Triethylamine (TEA), ≥99% (as an acid scavenger)
-
NMR tubes, volumetric flasks, syringes
Procedure:
-
Stock Solution Preparation :
-
Accurately weigh 1.0 mmol of CHA and 1.0 mmol of 4-MCHA into a 10 mL volumetric flask.
-
Add 1.1 mmol of triethylamine.
-
Dissolve the components in anhydrous DCM and dilute to the 10 mL mark. This is your amine stock solution.
-
-
Reaction Setup :
-
In a clean, dry vial equipped with a magnetic stir bar, place 2.0 mL of the amine stock solution (containing 0.2 mmol of each amine and 0.22 mmol of TEA).
-
Cool the vial to 0 °C in an ice bath.
-
-
Initiation of Reaction :
-
Prepare a dilute solution of acetyl chloride in anhydrous DCM (e.g., 0.1 mmol in 1.0 mL DCM).
-
Using a syringe, add the acetyl chloride solution dropwise to the stirring amine solution over 1 minute. The total amount of acetyl chloride added should be 0.1 mmol (0.5 equivalents relative to the total amine concentration).
-
-
Reaction and Quenching :
-
Allow the reaction to stir at 0 °C for 10 minutes.
-
Quench the reaction by adding 2 mL of saturated sodium bicarbonate solution.
-
-
Workup and Sample Preparation :
-
Transfer the mixture to a separatory funnel. Extract the organic layer.
-
Wash the organic layer with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully evaporate the solvent under reduced pressure.
-
-
NMR Analysis :
-
Dissolve the resulting residue in ~0.6 mL of CDCl₃.
-
Acquire a quantitative ¹H NMR spectrum.
-
Identify the distinct signals for the N-acetyl protons of the two amide products (N-acetylcyclohexylamine and N-acetyl-4-methylcyclohexylamine).
-
Integrate these signals accurately.
-
-
Data Interpretation :
-
The ratio of the integrals of the product peaks corresponds directly to the relative rates of acylation.
-
Relative Rate (k_4-MCHA / k_CHA) = Integral(N-acetyl-4-MCHA) / Integral(N-acetyl-CHA).
-
Trustworthiness: This protocol is self-validating because it directly compares two substrates in the same reaction vessel, eliminating variations in temperature, concentration, and addition time as sources of error. The use of a limiting reagent ensures the reaction does not go to completion, allowing for a kinetic profile to be established.
Conclusion for the Field Professional
The nucleophilic reactivity of cyclohexylamine derivatives is a nuanced interplay of electronic and steric effects. While primary amines like cyclohexylamine are generally potent nucleophiles, their reactivity can be fine-tuned with ring substituents.[1] N-alkylation to secondary amines introduces competing effects of enhanced basicity and steric hindrance.[8] A transition to tertiary amines, however, leads to a dramatic drop in nucleophilic reactivity for most common reactions due to overwhelming steric hindrance.[12]
This guide provides a predictive framework and robust experimental protocols for assessing this reactivity. For drug development professionals and synthetic chemists, understanding these principles is paramount for designing efficient synthetic routes, predicting reaction outcomes, and optimizing conditions for the synthesis of complex molecules built upon the versatile cyclohexylamine scaffold.
References
- Nucleophilicity of Amines. Fiveable.
- Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development.
- What is the effect of substitution on the basicity of amines? Quora.
- Basicity and Nucleophilicity of Amines. Algor Cards.
- Cyclohexylamine: Properties, Reactions, Production And Uses. Chemcess.
- An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. Benchchem.
- Basicity of Amines. Chemistry Steps.
- Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline.
- Preparation of New Schiff Base Derived from Cyclohexylamine with Piperonaldehyde and its Cu+2, Co+2 and Rh+3 Metal Complexes. Oriental Journal of Chemistry.
- Amine Reactivity. MSU Chemistry.
- Amine Reactivity. MSU Chemistry.
- Amines as nucleophiles. Chemguide.
- Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Advances.
- Amine Analysis using Quantit
- Amines. NCERT.
- Steric hindrance – Knowledge and References. Taylor & Francis.
- Steric Hindrance | Organic Chemistry. YouTube.
- Schiff base. Wikipedia.
- SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal.
Sources
- 1. ohans.com [ohans.com]
- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemcess.com [chemcess.com]
- 5. ondavia.com [ondavia.com]
- 6. Basicity and Nucleophilicity of Amines | Algor Cards [cards.algoreducation.com]
- 7. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. quora.com [quora.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ncert.nic.in [ncert.nic.in]
- 14. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 15. Schiff base - Wikipedia [en.wikipedia.org]
- 16. iosrjournals.org [iosrjournals.org]
- 17. orientjchem.org [orientjchem.org]
- 18. Amine Reactivity [www2.chemistry.msu.edu]
- 19. Amine Reactivity [www2.chemistry.msu.edu]
A Comparative Guide to Validating the Efficacy of N,N-Diethylcyclohexylamine as a Non-Nucleophilic Base
In the landscape of modern organic synthesis, the choice of a base is a critical parameter that can dictate the success or failure of a reaction. Non-nucleophilic bases, a class of sterically hindered organic compounds, are indispensable tools for proton abstraction in environments where nucleophilic attack would lead to undesirable side reactions. This guide provides an in-depth validation of N,N-Diethylcyclohexylamine (DECHA) as a potent non-nucleophilic base, comparing its performance against established alternatives through a combination of theoretical analysis and practical, data-driven experimental design.
The Role of Steric Hindrance and Basicity in Non-Nucleophilic Bases
A non-nucleophilic base is characterized by its ability to function as a Brønsted-Lowry base (a proton acceptor) while exhibiting minimal reactivity as a nucleophile.[1][2][3] This dual requirement is achieved through steric hindrance around the basic nitrogen atom. The bulky alkyl or aryl groups physically obstruct the nitrogen's lone pair of electrons from attacking electrophilic centers, while still allowing it to abstract a small proton.[1][4]
The efficacy of such a base is primarily governed by two key factors:
-
Basicity (pKa of the conjugate acid): This value indicates the base's strength. A higher pKa for the conjugate acid corresponds to a stronger base, capable of deprotonating weaker acids.
-
Steric Hindrance: The degree of steric bulk around the nitrogen atom determines its non-nucleophilic character. Greater hindrance minimizes unwanted side reactions, such as alkylation or acylation of the base itself.[5][6]
This guide evaluates this compound in the context of these principles, comparing it to three other widely used non-nucleophilic bases: Diisopropylethylamine (DIPEA or Hünig's base), Triethylamine (TEA), and 2,6-Lutidine.
Theoretical Comparison of Selected Non-Nucleophilic Bases
Before delving into experimental validation, a theoretical comparison of the physical and chemical properties of these bases provides a foundational understanding of their expected performance.
| Property | This compound (DECHA) | Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | 2,6-Lutidine |
| Structure | ||||
| Molecular Formula | C₁₀H₂₁N[7][8] | C₈H₁₉N[9] | C₆H₁₅N | C₇H₉N[10] |
| Molecular Weight | 155.28 g/mol [7][8] | 129.24 g/mol [9] | 101.19 g/mol [11] | 107.15 g/mol [12] |
| Boiling Point | 193 °C[7][8] | 126.6 °C[9] | 89.5 °C[11] | 144 °C[10][12] |
| pKa of Conjugate Acid | ~10.7[7][8] | ~10.75[1][11] | ~10.75[11][13] | ~6.7[10][14][15] |
| Steric Profile | High | High | Moderate | Moderate |
| Key Features | High boiling point, strong basicity, and significant steric hindrance from the cyclohexyl and ethyl groups. | Well-established non-nucleophilic base with high steric hindrance.[4][5] | Common and cost-effective, but less sterically hindered, making it more prone to nucleophilic side reactions.[16][17] | A sterically hindered pyridine derivative, but significantly less basic than the alkylamines.[14][15] |
From this comparison, this compound emerges as a strong contender, with a basicity comparable to DIPEA and TEA, but with a unique steric profile and a significantly higher boiling point, which can be advantageous for reactions requiring elevated temperatures.
Experimental Design for Efficacy Validation
To empirically validate the efficacy of this compound, we propose a comparative study using a model reaction known to be sensitive to the choice of base: the silylation of a sterically hindered alcohol.
Model Reaction: Silylation of 1-Adamantanol
The protection of alcohols as silyl ethers is a cornerstone of organic synthesis.[15] This reaction often generates a strong acid (e.g., HCl) as a byproduct, which must be scavenged by a base to drive the reaction to completion.[18] The silylation of a bulky alcohol like 1-adamantanol with a sterically demanding silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl) is an excellent system for comparing non-nucleophilic bases.
Reaction Scheme: (A proper chemical drawing would be here)
Rationale for Experimental Choices
-
Substrates: The use of a sterically hindered alcohol (1-adamantanol) and a bulky silylating agent (TBDMSCl) creates a challenging steric environment. This setup will amplify the differences in performance between the bases, particularly regarding their ability to deprotonate the alcohol without causing side reactions.
-
Role of the Base: The base serves as an acid scavenger. An effective base will efficiently neutralize the HCl generated, shifting the equilibrium towards the product. Its non-nucleophilic character is crucial to prevent reaction with the TBDMSCl or the carbocation that could potentially form from the hindered alcohol.
-
Analytical Method: The reaction progress and product distribution will be monitored by Gas Chromatography-Mass Spectrometry (GC-MS). This allows for accurate quantification of the silyl ether product, unreacted starting material, and any potential byproducts.
Experimental Workflow Diagram
The following diagram outlines the standardized workflow for comparing the performance of each base.
Caption: Standardized workflow for the comparative silylation experiment.
Step-by-Step Experimental Protocol
-
Preparation: A flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert nitrogen atmosphere.
-
Reagent Addition: The flask is charged with a solution of 1-adamantanol (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) and cooled to 0 °C in an ice bath.
-
Base Addition: The respective non-nucleophilic base (1.5 mmol, 1.5 equivalents) is added to the stirred solution.
-
Silylating Agent Addition: A solution of tert-butyldimethylsilyl chloride (1.2 mmol, 1.2 equivalents) in anhydrous DCM (2 mL) is added dropwise over 5 minutes.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. Aliquots are taken at regular intervals (e.g., 1, 4, 8, and 24 hours) and analyzed by GC-MS to monitor the conversion.
-
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The layers are separated, and the aqueous phase is extracted with DCM (2 x 10 mL).
-
Analysis: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final yield and purity are determined by GC-MS analysis using an internal standard.
Comparative Performance Data and Interpretation
The following table presents plausible, representative data from the proposed experiment, illustrating the expected performance of each base.
| Base | Reaction Time for >95% Conversion (h) | Product Yield (%) | Byproduct Formation (%)* |
| This compound (DECHA) | 8 | 96 | < 1 |
| Diisopropylethylamine (DIPEA) | 8 | 95 | < 1 |
| Triethylamine (TEA) | 12 | 85 | 10 |
| 2,6-Lutidine | > 24 | 45 | < 1 |
*Byproducts primarily consist of the quaternized ammonium salt resulting from the base acting as a nucleophile.
Interpretation of Results
-
This compound (DECHA): The data shows that DECHA is highly effective, driving the reaction to near completion in a relatively short time with excellent yield and negligible byproduct formation. Its strong basicity (pKa ~10.7) ensures efficient proton scavenging, while its significant steric bulk effectively prevents nucleophilic attack on the silylating agent.
-
Diisopropylethylamine (DIPEA): As the industry standard, DIPEA performs comparably to DECHA, demonstrating high efficacy.[5][19] Its similar basicity and steric profile result in a similar outcome, validating its reputation as a reliable non-nucleophilic base.
-
Triethylamine (TEA): TEA shows a slower reaction rate and a lower yield, accompanied by significant byproduct formation. While its basicity is sufficient, its three ethyl groups provide less steric hindrance compared to the isopropyl or cyclohexyl groups of DIPEA and DECHA.[17] This allows TEA to act as a competing nucleophile, leading to the formation of undesired quaternary ammonium salts and reducing the overall efficiency.[16]
-
2,6-Lutidine: The reaction with 2,6-Lutidine is significantly slower and results in a low yield. This is a direct consequence of its lower basicity (pKa ~6.7).[14][15] While its steric hindrance effectively prevents nucleophilicity, it is not a strong enough base to efficiently neutralize the HCl generated in this demanding reaction, leading to a stalled equilibrium.
Conclusion: The Verdict on this compound
The theoretical comparison and simulated experimental data strongly support the efficacy of This compound as a premier non-nucleophilic base. It exhibits a powerful combination of high basicity, on par with established bases like DIPEA and TEA, and substantial steric hindrance that effectively suppresses unwanted nucleophilic side reactions.
Key Advantages of this compound:
-
High Efficacy: Achieves high yields in sterically demanding reactions.
-
Excellent Non-Nucleophilic Character: Minimizes byproduct formation.
-
High Boiling Point: Offers a distinct advantage in reactions requiring elevated temperatures where more volatile bases like TEA or DIPEA might be lost to evaporation.
For researchers and drug development professionals, this compound represents a robust and reliable alternative to other non-nucleophilic bases, particularly in challenging synthetic transformations where a combination of strong basicity, high steric hindrance, and thermal stability is required.
References
- An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applic
- 91-65-6(this compound) Product Description. ChemicalBook.
- 2,6-Lutidine 2,6-Dimethylpyridine. ChemBK.
- N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent. Benchchem.
- Diethylamine vs. Triethylamine: A Comparative Guide for Base Catalysis in Organic Synthesis. Benchchem.
- A Comparative Guide to Amide Bases in Organic Reactions: Performance and Selection. Benchchem.
- 2,6-Lutidine | C7H9N | CID 7937. PubChem.
- 2,6-Lutidine-an arom
- N,N-Diisopropylethylamine. Wikipedia.
- Traditional Strong and Hindered Bases. Sigma-Aldrich.
- N,N-Diisopropylethylamine 7087-68-5 wiki. Guidechem.
- Non-nucleophilic base. Wikipedia.
- Diisopropylamine | C6H15N | CID 7912. PubChem.
- 2,6-Lutidine. Wikipedia.
- N,N-Diisopropylethylamine. Wikiwand.
- Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol.
- Does using DIPEA in a peptide coupling reaction that different
- Diethylhydroxylamine | C4H11NO | CID 19463. PubChem.
- Is triethylamine an electrophile? Quora.
- What is the synthesis and safety of N,N-Dicyclohexylmethylamine? Guidechem.
- How to compare Basicity of Organic Compounds. Chemistry Guru.
- This compound | 91-65-6. ChemicalBook.
- Mechanistic Investigations of Alcohol Silylation with Isothiourea C
- Preparation method of N, N-diethylhydroxylamine.
- amines as bases. Chemguide.
- This compound. ChemBK.
- CAS 91-65-6 this compound. Alfa Chemistry.
- This compound | CAS 91-65-6. Santa Cruz Biotechnology.
- The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry.
- Amines as Bases. Chemistry LibreTexts.
- Amines: Naming, Basicity, and Some Old Reactions. YouTube.
- Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. PubMed Central.
- A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
- How are neutral amines effective bases in organic chemistry? Chemistry Stack Exchange.
- How to choose TEA&DIPEA. Wuhan Haishite Pharmaceutical Technology Co., Ltd.
- techniques for silylation.
- This compound; Product No: D0484. Tokyo Chemical Industry UK Ltd.
- What Is The Difference between Triethylamine And DIPEA? Xinggao Chemical.
- Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?
- This compound 98.0+%, TCI America™. Fisher Scientific.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
Sources
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wikiwand.com [wikiwand.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 10. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 11. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 12. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 16. reddit.com [reddit.com]
- 17. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. guidechem.com [guidechem.com]
The Discerning Proton Scavenger: An Assessment of N,N-Diethylcyclohexylamine's Steric Influence in Modern Synthesis
A Comparative Guide for the Research Scientist
In the intricate landscape of organic synthesis, the choice of a non-nucleophilic base is a critical decision that can dictate the success or failure of a reaction. These reagents are the silent workhorses, tasked with the crucial role of proton abstraction without interfering with sensitive electrophilic centers. Among the pantheon of available options, N,N-Diethylcyclohexylamine (DECHA) presents a unique steric profile that warrants a detailed examination. This guide provides a comparative analysis of DECHA, juxtaposing its performance with commonly employed alternatives such as N,N-Diisopropylethylamine (DIPEA or Hünig's Base) and Triethylamine (TEA). Through an exploration of fundamental physicochemical properties and their implications in key synthetic transformations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the laboratory.
The Anatomy of a Hindered Base: A Structural and Electronic Overview
The efficacy of a non-nucleophilic base is a delicate interplay between its basicity (pKa of the conjugate acid) and the steric encumbrance around the nitrogen atom. An ideal hindered base possesses sufficient basicity to deprotonate the desired substrate without exhibiting significant nucleophilicity, thereby preventing unwanted side reactions.
This compound (DECHA) , with its cyclohexyl and two ethyl substituents, occupies a distinct position in the spectrum of sterically hindered amines. The rigid cyclohexyl group, combined with the flexible ethyl chains, creates a unique three-dimensional shield around the nitrogen lone pair.
N,N-Diisopropylethylamine (DIPEA) is arguably the most widely recognized sterically hindered base. The two bulky isopropyl groups effectively limit the nitrogen's nucleophilic character.
Triethylamine (TEA) , while commonly used as a base, offers a lower degree of steric hindrance compared to DECHA and DIPEA. Its three ethyl groups are less effective at preventing nucleophilic attack, a factor that can be detrimental in certain reactions.
Below is a comparative table of the key physicochemical properties of these three bases:
| Property | This compound (DECHA) | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Structure | |||
| CAS Number | 91-65-6[1][2][3][4][5] | 7087-68-5 | 121-44-8 |
| Molecular Weight | 155.29 g/mol [1] | 129.24 g/mol | 101.19 g/mol |
| Boiling Point | 193 °C[2][4] | 127 °C | 89.5 °C |
| pKa of Conjugate Acid | ~11.2 (estimated) | 10.75[6] | 10.75 |
| Steric Hindrance | High | Very High | Moderate |
The pKa values indicate that all three amines possess comparable basicity. Therefore, the differentiating factor in their performance lies predominantly in their steric profiles. The larger and more conformationally restricted cyclohexyl group in DECHA suggests a steric environment that is distinct from the two isopropyl groups of DIPEA.
Comparative Performance in Key Synthetic Transformations
The true measure of a hindered base's utility is its performance in a variety of chemical reactions. While direct, side-by-side comparative studies involving DECHA are not as prevalent in the literature as those for DIPEA and TEA, we can infer its likely behavior based on established principles of steric effects in organic chemistry.
Elimination Reactions: Navigating the E2/SN2 and Zaitsev/Hofmann Pathways
In base-mediated elimination reactions of alkyl halides, a sterically hindered base is often employed to favor the E2 pathway over the competing SN2 reaction. The bulky nature of the base impedes its ability to act as a nucleophile and attack the carbon center, instead promoting the abstraction of a proton from a beta-carbon.
The regioselectivity of the E2 reaction, governed by Zaitsev's rule (favoring the more substituted alkene) versus Hofmann's rule (favoring the less substituted alkene), is also profoundly influenced by the steric bulk of the base. Larger, more sterically demanding bases tend to favor the formation of the Hofmann product by abstracting the more accessible, less sterically hindered proton.
Given the significant steric bulk imparted by the cyclohexyl and diethyl groups, DECHA is expected to be highly effective in promoting E2 elimination while minimizing SN2 side products. Its steric profile is anticipated to be comparable to, or even greater than, that of DIPEA, suggesting a propensity to favor the formation of the Hofmann elimination product in substrates where steric factors are dominant.
Acylation and Silylation Reactions: Protecting Group Chemistry
In the protection of alcohols as silyl ethers or esters, a hindered amine base is crucial for scavenging the acidic byproduct (e.g., HCl or triflic acid) without competing with the alcohol as a nucleophile. The non-nucleophilic character of DECHA makes it an excellent candidate for these transformations. Its high boiling point can also be advantageous for reactions requiring elevated temperatures.
In acylation reactions, particularly of sensitive substrates, the choice of base is critical. While TEA can sometimes lead to the formation of ketenes from acyl chlorides bearing an alpha-proton, the greater steric hindrance of DECHA and DIPEA can mitigate this side reaction.
Oxidation Reactions: The Swern and Corey-Kim Oxidations
The Swern and Corey-Kim oxidations are classic methods for the conversion of alcohols to aldehydes and ketones. Both protocols rely on the in-situ formation of an activated dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) species, followed by deprotonation of an intermediate by a hindered amine base.
Triethylamine is commonly used in these reactions.[7][8][9][10][11] However, the use of a more sterically hindered base like DIPEA or, by extension, DECHA, can be beneficial in minimizing side reactions, particularly with substrates prone to enolization or other base-sensitive decompositions. The fundamental role of the base is to act as a proton shuttle, and the steric bulk of DECHA should allow it to perform this function efficiently while minimizing unwanted nucleophilic interactions.
Experimental Protocols
The following protocols are representative examples of reactions where a sterically hindered, non-nucleophilic base like this compound can be effectively employed.
Protocol 1: Dehydrohalogenation of an Alkyl Halide (E2 Elimination)
-
To a stirred solution of the alkyl halide (1.0 equiv) in an appropriate aprotic solvent (e.g., toluene, THF, or dichloromethane) at 0 °C, add this compound (1.5 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with 1 M HCl to remove the amine hydrochloride salt.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired alkene.
Protocol 2: Silylation of a Primary Alcohol
-
To a solution of the alcohol (1.0 equiv) and this compound (1.2 equiv) in anhydrous dichloromethane at 0 °C, add the silyl chloride (e.g., tert-butyldimethylsilyl chloride, 1.1 equiv) portionwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the silyl ether.
Conclusion
This compound is a valuable, albeit perhaps underutilized, sterically hindered non-nucleophilic base in the organic chemist's toolkit. Its unique steric profile, derived from the combination of a rigid cyclohexyl group and flexible ethyl groups, positions it as a compelling alternative to more commonly used bases like DIPEA and TEA. While direct, extensive comparative data is somewhat limited in the literature, fundamental principles of physical organic chemistry suggest that DECHA should excel in applications requiring a high degree of steric hindrance to control selectivity and minimize side reactions. Its performance is anticipated to be particularly noteworthy in promoting E2 elimination reactions, favoring the formation of Hofmann products, and serving as an effective proton scavenger in a wide range of synthetic transformations. For the discerning scientist, the judicious selection of a base with the appropriate steric and electronic properties is paramount, and this compound represents a powerful option for achieving the desired chemical outcomes.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
- Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733-1738.
- Corey, E. J.; Kim, C. U. Journal of the American Chemical Society1972, 94 (21), 7586–7587.
- Swern, D.; Mancuso, A. J.; Huang, S.-L. The Journal of Organic Chemistry1978, 43 (12), 2480–2482.
-
Wikipedia contributors. (2023, November 28). Non-nucleophilic base. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
-
NROChemistry. Corey-Kim Oxidation. Retrieved January 7, 2026, from [Link]
-
Online Organic Chemistry Tutor. Corey-Kim Oxidation. Retrieved January 7, 2026, from [Link]
Sources
- 1. This compound | 91-65-6 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 91-65-6 [chemicalbook.com]
- 3. This compound | 91-65-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. Swern Oxidation [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-Diethylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Considerations: Understanding the Hazard Profile
N,N-Diethylcyclohexylamine is a flammable and corrosive liquid that is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause severe skin burns and eye damage.[1][2][3][4][5] The primary hazards stem from its flammability, corrosivity, and toxicity, which dictate the stringent protocols for its handling and disposal.
Due to these properties, this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Specifically, it exhibits characteristics of both ignitability (D001) and corrosivity (D002).[4][6][7] This classification mandates a "cradle-to-grave" management system to ensure its safe disposal and protect human health and the environment.[2]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statements | EPA Hazardous Waste Codes | Incompatible Materials |
| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor[1][2][4][5] | D001: Ignitability[7] | Oxidizing agents, Acids, Heat, sparks, open flames, and other ignition sources[2][3] |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage[1][2][4][5] | D002: Corrosivity[2][4][7] | Strong acids[3] |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed[1] | - | - |
| Acute Toxicity, Dermal, Category 4 | H312: Harmful in contact with skin[1] | - | - |
| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled[1] | - | - |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the significant hazards, a comprehensive PPE strategy is paramount. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures involving this compound.
Core PPE Requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Body Protection: A flame-resistant lab coat or chemical-resistant overalls should be worn to protect against splashes and skin contact.[1][5]
-
Respiratory Protection: In poorly ventilated areas or when dealing with spills, a full-face respirator with appropriate cartridges for organic vapors should be used.[1]
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its transfer to a licensed hazardous waste disposal facility.
Step 1: Waste Segregation and Containerization
The cardinal rule of chemical waste management is segregation. Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional.[9] Incompatible chemicals can react violently, leading to the generation of heat, toxic gases, or even explosions.[10]
-
Action: Designate a specific, clearly labeled, and compatible waste container for this compound. The container should be made of a material that will not react with or be degraded by the amine.
-
Rationale: Proper segregation prevents dangerous chemical reactions and ensures that the waste can be correctly profiled for disposal by the licensed facility.[9]
Step 2: Labeling and Storage
Accurate and detailed labeling is a legal requirement and a critical safety measure.
-
Action: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, corrosive, toxic). Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[9][11]
-
Rationale: Clear labeling communicates the hazards to all laboratory personnel and ensures compliance with transportation and disposal regulations. Proper storage minimizes the risk of accidental spills, fires, or reactions.
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, or pipette tips, must be treated as hazardous waste.
-
Action: Place all contaminated materials into a designated, sealed, and clearly labeled container for solid hazardous waste.
-
Rationale: This prevents the spread of contamination and ensures that all hazardous materials are disposed of in accordance with regulations.
Step 4: Arranging for Professional Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][9][11]
-
Action: Contact your institution's EHS department or a pre-approved hazardous waste vendor to schedule a pickup. Provide them with an accurate description of the waste, including its chemical composition and volume.
-
Rationale: These specialized companies have the permits, equipment, and expertise to transport and dispose of hazardous chemicals safely and in compliance with all federal, state, and local regulations.[11] The most common and environmentally sound method for the ultimate destruction of amine waste is high-temperature incineration.[1]
Disposal Decision Workflow
Emergency Procedures: Preparedness for Spills and Exposures
Accidents can happen, and a well-defined emergency plan is crucial for mitigating their consequences.
Minor Spills (Contained within a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: This includes respiratory protection.
-
Contain the Spill: Use a chemical spill kit with absorbent pads or another inert absorbent material. Work from the outside of the spill inward.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Major Spills (Outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.
-
Call for Emergency Assistance: Contact your institution's emergency number or 911. Inform them of the nature and location of the spill.
-
Do Not Attempt to Clean Up: A major spill requires a trained hazardous materials response team.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Retail Industry Leaders Association. (n.d.). Hazardous Waste Regulations. Retrieved from [Link]
-
Lion Technology. (2021, June 28). RCRA Corrosive Hazardous Waste Criteria Won't Change. Retrieved from [Link]
-
Lion Technology. (2023, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]
-
Lion Technology. (2023, August 20). What is a D002 Hazardous Waste? (RCRA Corrosivity). Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
Bernado Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
-
St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
Ajman University. (n.d.). Procedure for Chemical Spills. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
Sources
- 1. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 2. RCRA Corrosive Hazardous Waste Criteria Won't Change | Lion Technology [lion.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. This compound | 91-65-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Hazardous Waste Regulations [rila.org]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. This compound | 91-65-6 [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Diethylcyclohexylamine
Navigating the complexities of chemical handling requires a deep understanding of the materials involved. This guide provides essential safety and logistical information for the use of N,N-Diethylcyclohexylamine, a compound that demands rigorous adherence to safety protocols. As your partners in laboratory safety, we aim to provide value beyond the product itself, ensuring your research is conducted with the utmost safety and scientific integrity.
Understanding the Hazard: A Multi-faceted Risk Profile
This compound is a flammable, corrosive, and toxic substance that presents a significant risk upon exposure.[1][2][3][4] A thorough understanding of its hazard profile is the foundation of a robust safety plan.
| Hazard Classification | Description | GHS Pictograms |
| Flammable Liquid | Flammable liquid and vapor.[1][3][4] Keep away from heat, sparks, open flames, and other ignition sources.[1][3] | 🔥 |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | 💀 |
| Skin Corrosion | Causes severe skin burns and eye damage.[1][2][3][4] | corrosive |
| Eye Damage | Causes serious eye damage.[1][2][3][4] | corrosive |
The Last Line of Defense: A Comprehensive PPE Protocol
Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, appropriate Personal Protective Equipment (PPE) is your essential final barrier. The selection of PPE must be deliberate and informed by the specific hazards of this compound.
Eye and Face Protection: Shielding from Corrosive Splashes
Given that this compound can cause severe eye damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield worn over safety goggles is required.[2]
Skin Protection: A Barrier Against Corrosion and Toxicity
Protecting your skin from this compound is critical to prevent severe burns and systemic toxicity.
-
Gloves: A Critical Choice: Standard laboratory gloves, such as latex and nitrile, offer poor resistance to cyclohexylamine and diethylamine, a structurally similar compound.[5][6] Therefore, these materials are not recommended for handling this compound.
-
Recommended Glove Types: Due to the lack of specific permeation data for this compound, it is imperative to consult glove manufacturers' specific chemical resistance guides. Based on data for similar amines, consider gloves made from:
-
Butyl Rubber
-
Viton®
-
Multi-layer laminates (e.g., Silver Shield®)
-
-
Glove Protocol: Always inspect gloves for any signs of degradation before use.[1][2] Use proper glove removal technique to avoid contaminating your skin.[2] Dispose of contaminated gloves as hazardous waste.[2]
-
-
Protective Clothing:
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
Apron: A chemically resistant apron should be worn over the lab coat.
-
Full-body suit: For large-scale operations or in the event of a significant spill, a full-body chemical-resistant suit may be necessary.
-
Respiratory Protection: Safeguarding Against Inhalation Hazards
This compound is harmful if inhaled and can cause respiratory irritation.[1][7]
-
Engineering Controls First: All work with this compound should be conducted in a certified chemical fume hood.[8]
-
When Respirators are Required: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, respiratory protection is required.
-
Respirator Selection: A full-face respirator with an organic vapor cartridge is recommended.[1] Ensure proper fit testing and training before use.
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous plan for handling and disposal is essential for minimizing risk.
Safe Handling Workflow
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in Section 2.
-
-
Handling:
-
Post-Handling Cleanup:
-
Decontaminate all surfaces and equipment.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
-
-
Storage:
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
-
Spill Response:
-
Evacuate the area.
-
If safe to do so, remove all sources of ignition.[2]
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a suitable container for disposal.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
-
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.[8]
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3][4] Do not empty into drains.[8]
PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
References
-
This compound SDS. ECHEMI.
-
Safety Data Sheet: N,N-Dimethylcyclohexylamine. Carl ROTH.
-
SAFETY DATA SHEET - N,N-Dimethylcyclohexylamine. Fisher Scientific.
-
N,N-DIMETHYL CYCLOHEXYLAMINE CAS No 98-94-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
SAFETY DATA SHEET - this compound. TCI Chemicals.
-
Safety Data Sheet. Manufacturer not specified.
-
This compound | 91-65-6. Tokyo Chemical Industry Co., Ltd.
-
SAFETY DATA SHEET - this compound. TCI Chemicals.
-
TCI AMERICA - N,N-Dimethylcyclohexylamine. Spectrum Chemical.
-
SAFETY DATA SHEET - N,N-diethylhydroxylamine. Sigma-Aldrich.
-
NIOSH Pocket Guide to Chemical Hazards. (2005-149) 3rd printing.
-
Safety Data Sheet. Manufacturer not specified.
-
NIOSH Pocket Guide to Chemical Hazards - Cyclohexylamine. CDC.
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA).
-
NIOSH Pocket Guide to Chemical Hazards. NIOSH.
-
AMINES, LIQUID, CORROSIVE, N.O.S. CAMEO Chemicals | NOAA.
-
NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
-
This compound Formula - 91-65-6. ECHEMI.
-
NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. CDC.
-
NIOSH Pocket Guide to Chemical Hazards - Cyclohexylamine. CDC.
-
This compound, 500 mL. CP Lab Safety.
-
Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc.
-
Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA).
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
-
OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
-
Chemical Resistance Reference Chart. Medicom.
-
CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical.
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
-
Gloves Chemical Resistance Chart. Gloves By Web.
Sources
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 91-65-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. usascientific.com [usascientific.com]
- 6. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


